molecular formula C12H15N2O+ B100628 Dehydrobufotenine CAS No. 17232-69-8

Dehydrobufotenine

Número de catálogo: B100628
Número CAS: 17232-69-8
Peso molecular: 203.26 g/mol
Clave InChI: XRZDSPVDZKCARG-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydrobufotenine is an indole alkaloid naturally occurring in the skin and parotoid gland secretions of toads from the Bufonidae family, such as Rhinella marina . This compound is of significant interest in pharmacological and agricultural research due to its diverse bioactivities. In medical research, this compound has demonstrated promising in vitro antimalarial activity against the chloroquine-resistant Plasmodium falciparum 3D7 strain, with an IC50 value of 3.44 µM . Molecular docking studies suggest it interacts with multiple P. falciparum protein targets, and it has shown selectivity for the parasite with an absence of cytotoxicity in human cell lines, marking it as a potential oral drug prototype . In agricultural research, this compound and its derivatives exhibit strong antiviral and fungicidal activities . These compounds have been shown to be effective against plant viruses, such as the Tobacco Mosaic Virus (TMV), with some derivatives displaying activity comparable to or better than commercial agents like ningnanmycin . The proposed antiviral mechanism involves inducing the fusion and aggregation of the viral coat protein (CP) . Additionally, these compounds show broad-spectrum activity against various plant pathogenic fungi, including Sclerotinia sclerotiorum . As a naturally sourced compound, this compound serves as a valuable prototype for the development of novel therapeutic and agrochemical agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDSPVDZKCARG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169256
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17232-69-8
Record name Dehydrobufotenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17232-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dehydrobufotenine: A Technical Guide to its Chemical and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and biological properties of dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid. Found in the venom of several toad species, particularly those from the Bufonidae family, this compound has garnered significant interest for its unique structure and notable biological activities, including cytotoxic and antiplasmodial effects. This document summarizes its known chemical characteristics, spectral data, and outlines key experimental protocols for its isolation and analysis. Furthermore, it delves into its proposed mechanism of action as a DNA topoisomerase II inhibitor.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate[1]
Molecular Formula C₁₂H₁₄N₂O[1]
Molar Mass 202.257 g·mol⁻¹[1]
CAS Number 17232-69-8[1]
Topological Polar Surface Area (TPSA) 36.02 Ų
Consensus Log P o/w 0.39
Water Solubility (ESOL) Soluble (5.38e-01 mg/mL; 2.65e-03 mol/L)
Number of H-bond Acceptors 2
Number of H-bond Donors 2
Number of Rotatable Bonds 0

Note: Some data, such as TPSA, Log P, and water solubility, are derived from in silico predictions.

Spectral Data Analysis

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the unique cyclized structure of this compound. The spectral data presented below were obtained in deuterated methanol (B129727) (CD₃OD) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.

Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.11s-1H
6.81d8.61H
7.29d8.71H
3.29d5.82H
4.1t5.92H
3.68s-6H

Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CD₃OD)

Chemical Shift (δ) ppmCarbon Assignment
122.5C
120.6C
104.6C
121.1C
149.0C
115.0C
118.9C
128.9C
20.0C
69.6C
54.0C
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺.

  • IT-ESI-MS [M+H]⁺: 203.1

Experimental Protocols

The isolation and purification of this compound from natural sources, such as the venom of Rhinella marina, is a multi-step process requiring chromatographic techniques.

Isolation and Purification of this compound from Toad Venom

1. Extraction:

  • Dried and powdered toad venom is subjected to extraction with 100% methanol.
  • The extraction is facilitated by ultrasonication for approximately 10 minutes at room temperature.
  • This process is typically repeated three times to ensure exhaustive extraction of the target compound.

2. Initial Fractionation:

  • The crude methanol extract is concentrated and then fractionated using a Sephadex LH-20 column.
  • Methanol is used as the eluent to separate the extract into several primary fractions based on molecular size.

3. Further Chromatographic Separation:

  • The fraction containing this compound is further purified using a silica (B1680970) gel column.
  • A gradient elution system, typically with a mixture of chloroform (B151607) and methanol of increasing polarity, is employed to isolate the compound.

4. High-Performance Liquid Chromatography (HPLC) Purification (Optional):

  • For obtaining highly pure this compound, a final purification step using HPLC may be employed.
  • A common system involves a C18 column with an isocratic or gradient elution of water and acetonitrile.

The workflow for a typical isolation and purification process is illustrated in the diagram below.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification ToadVenom Dried Toad Venom Ultrasound Ultrasonication ToadVenom->Ultrasound Methanol Methanol Methanol->Ultrasound CrudeExtract Crude Methanol Extract Ultrasound->CrudeExtract Sephadex Sephadex LH-20 Column CrudeExtract->Sephadex Methanol Elution SilicaGel Silica Gel Column Sephadex->SilicaGel Target Fractions (Chloroform/Methanol Gradient) HPLC HPLC Purification SilicaGel->HPLC Further Purification (Optional) PureCompound Pure this compound SilicaGel->PureCompound HPLC->PureCompound

Figure 1: General workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, most notably its cytotoxicity against various human tumor cell lines and its antiplasmodial properties.[2]

Cytotoxicity and DNA Topoisomerase II Inhibition

The cytotoxic effects of this compound are believed to be mediated through its activity as a DNA topoisomerase II inhibitor.[2] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibitors of this enzyme can be classified as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis, or as "catalytic inhibitors" that interfere with the enzyme's function without causing DNA damage.

While the precise mode of inhibition for this compound is still under investigation, the proposed pathway involves interference with the catalytic cycle of DNA topoisomerase II. This disruption leads to an accumulation of DNA damage, triggering cell cycle arrest and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.

The proposed signaling pathway for cytotoxicity via DNA topoisomerase II inhibition is depicted below.

G This compound This compound TopoII DNA Topoisomerase II This compound->TopoII Inhibition DNA_Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex TopoII->DNA_Cleavage_Complex Stabilization DSB DNA Double-Strand Breaks DNA_Cleavage_Complex->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Figure 2: Proposed mechanism of cytotoxicity of this compound via DNA topoisomerase II inhibition.
Antiplasmodial Activity

This compound has also been identified as a potential prototype molecule for the development of antiplasmodial drugs. In vitro studies have shown its activity against chloroquine-resistant strains of Plasmodium falciparum. While the exact mechanism of its antiplasmodial action is not fully elucidated, in silico docking studies suggest that it interacts with multiple protein targets within the parasite. Further research is required to fully understand the specific signaling pathways involved in its antiplasmodial effects.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and promising biological activities. This guide provides a comprehensive summary of its known chemical properties, spectral data, and a detailed protocol for its isolation. The elucidation of its role as a DNA topoisomerase II inhibitor opens avenues for its further investigation as a potential anticancer agent. As research continues, a deeper understanding of its mechanisms of action will be crucial for harnessing its therapeutic potential in drug development.

References

Dehydrobufotenine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine, a fascinating tryptamine (B22526) alkaloid, has garnered significant interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural provenance, and isolation methodologies of this compound. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes and pathways to facilitate further investigation and application of this intriguing molecule.

Discovery and Historical Context

The scientific journey of this compound began in the mid-20th century. The initial description of this cyclized tryptamine alkaloid in the scientific literature dates back to at least the 1940s[1]. A pivotal publication by V. Deulofeu and E. Duprat in 1944, titled "The Basic Constituents of the Venom of Some South American Toads," is a strong candidate for the first formal report of its discovery and isolation[1]. This early work laid the groundwork for understanding the diverse chemical composition of toad venoms, which had been used for centuries in traditional medicine.

This compound is structurally related to the more widely known bufotenin (5-HO-DMT)[1][2]. It is a quaternary amine salt formed by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring[1].

discovery_timeline 1940s 1940s 1944 1944 1940s->1944 First scientific description Present Present 1944->Present Ongoing research into bioactivity and synthesis

Caption: A timeline highlighting the key milestones in the discovery of this compound.

Natural Sources

This compound has been identified in a variety of natural sources, primarily in the venom of several toad species and in certain plants.

Amphibians

The parotoid glands and skin of various toads are the most well-documented sources of this compound. It is often a principal indolealkylamine in their venomous secretions[3]. Notable species include:

  • Rhinella marina (formerly Bufo marinus) : The venom of the cane toad is a significant source of this compound[3][4].

  • Bufo arenarum : This South American toad species is another producer of the alkaloid[3].

  • Bufo bufo gargarizans : The Asiatic toad, whose venom is a key component of the traditional Chinese medicine Chan'su, also contains this compound[3].

  • Incilius alvarius : The Sonoran Desert toad is another known source.

The presence of this compound, along with other bioactive compounds like bufadienolides and other tryptamines, contributes to the complex pharmacology of toad venom[5].

Plants

While less common than in amphibians, this compound has also been reported in a few species of "giant reeds"[1]. One such plant is:

  • Phragmites australis (Common Reed) : This widespread perennial grass is a known botanical source of various alkaloids, including this compound. However, quantitative data on the concentration of this compound in this plant is not extensively documented in the available literature.

Quantitative Data

The concentration of this compound can vary depending on the source and the extraction method employed. The following table summarizes available quantitative data.

Natural SourceCompoundMethod of AnalysisResultReference
Rhinella marina venomThis compoundColumn Chromatography102.9 mg from the initial extract[4]
In vitro studyThis compoundAntimalarial Assay (IC50)3.44 µM to 19.11 µM against P. falciparum[4]
In vitro studyThis compoundCytotoxicity Assay (LD50)> 235.76 µM against human lung fibroblast cells[1]

Experimental Protocols

Isolation of this compound from Rhinella marina Venom

This protocol is based on the methodology described by da Silva et al. (2021)[4].

1. Venom Collection and Preparation:

  • The venom is obtained by manual compression of the parotoid glands of Rhinella marina.

  • The collected venom is then dried and powdered to increase the surface area for extraction.

2. Extraction:

  • The powdered venom is extracted three times with 100% methanol (B129727) (MeOH) in an ultrasound bath for 10 minutes at room temperature. The use of ultrasound facilitates the disruption of cellular structures and enhances the extraction efficiency.

3. Fractionation:

  • The combined methanolic extracts are concentrated and then fractionated using a Sephadex LH-20 column.

  • Methanol is used as the eluent to separate the components based on their molecular size and polarity.

  • Fractions are collected, and the fraction containing this compound (in this study, labeled as CRV-28) is identified through analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Purification and Identification:

  • The this compound-rich fraction can be further purified using techniques like preparative HPLC if necessary.

  • The structure and identity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

isolation_workflow cluster_collection Venom Collection & Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis venom_collection Manual compression of parotoid glands drying Drying and powdering of venom venom_collection->drying ultrasound Ultrasonic extraction with Methanol drying->ultrasound fractionation Sephadex LH-20 column chromatography ultrasound->fractionation purification Further purification (e.g., HPLC) fractionation->purification identification Structural elucidation (NMR, MS) purification->identification

Caption: A generalized workflow for the isolation of this compound from toad venom.

Biosynthesis

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from its close structural relative, bufotenin. The biosynthesis of bufotenin starts from the amino acid L-tryptophan. The proposed pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and N-methylation, followed by an oxidative cyclization to form the characteristic tricyclic structure of this compound.

biosynthesis_pathway tryptophan L-Tryptophan five_htp 5-Hydroxy-L-tryptophan tryptophan->five_htp Tryptophan hydroxylase serotonin Serotonin (5-HT) five_htp->serotonin Aromatic L-amino acid decarboxylase n_methylserotonin N-Methylserotonin serotonin->n_methylserotonin Indolethylamine-N- methyltransferase (INMT) bufotenin Bufotenin (5-HO-DMT) n_methylserotonin->bufotenin INMT This compound This compound bufotenin->this compound Oxidative cyclization (Proposed)

References

The Biosynthesis of Dehydrobufotenine in Toads: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of various toad species, has garnered significant interest for its unique chemical structure and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for the development of novel synthetic derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in toads, starting from the essential amino acid tryptophan. It details the enzymatic steps leading to the formation of its precursor, bufotenine (B1668041), and discusses the hypothesized final cyclization. This document consolidates available quantitative data on the abundance of related indolealkylamines in various toad species and provides detailed experimental protocols for their extraction, isolation, and characterization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Toad venom is a complex cocktail of bioactive compounds, including cardiotoxic steroids (bufadienolides) and a diverse array of indolealkylamines.[1][2] Among these, this compound is a prominent quaternary amine salt, a cyclized derivative of the more widely known bufotenine.[3][4] Its rigid, polycyclic structure distinguishes it from other simple tryptamines and is thought to contribute to its unique biological activity. While the biosynthesis of many plant and fungal alkaloids has been extensively studied, the pathways leading to the complex tryptamines in amphibian venom are only beginning to be elucidated. This guide aims to synthesize the current knowledge on the biosynthesis of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be a multi-step enzymatic process commencing with the amino acid L-tryptophan. The pathway can be conceptually divided into two main stages: the formation of bufotenine and the subsequent cyclization to this compound.

Stage 1: Biosynthesis of Bufotenine

The initial steps of the pathway, leading to the formation of bufotenine, are analogous to the biosynthesis of serotonin (B10506) and other tryptamines in other organisms.[5]

  • Hydroxylation of Tryptophan: The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxy-L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) .

  • Decarboxylation: Subsequently, 5-hydroxy-L-tryptophan undergoes decarboxylation to yield 5-hydroxytryptamine, commonly known as serotonin . This step is catalyzed by an aromatic L-amino acid decarboxylase (AADC) .

  • N-methylation: The final steps in bufotenine formation involve the sequential methylation of the primary amine of serotonin. This is catalyzed by an indolethylamine N-methyltransferase (INMT) , which transfers methyl groups from the donor molecule S-adenosyl-L-methionine (SAM). The first methylation yields N-methylserotonin, and a second methylation produces N,N-dimethyl-5-hydroxytryptamine, or bufotenine . A novel and efficient indolethylamine N-methyltransferase, RmNMT, has been identified in the cane toad (Rhinella marina), which is capable of catalyzing both N-methylation steps.[6]

Biosynthesis_of_Bufotenine Tryptophan L-Tryptophan Five_HTP 5-Hydroxy-L-tryptophan Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-Hydroxytryptamine) Five_HTP->Serotonin Aromatic L-amino Acid Decarboxylase (AADC) N_Methylserotonin N-Methylserotonin Serotonin->N_Methylserotonin Indolethylamine N-methyltransferase (INMT) + SAM Bufotenine Bufotenine (N,N-Dimethyl-5-hydroxytryptamine) N_Methylserotonin->Bufotenine Indolethylamine N-methyltransferase (INMT) + SAM Dehydrobufotenine_Formation Bufotenine Bufotenine This compound This compound Bufotenine->this compound Putative Oxidoreductase (Dehydrogenase/Oxidase) - 2H Extraction_Workflow start Dried Toad Venom step1 Add Methanol start->step1 step2 Ultrasonication (15 min) step1->step2 step3 Centrifugation (4000 rpm, 10 min) step2->step3 supernatant Collect Supernatant step3->supernatant repeat Repeat Extraction 2x supernatant->repeat repeat->step1 Yes combine Combine Supernatants repeat->combine No evaporate Rotary Evaporation combine->evaporate end Crude Indolealkylamine Extract evaporate->end

References

Pharmacological Profile of Dehydrobufotenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species, notably from the Bufonidae family, such as Rhinella marina, and in some giant reeds.[1] Structurally related to the well-known psychoactive compound bufotenine, this compound has emerged as a molecule of interest for its potential therapeutic applications, distinct from the hallucinogenic properties often associated with other tryptamines. This document provides a comprehensive overview of the current scientific understanding of this compound's pharmacological profile, focusing on its documented antiparasitic and cytotoxic activities. Due to a lack of extensive research in other areas, this guide will focus on the existing in vitro data.

Chemical and Physical Properties

This compound is characterized by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring, forming a tricyclic structure.[1] This cyclization significantly alters its properties compared to its non-cyclized counterpart, bufotenine.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Molar Mass 202.257 g·mol⁻¹
IUPAC Name 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate
CAS Number 17232-69-8

Pharmacological Activities

Current research on this compound has primarily focused on its efficacy as an antiparasitic and cytotoxic agent. There is a notable absence of data regarding its interaction with central nervous system (CNS) receptors, such as serotonin (B10506) receptors, which are common targets for other tryptamine alkaloids.

Antiparasitic Activity

This compound has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[2]

Parameter Value Organism/Cell Line Assay
IC₅₀ 19.11 µMPlasmodium falciparum (W2 strain)SYBR Green I based assay
Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against human cell lines. It has been reported to exhibit cytotoxicity against various human tumor cell lines and is thought to act as a DNA topoisomerase II inhibitor.[3]

Parameter Value Organism/Cell Line Assay
LD₅₀ 235.76 µMHuman Pulmonary Fibroblast (WI-26VA4)MTT Assay

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the literature for this compound.

In Vitro Antiplasmodial Activity Assay

This protocol outlines the procedure used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Plasmodium falciparum.

  • Parasite Culture : The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of O⁺ human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 25 mM NaHCO₃, 1.0% albumax, 45 mg/L hypoxanthine, and 40 µg/mL gentamycin. The culture is incubated at 37°C in an atmosphere of approximately 5% CO₂.[2]

  • Compound Preparation : this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with complete medium to achieve final concentrations ranging from 0.78 to 100 µg/mL.[2]

  • Assay Plate Preparation : Ring-stage parasites (0.5% parasitemia and 2% hematocrit) are added to each well of a 96-well microculture plate. The prepared dilutions of this compound are then added to the wells.[2]

  • Incubation : The plates are incubated at 37°C for 48 hours.[2]

  • Growth Inhibition Assessment : After incubation, thin blood films are prepared from each well and stained with Giemsa. Parasite growth inhibition is determined by microscopically observing 5,000 erythrocytes per film. The percentage reduction in parasitemia relative to the drug-free control is calculated.[2]

  • Data Analysis : The IC₅₀ value, the concentration of the drug that reduces parasite viability by 50%, is determined from the dose-response curve.[2]

MTT Assay for Cytotoxicity

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on human cells.

  • Cell Culture : Human pulmonary fibroblast cells (WI-26VA4) are cultured in an appropriate medium and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with vehicle (DMSO) alone are included.

  • Incubation : The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) in a serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The LD₅₀ value, the concentration of the compound that causes 50% cell death, is calculated from the dose-response curve.

Visualizations

Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the general workflow for the in vitro screening of this compound and its proposed mechanism of action as a DNA topoisomerase II inhibitor.

G cluster_0 In Vitro Screening Workflow cluster_1 Parallel Assays start Start: this compound Sample prep Compound Preparation (Dissolution and Serial Dilution) start->prep antiparasitic Antiparasitic Assay (P. falciparum culture) prep->antiparasitic cytotoxicity Cytotoxicity Assay (Human cell line culture) prep->cytotoxicity incubation 48-hour Incubation at 37°C antiparasitic->incubation cytotoxicity->incubation analysis Data Analysis incubation->analysis ic50 Determine IC50 (Antiparasitic Activity) analysis->ic50 ld50 Determine LD50 (Cytotoxicity) analysis->ld50 end End: Pharmacological Profile Data ic50->end ld50->end

Caption: In vitro screening workflow for this compound.

G cluster_0 Proposed Mechanism: DNA Topoisomerase II Inhibition dehydro This compound religation Inhibition of DNA Re-ligation dehydro->religation inhibits topoII DNA Topoisomerase II cleavage_complex Stabilized Topo II-DNA Cleavage Complex topoII->cleavage_complex binds to dna DNA dna->cleavage_complex is bound by cleavage_complex->religation prevents ds_breaks Accumulation of Double-Strand Breaks religation->ds_breaks leads to apoptosis Apoptosis / Cell Death ds_breaks->apoptosis triggers

Caption: Proposed mechanism of this compound as a DNA topoisomerase II inhibitor.

Conclusion

The current body of scientific literature indicates that this compound possesses notable antiparasitic and cytotoxic properties. Its activity against Plasmodium falciparum and its potential as a DNA topoisomerase II inhibitor warrant further investigation for the development of novel therapeutic agents. However, a significant gap exists in the understanding of its broader pharmacological profile, particularly concerning its effects on the central nervous system and its in vivo pharmacokinetics and pharmacodynamics. Future research should aim to elucidate these aspects to fully characterize the therapeutic potential and safety profile of this unique natural product.

References

Dehydrobufotenine's Receptor Interactions: A Technical Guide to a Putative Psychedelic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is a structural analog of the known psychedelic compound bufotenine (B1668041). While its presence has been identified in various natural sources, a comprehensive understanding of its mechanism of action at the receptor level remains largely uncharted in publicly available scientific literature. This technical guide consolidates the current, albeit limited, knowledge surrounding this compound and extensively leverages the well-documented pharmacology of its close structural relative, bufotenine, to infer potential receptor interactions and signaling pathways. This document provides a framework for future research by detailing established experimental protocols for receptor binding and functional analysis, and presenting hypothetical signaling pathways based on available data for analogous compounds.

Introduction

This compound is a tryptamine derivative characterized by a covalent bond between the dimethylated nitrogen atom and the indole (B1671886) ring's 4-position, forming a quaternary amine salt.[1] This structural feature distinguishes it from the more extensively studied bufotenine (5-HO-DMT). The psychoactive effects of many tryptamines are primarily mediated by their interaction with serotonin (B10506) (5-HT) and other neurotransmitter receptors. Given the structural similarity, it is hypothesized that this compound may share targets with bufotenine, which is known to be a non-selective agonist at multiple serotonin receptors.[2] However, the unique cyclized structure of this compound could significantly alter its binding affinity, efficacy, and selectivity profile.

This guide aims to provide a detailed overview of the presumed mechanism of action of this compound by:

  • Presenting a comprehensive summary of the receptor binding and functional data available for the closely related compound, bufotenine.

  • Detailing standardized experimental protocols necessary to elucidate the pharmacological profile of this compound.

  • Illustrating the potential signaling pathways that may be modulated by this compound based on the known interactions of bufotenine.

Disclaimer: The quantitative data and signaling pathways described herein are predominantly based on studies of bufotenine due to the current lack of specific experimental data for this compound. This information should be considered a predictive framework to guide future research.

Putative Receptor Targets and Mechanism of Action

Based on the pharmacology of bufotenine, this compound is anticipated to interact with a range of serotonin (5-HT) receptors and potentially nicotinic acetylcholine (B1216132) receptors (nAChRs).

Serotonin (5-HT) Receptors

Bufotenine is a potent agonist at several 5-HT receptor subtypes, with a notable affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2][3] The hallucinogenic properties of many tryptamines are primarily attributed to their agonist activity at the 5-HT2A receptor.[4]

Table 1: Receptor Binding Affinities (Ki) of Bufotenine at Human Serotonin Receptors

Receptor Subtype Ki (nM) Reference Compound
5-HT1A 4.9 Serotonin
5-HT2A - LSD, Psilocin
5-HT2C - -
5-HT3 High Affinity Serotonin

Note: Specific Ki values for bufotenine at 5-HT2A and 5-HT2C are not consistently reported in the provided search results, but it is described as having potent activity.[3]

Table 2: Functional Activity (EC50) of Bufotenine at Human Serotonin Receptors

Receptor Subtype Assay Type EC50 (nM) Emax (%)
5-HT1A - 13 -
5-HT2A Calcium Mobilization 3.49 -

Nicotinic Acetylcholine (nACh) Receptors

Studies on bufotenine have suggested a dual mechanism of action involving both serotonergic and nicotinic receptors, particularly in cardiac sympathetic nerves.[5] This indicates that this compound may also possess activity at nAChRs.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro pharmacological assays are required. The following are detailed protocols for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6][7]

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A in HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[7]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and the membrane preparation.[8]

    • Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a known unlabeled ligand to saturate the receptors.[7]

    • Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound.[7]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[7]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist, providing information on potency (EC50) and efficacy (Emax).

This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.[10][11][12]

Protocol:

  • Cell Preparation:

    • Plate cells expressing the Gi or Gs-coupled receptor of interest in a 96-well plate.

  • Compound Addition:

    • Add varying concentrations of this compound to the wells.

    • For Gi-coupled receptors, stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[10]

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add detection reagents (e.g., using a competitive immunoassay with labeled cAMP and an anti-cAMP antibody).[10]

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Data Analysis: Generate a dose-response curve to determine the EC50 and Emax values for this compound.

This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.[13][14][15]

Protocol:

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8E™, AM).[15]

    • Incubate to allow for dye de-esterification.

  • Compound Addition:

    • Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.

  • Signal Measurement:

    • Measure the fluorescence intensity kinetically before and after compound addition.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Generate a dose-response curve to calculate the EC50 and Emax values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to ligand binding, particularly relevant for ligand-gated ion channels like nAChRs.[16][17][18]

Protocol:

  • Cell Preparation:

    • Prepare cultured neurons or brain slices expressing the ion channel of interest.

  • Recording Setup:

    • Use a glass micropipette with a small tip diameter to form a high-resistance "giga-seal" with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[16]

  • Voltage Clamp:

    • Clamp the cell membrane at a specific holding potential (e.g., -70 mV).[17]

  • Ligand Application:

    • Apply varying concentrations of this compound to the cell via a perfusion system.

  • Current Measurement:

    • Record the resulting transmembrane ion currents using a patch-clamp amplifier.

  • Data Analysis:

    • Analyze the current-voltage relationship and dose-response effects to characterize the modulatory effects of this compound on the ion channel.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathways for this compound based on the known pharmacology of bufotenine, as well as the experimental workflows for its characterization.

Signaling Pathways

5-HT2A_Receptor_Signaling_Pathway This compound This compound (Agonist) HTR2A 5-HT2A Receptor This compound->HTR2A Binds to Gq Gαq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response Phosphorylates Targets nAChR_Modulation_Workflow This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Allows Membrane_Depolarization Membrane Depolarization Na_Ca_Influx->Membrane_Depolarization Leads to Neuronal_Excitation Neuronal Excitation Membrane_Depolarization->Neuronal_Excitation Results in Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membrane + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells Expressing Receptor of Interest Compound_Addition Add this compound Cell_Plating->Compound_Addition Compound_Prep This compound Serial Dilution Compound_Prep->Compound_Addition Signal_Generation Cellular Response (e.g., cAMP or Ca²⁺ change) Compound_Addition->Signal_Generation Signal_Detection Measure Signal (Luminescence/Fluorescence) Signal_Generation->Signal_Detection Dose_Response_Curve Generate Dose-Response Curve Signal_Detection->Dose_Response_Curve EC50_Emax_Calc Calculate EC50 and Emax Dose_Response_Curve->EC50_Emax_Calc

References

Natural occurrence of Dehydrobufotenine in Bufo species.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Dehydrobufotenine in Bufo Species

Introduction

This compound is a cyclized tryptamine (B22526) alkaloid, structurally related to the well-known psychoactive compound bufotenine.[1] It is a naturally occurring indolealkylamine found in the venom of several toad species, particularly within the Bufo genus (now also classified under genera like Rhinella).[2][3] This compound is of significant interest to researchers in pharmacology and drug development due to its demonstrated biological activities, including potent in vitro cytotoxicity against human tumor cell lines and antiplasmodial properties.[2][4][5][6] Unlike some other tryptamines found in toad venom, such as 5-MeO-DMT, this compound is a quaternary amine salt, a structural feature that influences its chemical properties and biological effects.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in Bufo species, detailing its prevalence, methods of isolation and identification, and known biological activities.

Natural Occurrence and Distribution

This compound has been identified as a principal indolealkylamine in the parotoid gland secretions and skin of several toad species.[2][3] Its presence is a key characteristic of the chemical defense secretions of these amphibians.

Quantitative Data on this compound Occurrence

While qualitative identification is well-documented, specific quantitative data on the concentration of this compound across different species is limited in publicly available literature. The following table summarizes the known occurrence of this compound in various Bufo and related species based on available research.

SpeciesCommon NameTissue SourcePresence of this compoundReference
Rhinella marina (formerly Bufo marinus)Cane ToadParotoid Glands/SkinPresent[2][3][7]
Bufo arenarumArenas' ToadParotoid Glands/SkinPresent[2][3][8]
Bufo bufo gargarizansAsiatic ToadParotoid Glands/SkinPresent[2][3][9][10]
Bufo chilensisChilean ToadNot SpecifiedPresent[10]

Note: The term "Present" indicates that the compound has been successfully isolated and identified from the species. Quantitative concentrations are often not specified in the cited literature.

Experimental Protocols: Isolation and Identification

The isolation and structural elucidation of this compound from toad venom involve a multi-step process combining extraction, chromatography, and spectroscopy. The following protocols are generalized from methodologies described in the scientific literature.[4][5][9]

Sample Collection and Preparation
  • Venom Collection : Secretions are obtained by manual compression of the parotoid glands of the toad. The collected venom is a viscous, milky-white substance.[4][5][11]

  • Sample Preparation : The raw venom is typically dried to form a solid cake, which is then powdered to increase the surface area for efficient extraction.[4][5]

Extraction
  • Solvent Extraction : The powdered venom is extracted with a polar solvent, most commonly 100% methanol (B129727).[4][5]

  • Ultrasonication : The extraction process is often enhanced by using ultrasound waves for a short duration (e.g., 10 minutes) at room temperature. This improves the efficiency of analyte extraction from the solid matrix. The process is typically repeated multiple times (e.g., three times) to ensure complete extraction.[4][5]

  • Filtration and Concentration : The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

Chromatographic Fractionation and Purification
  • Size-Exclusion Chromatography : The crude extract is first subjected to size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size, yielding several primary fractions.[4][5]

  • Adsorption Chromatography : Fractions containing this compound are further purified using adsorption chromatography on a silica (B1680970) gel column. A gradient elution system, for instance, with a chloroform/methanol mixture of increasing polarity, is used to separate the target compound from other components.[5][9]

  • High-Performance Liquid Chromatography (HPLC) : For final purification and quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is often employed. An ACQUITY UPLC® T3 column is suitable for separating hydrophilic compounds like indolealkylamines.[12]

Structure Elucidation and Identification

The purified compound is identified as this compound using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 203.1175.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure, including the arrangement of protons and carbon atoms. The spectral data for this compound is well-characterized.[4][5][9]

  • Other Spectroscopic Methods : Ultraviolet (UV) and Infrared (IR) spectroscopy can also be used to provide additional structural information.[9]

G cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_identification 4. Identification & Elucidation Toad Bufo Species Venom Raw Venom Secretion Toad->Venom Manual Compression of Parotoid Glands Powder Dried & Powdered Venom Venom->Powder Drying Extraction Methanolic Extraction (with Ultrasonication) Powder->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Filtration & Concentration Sephadex Sephadex LH-20 Column Chromatography Crude_Extract->Sephadex Silica Silica Gel Column Chromatography Sephadex->Silica Bioactive Fractions Purified_Fraction Purified this compound Silica->Purified_Fraction Analysis Spectroscopic Analysis Purified_Fraction->Analysis MS Mass Spectrometry (MS) Analysis->MS NMR NMR (1H, 13C) Analysis->NMR UV_IR UV & IR Spectroscopy Analysis->UV_IR

Fig. 1: Generalized experimental workflow for the isolation and identification of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of significant biological activities, making it a molecule of interest for therapeutic applications.

Cytotoxic and Antitumor Activity

This compound has been reported to show potent in vitro cytotoxicity against various human tumor cell lines.[2][3] The proposed mechanism for this activity is the inhibition of DNA topoisomerase II.[2] Topoisomerase II is a critical enzyme that alters DNA topology, and its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. This mechanism is a target for several established anticancer drugs. Preparations containing this compound have been explored for use as a dry powder inhaler for treating lung tumors.[2]

Antiplasmodial Activity

Recent studies have highlighted the potential of this compound as an antiplasmodial agent, showing activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[4][5] In one study, this compound was identified as a potential oral drug prototype due to its adequate antimalarial activity and, importantly, its high selectivity index, indicating low cytotoxicity to human cells at concentrations effective against the parasite.[4][5][6]

G cluster_antitumor Antitumor Activity cluster_antiplasmodial Antiplasmodial Activity DHB This compound TopoII DNA Topoisomerase II DHB->TopoII Inhibition Plasmodium Plasmodium falciparum (Malaria Parasite) DHB->Plasmodium Inhibition of Growth/Replication DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Disruption of DNA Replication/Repair Apoptosis Apoptosis in Tumor Cells DNA_Damage->Apoptosis Parasite_Death Parasite Death Plasmodium->Parasite_Death

Fig. 2: Logical diagram of the known biological activities of this compound.

Conclusion

This compound is a consistently identified indolealkylamine in the defensive secretions of several Bufo species, including R. marina, B. arenarum, and B. b. gargarizans. Standard phytochemical protocols involving solvent extraction and multi-step chromatography are effective for its isolation and purification. The compound's potent cytotoxic activity, attributed to the inhibition of DNA topoisomerase II, and its promising antiplasmodial effects position it as a valuable lead compound in drug discovery. Further quantitative analysis across a broader range of species and in-depth investigation into its pharmacological mechanisms are warranted to fully exploit its therapeutic potential.

References

Dehydrobufotenine: A Technical Guide to a Cyclized Tryptamine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine is a naturally occurring cyclized tryptamine (B22526) alkaloid found in various toad species and a limited number of giant reeds.[1] Structurally related to the well-known psychedelic bufotenine, this compound presents a unique chemical architecture characterized by a covalent bond between the dimethylated nitrogen atom and the 4-position of the indole (B1671886) ring, forming a distinctive tricyclic system. While research into its pharmacological profile is still emerging, preliminary studies have highlighted its potential as an antiplasCmodial agent and have suggested possible psychoactive properties. This technical guide provides a comprehensive overview of this compound, including its chemical synthesis, isolation, and known biological activities, with a focus on quantitative data and experimental methodologies to support further research and development.

Chemical and Physical Properties

This compound is a quaternary amine salt with the following properties:

PropertyValueReference
Chemical Formula C₁₂H₁₄N₂O[1]
Molar Mass 202.257 g·mol⁻¹[1]
IUPAC Name 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate[1]
CAS Number 17232-69-8[1]

Synthesis and Isolation

Chemical Synthesis

A method for the synthesis of this compound has been reported by Stoffman and Clive (2010). The synthesis commences from 5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole and proceeds through a multi-step sequence.

Experimental Protocol: Synthesis of this compound

  • Step 1: Allylation. To a solution of 5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole in THF at -78 °C is added t-BuLi, followed by allyl bromide to yield 3-allyl-5-benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole.

  • Step 2: Hydroboration-Oxidation. The allylated intermediate is treated with 9-BBN, followed by oxidation with aqueous NaOH and H₂O₂ to afford the corresponding alcohol.

  • Step 3: Mesylation. The alcohol is reacted with methanesulfonyl chloride and triethylamine (B128534) in dichloromethane (B109758) to yield the mesylate.

  • Step 4: Azide (B81097) Displacement. The mesylate is treated with sodium azide in DMF to introduce the azide functionality.

  • Step 5: Reduction. The azide is reduced to the primary amine using lithium aluminum hydride in THF.

  • Step 6: Dimethylation. The primary amine is subjected to reductive amination with formaldehyde (B43269) and sodium cyanoborohydride to yield the N,N-dimethylated tryptamine.

  • Step 7: Debenzylation and Desilylation. The benzyl (B1604629) and triisopropylsilyl protecting groups are removed.

  • Step 8: Cyclization. The final cyclization to this compound is achieved through an intramolecular quaternization reaction.

Logical Workflow for this compound Synthesis

G start 5-Benzyloxy-4-iodo-1-(triisopropylsilyl)-1H-indole step1 Allylation start->step1 step2 Hydroboration-Oxidation step1->step2 step3 Mesylation step2->step3 step4 Azide Displacement step3->step4 step5 Reduction to Amine step4->step5 step6 Dimethylation step5->step6 step7 Deprotection step6->step7 step8 Intramolecular Cyclization step7->step8 end_product This compound step8->end_product

Caption: Synthetic pathway to this compound.

Isolation from Natural Sources

This compound can be isolated from the venom of the toad Rhinella marina.[2][3]

Experimental Protocol: Isolation of this compound from Rhinella marina Venom [2][3]

  • Extraction: Dried and powdered toad venom is extracted with 100% methanol (B129727) using ultrasound waves.

  • Fractionation: The crude methanol extract is fractionated using a Sephadex LH-20 column with methanol as the eluent.

  • Purification: The this compound-containing fraction is further purified by silica (B1680970) gel column chromatography using a chloroform/methanol gradient. The final pure compound is obtained after this step. The structure and purity are confirmed by spectroscopic methods including ¹H NMR and ¹³C NMR.

Biological Activity

Antiplasmodial Activity

This compound has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2][3]

ParameterValueCell LineReference
IC₅₀ (Antiplasmodial) 19.11 ± 0.85 µMP. falciparum (W2 strain)[2]
LD₅₀ (Cytotoxicity) 235.76 ± 5.12 µMHuman Pulmonary Fibroblast (WI-26VA4)[2]
Selectivity Index (SI) 12.34-[2]

Experimental Protocol: In Vitro Antiplasmodial Assay [3]

  • Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of O+ human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.

  • Assay: Synchronized ring-stage parasites are incubated with varying concentrations of this compound for 48 hours.

  • Quantification: Parasite growth inhibition is assessed by microscopy of Giemsa-stained smears or using the SYBR Green I-based fluorescence assay. The IC₅₀ value is calculated from the dose-response curve.

Workflow for Antiplasmodial Activity and Cytotoxicity Testing

G cluster_0 Antiplasmodial Assay cluster_1 Cytotoxicity Assay parasite_culture P. falciparum Culture incubation Incubation with this compound parasite_culture->incubation growth_assessment Growth Inhibition Assessment incubation->growth_assessment ic50 IC50 Determination growth_assessment->ic50 si_calc Selectivity Index (SI) ic50->si_calc Calculate cell_culture Human Fibroblast Culture treatment Treatment with this compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ld50 LD50 Determination viability_assay->ld50 ld50->si_calc Calculate

Caption: Experimental workflow for bioactivity testing.

Central Nervous System (CNS) Activity

Direct experimental data on the receptor binding affinities and functional activity of this compound at specific neuronal receptors are currently lacking in the scientific literature. Its structural similarity to bufotenine, a known 5-HT receptor agonist, suggests that this compound may also interact with serotonergic systems. However, the cyclized structure and quaternary amine nature of this compound significantly alter its physicochemical properties, which would likely influence its receptor binding profile and ability to cross the blood-brain barrier. Further research is required to elucidate its CNS pharmacology.

Signaling Pathways (Hypothetical)

Given the absence of direct experimental evidence for this compound's interaction with specific receptors, any depiction of its signaling pathways remains speculative. However, based on the known pharmacology of related tryptamines that act on 5-HT₂A receptors, a hypothetical signaling cascade can be proposed. Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Hypothetical 5-HT₂A Receptor Signaling Pathway

G This compound This compound Receptor 5-HT2A Receptor This compound->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: Putative signaling cascade for this compound.

Future Directions

The study of this compound is in its early stages, and several key areas warrant further investigation to fully understand its therapeutic potential.

  • Pharmacological Profiling: Comprehensive receptor binding and functional assays are crucial to identify the specific molecular targets of this compound in the central and peripheral nervous systems. Determining its affinity and efficacy at various serotonin (B10506) receptor subtypes, as well as other potential targets, will be essential.

  • Blood-Brain Barrier Permeability: In vivo and in vitro studies are needed to assess the extent to which this compound can cross the blood-brain barrier. This is a critical factor in determining its potential for CNS-related therapeutic applications.

  • In Vivo Efficacy: Following a more detailed pharmacological characterization, in vivo studies in animal models are necessary to evaluate the therapeutic efficacy of this compound for conditions such as malaria and to explore its potential psychoactive effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could provide valuable insights into the structural determinants of its biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a unique cyclized tryptamine alkaloid with demonstrated antiplasmodial activity. While its pharmacological profile, particularly its effects on the central nervous system, remains largely unexplored, its distinct chemical structure makes it an intriguing candidate for further drug discovery and development efforts. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this fascinating natural product.

References

A Comprehensive Review of the Biological Activities of Dehydrobufotenine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is a natural compound found in the venom of several toad species, notably from the Bufonidae family, and in some giant reeds. Structurally related to bufotenin, it has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antiplasmodial, cytotoxic, antiviral, and fungicidal properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its antiplasmodial and cytotoxic effects. The following table summarizes the key findings from in vitro studies.

Biological ActivityTest Organism/Cell LineParameterValue (µM)Reference
Antiplasmodial Plasmodium falciparum W2 strain (chloroquine-resistant)IC₅₀3.44 - 19.11[1][2]
Cytotoxicity Human pulmonary fibroblast cells (WI-26VA4)LD₅₀235.76[1]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LD₅₀ (Lethal dose, 50%) is the amount of a substance that is lethal for 50% of the tested population.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted from studies evaluating the antiplasmodial activity of this compound against Plasmodium falciparum.[1][2]

a. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-resistant W2 strain) are maintained in a continuous culture of human erythrocytes (O+).

  • The culture medium used is RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasite growth is synchronized at the ring stage by treatment with 5% D-sorbitol.

b. Assay Procedure:

  • Prepare serial dilutions of this compound in the culture medium.

  • In a 96-well microtiter plate, add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Add 100 µL of the this compound dilutions to the respective wells. Include positive (chloroquine) and negative (drug-free medium) controls.

  • Incubate the plate at 37°C for 72 hours in the controlled gas environment.

  • After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on mammalian cells.[1]

a. Cell Culture:

  • Human cell lines (e.g., human pulmonary fibroblasts WI-26VA4) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

b. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium.

  • Replace the medium in the wells with the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the LD₅₀ value from the dose-response curve.

DNA Topoisomerase II Inhibition Assay (pBR322 Relaxation Assay)

This assay is used to determine the inhibitory effect of a compound on the activity of DNA topoisomerase II.[3][4]

a. Reaction Mixture:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 ng/µL supercoiled pBR322 plasmid DNA, and 1 unit of human DNA topoisomerase II.

b. Assay Procedure:

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.

  • Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA.

Antiviral Plaque Reduction Assay

This is a standard method to quantify the antiviral activity of a compound.[5][6][7]

a. Cell and Virus Preparation:

  • Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Prepare serial dilutions of the virus stock to determine the titer that produces a countable number of plaques.

b. Assay Procedure:

  • Treat the cell monolayers with different concentrations of this compound for a predetermined time.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the respective concentrations of this compound.

  • Incubate the plates for 2-4 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Antifungal Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1][8][9]

a. Inoculum Preparation:

  • Grow the fungal strain on an appropriate agar (B569324) medium.

  • Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

b. Assay Procedure:

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Mechanisms of Action and Signaling Pathways

Anticancer Activity: DNA Topoisomerase II Inhibition

This compound's cytotoxic activity against cancer cells is attributed to its ability to inhibit DNA topoisomerase II.[5] This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA to resolve topological problems. Topoisomerase II inhibitors, like this compound, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks. These DNA lesions trigger a DNA damage response, activating signaling pathways that ultimately lead to programmed cell death (apoptosis).[10][11][12][13]

Topoisomerase_II_Inhibition_Pathway This compound This compound TopoII DNA Topoisomerase II This compound->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Stabilizes Cleavage Complex Leading to ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates Chk2 Chk2 Kinase ATM_ATR->Chk2 Phosphorylates p53 p53 Activation Chk2->p53 Phosphorylates Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of apoptosis induced by DNA topoisomerase II inhibition.
Antiviral Activity: Inhibition of Viral Assembly

The antiviral activity of this compound derivatives against plant viruses, such as the tobacco mosaic virus, has been attributed to the inhibition of viral assembly.[14][15] This is proposed to occur through the aggregation of the viral coat proteins. Small molecules can interact with viral capsid proteins, inducing conformational changes that lead to their aggregation. This prevents the proper formation of the viral capsid, which is essential for encapsulating the viral genome and forming new infectious virions.

Viral_Assembly_Inhibition cluster_normal Normal Viral Assembly cluster_inhibited Inhibition by this compound CP_monomers Coat Protein Monomers/Dimers CP_oligomers Coat Protein Oligomers CP_monomers->CP_oligomers Self-assembles Capsid Assembled Viral Capsid CP_oligomers->Capsid Incorporates Viral Genome This compound This compound CP_monomers_i Coat Protein Monomers/Dimers This compound->CP_monomers_i Binds to CP_aggregates Non-functional Aggregates CP_monomers_i->CP_aggregates Induces Aggregation No_Capsid Inhibition of Capsid Formation CP_aggregates->No_Capsid

Mechanism of viral assembly inhibition by this compound.
Antiplasmodial Activity: Potential Mechanisms

While the precise molecular target of this compound in Plasmodium falciparum has not been fully elucidated, its ability to inhibit parasite growth suggests interference with essential metabolic or signaling pathways.[1][2] One potential area of impact is the parasite's de novo pyrimidine (B1678525) biosynthesis pathway, a validated target for other antimalarial drugs.[16][17] Disruption of this pathway would starve the parasite of essential precursors for DNA and RNA synthesis, leading to growth arrest. Further research is needed to pinpoint the specific enzyme or signaling cascade affected by this compound in P. falciparum.

Experimental_Workflow start Start: Biological Activity Screening activity Identify Biological Activity (e.g., Antiplasmodial, Cytotoxic) start->activity quant Quantitative Analysis (IC50 / LD50 Determination) activity->quant Yes protocol Detailed Experimental Protocol Development activity->protocol Yes mechanism Mechanism of Action & Signaling Pathway Investigation activity->mechanism Yes report Compile Technical Guide quant->report protocol->report diagram Visualization with Graphviz Diagrams mechanism->diagram diagram->report

Logical workflow for the review of this compound's biological activities.

Conclusion

This compound is a promising natural product with a diverse portfolio of biological activities, including significant antiplasmodial, cytotoxic, antiviral, and fungicidal effects. Its mechanism of action against cancer cells via the inhibition of DNA topoisomerase II is a well-established paradigm for many anticancer drugs. Furthermore, its ability to disrupt viral assembly presents a novel approach to antiviral therapy. While the precise molecular targets for its antiplasmodial and fungicidal activities require further investigation, the existing data strongly support the continued exploration of this compound and its derivatives as lead compounds for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating natural molecule.

References

Structural Elucidation of Dehydrobufotenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine, a tryptamine (B22526) alkaloid found in various natural sources, presents a unique structural architecture that has been the subject of scientific investigation. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound. By consolidating spectroscopic data, detailing experimental protocols, and visualizing the elucidation workflow, this document serves as a core resource for professionals in chemical research and drug development.

Introduction

This compound is a cyclized tryptamine alkaloid, structurally related to the well-known psychoactive compound bufotenine.[1] Its rigid, polycyclic framework arises from a covalent bond between the dimethylamino group and the indole (B1671886) ring. Understanding the precise atomic arrangement and connectivity within this molecule is paramount for elucidating its biosynthetic pathways, pharmacological properties, and potential as a lead compound in drug discovery. This guide outlines the key analytical techniques and the interpretation of their resulting data that collectively contribute to the definitive structural assignment of this compound.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information, detailed experimental data for these methods are not as readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the positions of protons and carbons within the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.29d8.7Aromatic H
7.11sAromatic H
6.81d8.6Aromatic H
4.1t5.9-CH₂-
3.68s-N(CH₃)₂
3.29d5.8-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
149.0Aromatic C
128.9Aromatic C
122.5Aromatic C
121.1Aromatic C
120.6Aromatic C
118.9Aromatic C
115.0Aromatic C
104.6Aromatic C
69.6-CH₂-
54.0-N(CH₃)₂
20.0-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass and molecular formula.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Inferred Molecular Formula
IT-ESI-MS[M+H]⁺203.1C₁₂H₁₅N₂O
Infrared (IR) Spectroscopy

While specific experimental IR data for this compound is not widely published, its structure suggests key vibrational modes. Expected characteristic absorptions would include C-H stretching from the aromatic and aliphatic regions, C=C stretching from the aromatic ring, and C-N stretching vibrations. The absence of a distinct O-H or N-H stretching band in the 3200-3600 cm⁻¹ region would be consistent with the cyclized structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended chromophore of the indole system in this compound is expected to give rise to characteristic UV-Vis absorption bands. Aromatic systems typically exhibit absorptions in the 200-400 nm range. The specific λmax values would be indicative of the electronic transitions within the conjugated system.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and analysis of this compound.

Isolation of this compound

This compound can be isolated from natural sources, such as the skin secretions of certain toad species. A general workflow for its isolation is as follows:

G cluster_extraction Extraction cluster_purification Purification raw_material Source Material (e.g., Toad Skin Secretion) extraction Solvent Extraction (e.g., Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract sephadex Column Chromatography (Sephadex LH-20) crude_extract->sephadex fractions Fractions sephadex->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.
  • Extraction: The source material is subjected to solvent extraction, typically with methanol (B129727), to isolate a crude mixture of compounds.

  • Column Chromatography: The crude extract is then fractionated using column chromatography, often with a Sephadex LH-20 stationary phase and methanol as the eluent.

  • HPLC Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Standard pulse programs are used for acquiring 1D ¹H and ¹³C spectra. 2D experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure by identifying proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

  • Instrumentation: An electrospray ionization (ESI) source coupled to an ion trap (IT) or other high-resolution mass analyzer is commonly used.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Structural Elucidation Workflow

The process of elucidating the structure of this compound is a logical progression of interpreting data from various analytical techniques.

G ms Mass Spectrometry (Determine Molecular Formula) structure Proposed Structure of this compound ms->structure nmr_1h ¹H NMR (Identify Proton Environments) nmr_2d 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) nmr_1h->nmr_2d nmr_13c ¹³C NMR (Identify Carbon Environments) nmr_13c->nmr_2d nmr_2d->structure

Figure 2. Logical workflow for the structural elucidation of this compound.
  • Molecular Formula Determination: High-resolution mass spectrometry provides the accurate mass and elemental composition, leading to the molecular formula.

  • Identification of Functional Groups and Proton/Carbon Environments: ¹H and ¹³C NMR spectra reveal the number and types of proton and carbon environments in the molecule.

  • Establishing Connectivity: 2D NMR experiments are crucial for piecing together the molecular puzzle by establishing the connectivity between different atoms. COSY spectra show proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, which is key to defining the overall carbon skeleton and the placement of heteroatoms.

  • Structure Proposal: By integrating all the spectroscopic data, a definitive structure for this compound can be proposed and confirmed.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. The synergistic use of NMR spectroscopy and mass spectrometry allows for the unambiguous determination of its complex, cyclized structure. This guide provides a foundational understanding of the data and methodologies required for this process, serving as a valuable resource for researchers engaged in the study of natural products and the development of new therapeutic agents. Further research to obtain and analyze detailed IR and UV-Vis spectra would provide an even more complete spectroscopic characterization of this intriguing molecule.

References

Dehydrobufotenine: A Toxicological Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species, has garnered scientific interest for its potential therapeutic applications, including antiparasitic and anticancer activities.[1][2] As with any bioactive compound, a thorough understanding of its toxicological profile is paramount for safe and effective drug development. This technical guide provides a comprehensive overview of the current toxicological data on this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action to support researchers, scientists, and drug development professionals.

Acute Systemic Toxicity

Data on the acute systemic toxicity of isolated this compound is limited. The only available quantitative value is a Lowest Published Lethal Dose (LDLo) in mice, established in a 1967 study. It is critical to note that this value is based on a single animal and may have been influenced by contaminants.[3]

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationDose MetricValueObservationsReference
MouseSubcutaneous (s.c.)LDLo6 mg/kgConvulsions, death[3]

In Vitro Cytotoxicity

This compound has demonstrated a variable cytotoxic profile, showing potent activity against several human cancer cell lines while exhibiting low toxicity towards non-cancerous cells.

Cytotoxicity Against Cancer Cell Lines

Studies have reported the half-maximal inhibitory concentration (IC50) of this compound against a range of human tumor cell lines, indicating significant growth-inhibitory effects. The data suggests a potential therapeutic window, particularly for renal and colon cancers.[4]

Table 2: Cytotoxicity (IC50) of this compound Against Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µg/mL)Reference
Renal RXF-631L0.72[4]
ACHN0.51[4]
Colon HCC29980.57[4]
KM120.60[4]
HT290.57[4]
HCT150.75[4]
HCT1160.48[4]
Cytotoxicity Against Non-Cancerous Cell Lines

In contrast to its effects on malignant cells, this compound was found to be selective for the Plasmodium falciparum parasite with a noted "absence of cytotoxicity" against a human pulmonary fibroblast cell line.[1] This selectivity is a promising characteristic for therapeutic development. In the corresponding study, concentrations up to 200 µg/mL were tested against the human cells without significant toxic effects observed.[1]

Genotoxicity, Cardiotoxicity, and Neurotoxicity

As of the current date, there is no specific research available detailing the genotoxic, cardiotoxic, or neurotoxic potential of isolated this compound. The majority of toxicity studies focus on the composite toad venom, known as Chan Su, which contains numerous other toxic compounds, including potent cardiac glycosides like bufalin (B1668032) and cinobufagin.[2] Therefore, the toxic effects of Chan Su, particularly its well-documented cardiotoxicity resembling digoxin (B3395198) poisoning, cannot be directly attributed to this compound. Further research is required to elucidate the specific effects of purified this compound on genetic material, cardiac function, and the nervous system.

Mechanism of Action

The precise mechanisms underlying this compound's cytotoxicity are not fully elucidated. However, some evidence suggests its mode of action may involve the inhibition of essential enzymes involved in DNA replication and maintenance.

Putative Mechanism: Topoisomerase II Inhibition

It has been reported that the potent in vitro cytotoxicity of this compound against human tumor cells may be attributed to its action as a DNA topoisomerase II inhibitor.[2] Topoisomerase II is a critical enzyme that alters DNA topology to facilitate processes like replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

G DBT This compound TopoII DNA Topoisomerase II (Enzyme) DBT->TopoII Inhibits DNA_complex DNA Cleavage Complex (Stabilized) TopoII->DNA_complex Traps DSB Double-Strand Breaks DNA_complex->DSB Replication DNA Replication Fork Replication->DNA_complex Collision DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Triggers

Caption: Putative mechanism of this compound-induced cytotoxicity via Topoisomerase II inhibition.

Experimental Protocols

This section details the methodologies used in the key toxicological studies cited, providing a framework for reproducibility and further investigation.

Acute Toxicity Assay (LDLo in Mice)

The protocol for determining the acute lethal dose is based on standard methods for in vivo toxicity testing.

G cluster_prep Preparation cluster_admin Administration & Observation cluster_endpoint Endpoint Assessment Animal Select Healthy Mice (Specified Strain, Weight, Sex) Dose Administer Single Subcutaneous Dose (e.g., 6 mg/kg) Animal->Dose Compound Prepare this compound Solution in Sterile Vehicle Compound->Dose Observe Observe Animal for 24-48h Dose->Observe Signs Record Clinical Signs (e.g., Convulsions) Observe->Signs Mortality Record Mortality Observe->Mortality LDLo Determine LDLo (Lowest dose causing death) Mortality->LDLo

Caption: General workflow for an in vivo acute toxicity (LDLo) determination study.

Methodology:

  • Animal Model: Healthy mice of a specific strain, weight, and sex are used.

  • Compound Preparation: this compound is dissolved in a sterile, non-toxic vehicle suitable for subcutaneous injection.

  • Administration: A single, precise dose of the compound is administered subcutaneously.

  • Observation: The animal is observed continuously for a set period (typically 24-48 hours) for clinical signs of toxicity, such as convulsions, lethargy, or respiratory distress.

  • Endpoint: The primary endpoint is mortality. The LDLo is recorded as the lowest dose that results in the death of an animal in the test group.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against both cancerous and non-cancerous cell lines was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric assay.[1] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate (e.g., 5x10³ cells/well) Incubate1 Incubate (18h) for Adherence Seed->Incubate1 Treat Add this compound (0.2 - 200 µg/mL) Incubate1->Treat Incubate2 Incubate (24h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3h) AddMTT->Incubate3 AddSol Add Solubilizer (e.g., DMSO) Incubate3->AddSol Read Read Absorbance (Spectrophotometer) AddSol->Read Calculate Calculate % Viability vs. Control Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Standard experimental workflow for determining IC50 values using the MTT assay.

Methodology:

  • Cell Seeding: Human cells (e.g., human pulmonary fibroblasts) are seeded into a 96-well plate at a density of approximately 5,000 cells per well and incubated for 18 hours to allow for cell adherence.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 0.2 to 200 µg/mL). Control wells receive medium with the vehicle only. The plates are then incubated for 24 hours.[1]

  • MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.[1]

References

Dehydrobufotenine's Role in Amphibian Chemical Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphibians have evolved a sophisticated arsenal (B13267) of chemical defenses to deter predators and inhibit microbial growth. Among the vast array of bioactive compounds found in their skin secretions, dehydrobufotenine, a tryptamine (B22526) alkaloid, has emerged as a significant player. This technical guide provides an in-depth exploration of this compound's pivotal role in amphibian chemical defense. It covers its biosynthesis, mechanism of action, and ecological significance, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, toxinology, and pharmacology, as well as for professionals in drug development seeking to understand and harness the potential of this intriguing natural compound.

Introduction

Amphibian skin is a dynamic organ that secretes a complex cocktail of biologically active substances, serving as a primary defense mechanism against predators and pathogens. These secretions contain a diverse range of chemical compounds, including peptides, steroids, and alkaloids.[1] this compound, a cyclized tryptamine alkaloid, is a prominent component of the venom of several toad species, particularly those belonging to the Bufonidae family.[2][3] It is structurally related to bufotenine (B1668041), a well-known psychoactive compound, and is believed to contribute significantly to the toxicity and predator deterrence of the venom.[4][5]

The venoms secreted by the parotoid glands of amphibians are the first line of defense against predators and microorganisms.[6][7] The presence of this compound in these secretions suggests a crucial role in the survival and evolution of these species. Understanding the biosynthesis, mechanism of action, and ecological implications of this compound is essential for a complete picture of amphibian chemical defense strategies. Furthermore, the unique structure and bioactivity of this compound make it a molecule of interest for potential pharmacological applications.

Biosynthesis of this compound

The biosynthesis of this compound in amphibians is thought to originate from the essential amino acid L-tryptophan. While the complete pathway has not been fully elucidated in amphibians, it is hypothesized to proceed through the well-established serotonin (B10506) and bufotenine synthesis pathways.

The proposed biosynthetic pathway is as follows:

  • Tryptophan to 5-Hydroxytryptophan (B29612): The pathway begins with the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring by the enzyme tryptophan hydroxylase (TPH), forming 5-hydroxytryptophan (5-HTP).

  • 5-Hydroxytryptophan to Serotonin: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin (5-hydroxytryptamine or 5-HT).[8]

  • Serotonin to Bufotenine: Serotonin undergoes N-methylation, catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT), which transfers two methyl groups from S-adenosyl-L-methionine (SAM) to the amino group of serotonin, resulting in the formation of bufotenine (5-hydroxy-N,N-dimethyltryptamine).[8]

  • Bufotenine to this compound: The final step is the proposed dehydrogenation of bufotenine to form this compound. This reaction involves the removal of two hydrogen atoms, leading to the formation of a new covalent bond and the characteristic cyclized structure of this compound. While the specific enzyme responsible for this step has not yet been identified in amphibians, it is likely a dehydrogenase.[9]

Biosynthesis tryptophan L-Tryptophan htp 5-Hydroxytryptophan tryptophan->htp Tryptophan hydroxylase serotonin Serotonin (5-HT) htp->serotonin Aromatic L-amino acid decarboxylase bufotenine Bufotenine serotonin->bufotenine Indolethylamine-N- methyltransferase (INMT) This compound This compound bufotenine->this compound Dehydrogenase (putative)

Figure 1: Proposed biosynthetic pathway of this compound.

Mechanism of Action in Chemical Defense

The defensive role of this compound is attributed to its neurological effects on predators. As a close analog of bufotenine and serotonin, this compound is presumed to interact with serotonergic (5-HT) receptors in the central and peripheral nervous systems of predators.

The proposed mechanism of predator deterrence involves the following steps:

  • Ingestion or Mucosal Contact: A predator attempting to consume an amphibian comes into contact with the skin secretion containing this compound.

  • Absorption and Distribution: The alkaloid is absorbed through the mucous membranes or gastrointestinal tract of the predator and enters the bloodstream.

  • Interaction with Serotonin Receptors: this compound, due to its structural similarity to serotonin, is expected to bind to various 5-HT receptor subtypes. Bufotenine has a high affinity for 5-HT2A and 5-HT1A receptors.[5] The activation of 5-HT2A receptors, in particular, is associated with hallucinogenic and psychoactive effects.[10]

  • Neurological Disruption: The binding of this compound to these receptors likely disrupts normal serotonergic neurotransmission, leading to a range of adverse effects in the predator. These can include disorientation, hallucinations, motor impairment, and other aversive sensory experiences.

  • Aversive Conditioning: The unpleasant physiological and psychological effects serve as a powerful negative reinforcement, conditioning the predator to avoid preying on that amphibian species in the future.

SignalingPathway cluster_predator Predator's Neuron cluster_effect Physiological Effect on Predator This compound This compound receptor Serotonin Receptor (e.g., 5-HT2A) This compound->receptor Binds to g_protein G-protein activation receptor->g_protein Activates effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., IP3, DAG) effector->second_messenger cellular_response Altered Neuronal Activity second_messenger->cellular_response behavioral_effects Aversive Behavioral and Sensory Effects cellular_response->behavioral_effects Leads to

Figure 2: Proposed signaling pathway for predator deterrence.

Quantitative Data

Direct quantitative data on the concentration of this compound in the skin secretions of various amphibian species is limited in the scientific literature. However, studies on related compounds and the isolation of this compound provide valuable insights into its abundance.

CompoundAmphibian SpeciesTissue/SecretionConcentration/AmountReference
This compound Rhinella marinaParotoid Gland Venom102.9 mg (from a fraction of a larger extract)[6][7]
Bufotenine Incilius alvariusDry SkinUp to 3 mg/g[11]
Bufotenine Bufo alvariusDry Skin and GlandsPresent in high concentrations[12]
This compound Rhinella horribilisParotoid Gland SecretionDetected[13]
This compound Bufo marinus, Bufo arenarumParotoid Glands and SkinPrincipal indolealkylamine[2]

Note: The data for this compound from Rhinella marina represents the amount isolated from a fraction of a bulk venom extract and not a direct concentration in the fresh venom.

Experimental Protocols

Collection of Amphibian Skin Secretions

A humane and effective method for collecting skin secretions is crucial for chemical analysis.

  • Manual Compression: For species with prominent parotoid glands, such as Rhinella marina, gentle manual compression of the glands can be used to expel the venom. The collected venom is then typically dried and stored for later extraction.[6]

  • Ethical Considerations: It is imperative that the collection process minimizes stress and harm to the animals. After secretion collection, amphibians should be returned to their natural habitat.[6]

Extraction and Isolation of this compound

The following protocol is based on the successful isolation of this compound from Rhinella marina venom.[6][7]

  • Drying and Pulverization: The collected toad venom is first dried and then finely powdered.

  • Methanolic Extraction: The powdered venom is extracted with 100% methanol (B129727), often with the aid of ultrasonication to enhance extraction efficiency. This process is typically repeated multiple times.[6]

  • Fractionation: The crude methanol extract is then subjected to size-exclusion chromatography, for example, using a Sephadex LH-20 column with methanol as the eluent. This separates the extract into fractions based on molecular size.[6]

  • Purification: Fractions containing this compound are further purified using techniques such as silica (B1680970) gel column chromatography with a gradient of solvents of increasing polarity.

  • Identification: The purified compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound (Proposed HPLC-UV Method)
  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of tryptamine alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: this compound has a chromophore and can be detected by UV absorbance. The optimal wavelength for detection would need to be determined by analyzing a purified standard.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow start Collection of Amphibian Skin Secretion extraction Extraction with Methanol start->extraction fractionation Size-Exclusion Chromatography (Sephadex LH-20) extraction->fractionation purification Silica Gel Chromatography fractionation->purification hplc HPLC-UV Analysis purification->hplc quantification Quantification (Calibration Curve) hplc->quantification end Concentration of This compound quantification->end

Figure 3: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a key component of the chemical defense system of many amphibians, contributing to their survival by deterring predators through its potent neurological effects. Its biosynthesis is intricately linked to the serotonin pathway, and its mechanism of action is likely mediated through the disruption of serotonergic signaling in predators.

While significant progress has been made in understanding the role of this compound, several areas warrant further investigation:

  • Quantitative Studies: There is a pressing need for comprehensive quantitative studies to determine the concentration of this compound across a wider range of amphibian species and to investigate variations based on geographical location, season, and diet.

  • Enzymology of Biosynthesis: The specific enzyme responsible for the conversion of bufotenine to this compound needs to be identified and characterized.

  • Predator-Prey Interaction Studies: Direct behavioral and neurophysiological studies on relevant predator species are required to confirm the precise effects of this compound and its role in aversive conditioning.

  • Pharmacological Potential: The unique structure and bioactivity of this compound suggest it may have potential as a lead compound for drug development. Further pharmacological screening is warranted to explore its therapeutic applications.

This technical guide provides a solid foundation for researchers and professionals interested in the fascinating world of amphibian chemical defenses and the potential of its molecular components. Continued research into this compound will undoubtedly unveil further insights into its ecological significance and potential benefits for human health.

References

Spectroscopic Profile of Dehydrobufotenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrobufotenine is a naturally occurring tryptamine (B22526) alkaloid found in the venom of certain toad species and some plants. As a derivative of bufotenine, it is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data that has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of this compound (600 MHz, CD₃OD) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.29d8.7H-7
7.11sH-2
6.81d8.6H-6
4.1t5.9H-10
3.68sN(CH₃)₂
3.29d5.8H-9

Table 2: ¹³C NMR Spectral Data of this compound (150 MHz, CD₃OD) [1]

Chemical Shift (δ) ppmCarbon Assignment
149.0C-5
128.9C-8
122.5C-2
121.1C-4
120.6C-7a
118.9C-3a
115.0C-7
104.6C-3
69.6C-10
54.0N(CH₃)₂
20.0C-9
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound [1]

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaInferred Mass
IT-ESI-MS[M+H]⁺ 203.1C₁₂H₁₅N₂O203.26 g/mol
Infrared (IR) Spectroscopy Data

No specific experimental infrared (IR) spectroscopy data for this compound was found in the performed search of publicly available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not extensively described in the available literature. However, the following sections outline generalized methodologies commonly employed for the spectroscopic analysis of tryptamine alkaloids, which would be applicable to this compound.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a purified natural product like this compound is as follows:

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.

  • Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is commonly set from 0 to 200 ppm.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

A typical protocol for the mass spectrometric analysis of a compound like this compound using an ion trap mass spectrometer with electrospray ionization (IT-ESI-MS) is provided below:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (in this case, [M+H]⁺).

  • Mass Analysis: The ions are guided into the ion trap mass analyzer, where they are trapped and can be subjected to fragmentation for structural elucidation (MS/MS). The mass-to-charge ratios of the parent and fragment ions are measured.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and elemental composition of the analyte.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of this compound.

cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Natural Source (e.g., Toad Venom) Natural Source (e.g., Toad Venom) Extraction Extraction Natural Source (e.g., Toad Venom)->Extraction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Extraction->Purification (e.g., Chromatography) Isolated this compound Isolated this compound Purification (e.g., Chromatography)->Isolated this compound NMR Spectroscopy NMR Spectroscopy Isolated this compound->NMR Spectroscopy ¹H, ¹³C, 2D Mass Spectrometry Mass Spectrometry Isolated this compound->Mass Spectrometry ESI-MS IR Spectroscopy IR Spectroscopy Isolated this compound->IR Spectroscopy (Data Not Available) Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation IR Spectroscopy->Structural Elucidation Final Structure Confirmation Final Structure Confirmation Structural Elucidation->Final Structure Confirmation

General workflow for the spectroscopic analysis of this compound.

References

Unveiling Dehydrobufotenine: A Technical Chronicle of Its Early Isolation and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, has been a subject of scientific curiosity since its initial discovery in the mid-20th century. As a constituent of the venom of various toad species and certain plants, its unique structure and relationship to the well-known psychedelic bufotenine (B1668041) have prompted investigations into its chemical and biological properties. This technical guide delves into the early history of this compound's isolation, presenting a detailed account of the pioneering research that first brought this molecule to light. We will explore the initial experimental protocols, quantitative data from early studies, and the nascent understanding of its place within the broader context of toad venom alkaloids.

The Dawn of Discovery: Early Research and First Isolation

The first documented isolation of this compound is credited to the Argentine scientists V. Deulofeu and E. Duprat in 1944.[1] Their seminal work, "The Basic Constituents of the Venom of Some South American Toads," published in the Journal of Biological Chemistry, laid the groundwork for all subsequent research on this compound. The primary source for their investigation was the venom of the toad Bufo arenarum.

Experimental Protocols of the First Isolation (Deulofeu and Duprat, 1944)

The methodologies employed in the 1940s for natural product isolation were foundational, relying on classical chemical principles of extraction and precipitation. The following is a reconstruction of the likely experimental protocol based on available information and common practices of the era.

1. Venom Collection and Preparation: The venom was collected from the parotoid glands of Bufo arenarum toads. This was typically achieved by manual compression of the glands. The collected venom, a milky secretion, was then dried to a solid form for preservation and subsequent extraction.

2. Extraction of Basic Constituents: The dried toad venom was subjected to an extraction process to separate the basic (alkaloidal) components from other constituents like bufadienolides. While the exact solvent system used in the initial 1944 study is not readily available in contemporary databases, a common approach for alkaloid extraction at the time involved:

  • Acid-Base Extraction: The dried venom was likely first dissolved in a weakly acidic solution to protonate the alkaloids, rendering them water-soluble. This aqueous solution would then be washed with an organic solvent (e.g., ether or chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer would be basified (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. A final extraction with an immiscible organic solvent would yield a crude mixture of the basic constituents.

3. Isolation and Purification of this compound: The crude basic extract, containing a mixture of alkaloids including bufotenine and this compound, would have then undergone further purification. Fractional crystallization or precipitation were the primary methods available at the time. Deulofeu and Duprat, in a subsequent 1946 publication, described the use of picrolonic acid to form crystalline picrolonate salts of the alkaloids, which facilitated their separation and identification.[2]

  • Formation of Picrolonate Salts: The crude base mixture was dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of picrolonic acid. The different alkaloids would form picrolonate salts with varying solubilities, allowing for their separation through fractional crystallization.

  • Regeneration of the Free Base: Once the crystalline picrolonate salt of this compound was isolated and purified, the free base would be regenerated by treating the salt with a stronger base and extracting the liberated this compound into an organic solvent.

The following diagram illustrates the logical workflow for the early isolation of this compound.

Early_Dehydrobufotenine_Isolation cluster_collection Venom Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Collection of Venom (Bufo arenarum) dried_venom Drying of Venom start->dried_venom acid_base Acid-Base Extraction of Basic Constituents dried_venom->acid_base crude_bases Crude Alkaloid Mixture acid_base->crude_bases picrolonate Formation of Picrolonate Salts crude_bases->picrolonate fractional_crystallization Fractional Crystallization picrolonate->fractional_crystallization dehydro_picrolonate This compound Picrolonate fractional_crystallization->dehydro_picrolonate regeneration Regeneration of Free Base dehydro_picrolonate->regeneration pure_dehydro Pure this compound regeneration->pure_dehydro

Early this compound Isolation Workflow

Quantitative Data from Early Research

Quantitative data from the initial isolation of this compound in the 1940s is scarce in modern literature. However, the 1946 paper by Deulofeu and Duprat on the picrolonate derivatives provides some key physical characteristics that were used for identification.

CompoundDerivativeMelting Point (°C)Appearance
This compound Picrolonate>300 (decomposes)Yellow prisms
Bufotenine Picrolonate120-121Yellow prisms
Bufotenidine (B1649353) Picrolonate255Fine yellow needles

Data sourced from Deulofeu and Duprat, 1946.[2]

Early Biological Investigations

In the initial period following its discovery, research on this compound focused primarily on its chemical characterization. There is a notable lack of published studies from the 1940s and 1950s detailing its specific pharmacological effects or exploring its signaling pathways. The scientific community at the time was more broadly engaged in understanding the complex composition of toad venom, with a significant focus on the cardiotonic properties of the bufadienolides. The biological activity of the tryptamine alkaloids from toad venom, including this compound, would become a subject of more intensive investigation in later decades.

Conclusion

The early research and isolation of this compound, spearheaded by Deulofeu and Duprat, represent a significant milestone in the field of natural product chemistry. Working with the limited analytical tools of their time, they successfully identified a novel tryptamine alkaloid from the venom of Bufo arenarum. Their work, relying on classical methods of acid-base extraction and fractional crystallization of picrolonate salts, laid the essential groundwork for future studies. While the initial research was focused on chemical characterization, the isolation of this compound opened the door for subsequent generations of scientists to explore its unique biological activities and potential therapeutic applications. This historical perspective provides a valuable context for contemporary researchers in their continued exploration of this intriguing natural compound.

References

Dehydrobufotenine: A Technical Guide to its Physicochemical Properties for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobufotenine, a tryptamine (B22526) alkaloid found in the venom of various toad species, has emerged as a promising natural product scaffold for drug discovery. Its documented antiplasmodial and cytotoxic activities, the latter attributed to the inhibition of DNA topoisomerase II, underscore its therapeutic potential. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination and for the evaluation of its biological activity, and an exploration of its mechanism of action and potential signaling pathways. Furthermore, we delve into key considerations for utilizing this compound as a starting point for rational drug design, aiming to guide the development of novel therapeutics for diseases such as malaria and cancer.

Introduction

Natural products have historically been a rich source of novel therapeutic agents.[1] this compound is a cyclized tryptamine alkaloid that has been identified in the venom of several toad species.[2] Structurally, it is related to bufotenin and is characterized by a covalent bond between the dimethylated nitrogen atom and the indole (B1671886) ring.[2] This unique structural feature contributes to its distinct physicochemical and biological properties.

Recent studies have highlighted the potential of this compound as a drug lead. Notably, it has demonstrated in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][3] Additionally, this compound has been reported to exhibit cytotoxic effects against various cancer cell lines, with its mechanism of action linked to the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and transcription.[4] These findings have spurred interest in exploring this compound as a scaffold for the development of new antimalarial and anticancer drugs.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound. We will consolidate the available data on its physicochemical properties, provide detailed methodologies for its study, and discuss strategies for its optimization as a drug candidate.

Physicochemical Properties of this compound

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for this compound is not yet available in the public domain, in silico predictions provide valuable insights into its drug-like characteristics. The following table summarizes the computationally predicted physicochemical properties of this compound, primarily derived from the SwissADME tool as reported by Ben et al. (2021).[1]

PropertyPredicted ValueMethod/ToolReference
Molecular Formula C12H14N2O-[2]
Molecular Weight 202.26 g/mol SwissADME[1]
LogP (Consensus) 0.39SwissADME[1]
Water Solubility (LogS) -2.58ESOL (SwissADME)[1]
Water Solubility Class SolubleESOL (SwissADME)[1]
Hydrogen Bond Acceptors 2SwissADME[1]
Hydrogen Bond Donors 2SwissADME[1]
Topological Polar Surface Area (TPSA) 36.02 ŲSwissADME[1]
Number of Rotatable Bonds 0SwissADME[1]
Lipinski's Rule of Five Violations 0SwissADME[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound for drug design.

Determination of Physicochemical Properties

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for its determination.[5][6]

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low) to a known concentration (typically around 1 mM).[7]

  • Calibration of the pH Electrode: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Titration Setup: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube. Maintain a constant temperature (e.g., 25 °C) and stir the solution gently.

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the analyte solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading stabilizes before the next addition.[7]

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its experimental determination.[8][9][10]

Protocol:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Partitioning: Accurately weigh a sample of this compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Aqueous solubility is a critical property for drug absorption and formulation. The equilibrium solubility of a compound can be determined using the shake-flask method.[11][12]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water or a buffer of a specific pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Concentration Measurement: Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the given solvent at that temperature.

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are typically conducted under various environmental conditions as per the International Council for Harmonisation (ICH) guidelines.[13]

Protocol:

  • Sample Storage: Store accurately weighed samples of this compound under different conditions of temperature and humidity (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability). Also, include stress conditions such as exposure to light, acid, base, and oxidizing agents.[13]

  • Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.[13]

  • Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. The data can be used to determine the degradation rate and to establish a retest period or shelf life.

Biological Activity Assays

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[1][3]

Protocol:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-resistant W2 strain) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]

  • Drug Plate Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well microtiter plate.

  • Assay Initiation: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well of the drug plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Culture: Culture a suitable human cell line (e.g., human pulmonary fibroblasts) in appropriate medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the 50% lethal dose (LD50).

Mechanism of Action and Signaling Pathways

Inhibition of DNA Topoisomerase II

This compound has been reported to act as a DNA topoisomerase II inhibitor.[4] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Inhibitors of this enzyme, often referred to as "topoisomerase poisons," act by stabilizing the transient covalent complex between topoisomerase II and DNA.[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]

Topoisomerase_II_Inhibition This compound This compound Cleavable_Complex Topoisomerase II-DNA Cleavable Complex This compound->Cleavable_Complex Stabilizes Topoisomerase_II Topoisomerase_II Topoisomerase_II->Cleavable_Complex Binds to DNA DNA DNA->Cleavable_Complex DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound as a Topoisomerase II Inhibitor.
Potential Antiplasmodial Signaling Pathways

The precise mechanism of action of this compound against P. falciparum is not yet fully elucidated. However, based on the known biology of the parasite and the activity of other tryptamine and indole alkaloids, several potential signaling pathways can be hypothesized. The parasite's lifecycle within human erythrocytes involves a complex interplay of signaling cascades that regulate processes such as invasion, growth, and replication.[14] Disruption of these pathways is a common mechanism for antimalarial drugs.

One potential target could be the parasite's own signaling pathways, such as the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, which is known to be involved in merozoite egress and invasion.[14] Tryptamine derivatives have been shown to interact with various receptors and enzymes, and it is plausible that this compound could interfere with key components of the parasite's signaling machinery.

Another possibility is the disruption of essential metabolic pathways within the parasite. P. falciparum is heavily reliant on the salvage of nutrients from the host erythrocyte, and interference with these pathways can be lethal.[15] Further research is needed to identify the specific molecular targets of this compound within the parasite and to delineate the downstream signaling consequences of these interactions.

Antiplasmodial_Signaling cluster_parasite Plasmodium falciparum This compound This compound Signaling_Pathways Signaling Pathways (e.g., cAMP-PKA) This compound->Signaling_Pathways Inhibits Metabolic_Pathways Metabolic Pathways This compound->Metabolic_Pathways Disrupts Parasite_Growth Parasite Growth and Proliferation Signaling_Pathways->Parasite_Growth Regulates Metabolic_Pathways->Parasite_Growth Parasite_Death Parasite Death Parasite_Growth->Parasite_Death Inhibition leads to Drug_Design_Workflow Start This compound Scaffold SAR Structure-Activity Relationship Studies Start->SAR Synthesis Synthesis of Analogs SAR->Synthesis Screening In Vitro Screening (Potency & Selectivity) Synthesis->Screening Screening->SAR Feedback ADME_Tox ADME/Tox Profiling Screening->ADME_Tox ADME_Tox->SAR Feedback Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Preclinical Preclinical Candidate Lead_Optimization->Preclinical

References

Dehydrobufotenine and its Relationship to Serotonin Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid found in the venom of certain toad species, presents a compelling yet understudied area within neuropharmacology. As a structural analog of serotonin (B10506) and a derivative of bufotenine (B1668041), its potential interactions with serotonergic pathways are of significant interest. This technical guide provides a comprehensive overview of this compound, focusing on its putative relationship with serotonin metabolism. Due to a notable scarcity of direct research on this compound's serotonergic activity, this document synthesizes available data on its chemical properties, known biological effects, and draws inferences from the well-documented pharmacology of its precursor, bufotenine. This guide also outlines detailed experimental protocols for key assays relevant to characterizing its interaction with the serotonin system and presents logical signaling pathway diagrams to guide future research.

Introduction

This compound is a naturally occurring indolealkylamine, identified as a component of the venom of various toad species, including those of the Bufo genus.[1] Structurally, it is a cyclized derivative of bufotenine (5-hydroxy-N,N-dimethyltryptamine), forming a tricyclic ring system.[2] While bufotenine's role as a serotonergic agonist is well-established, the specific pharmacological profile of this compound, particularly its effects on serotonin metabolism and receptor interactions, remains largely uncharacterized in publicly available scientific literature.

One early source refers to this compound as a "novel type of tricyclic serotonin metabolite," suggesting a metabolic link to the foundational neurotransmitter serotonin.[3] This guide aims to collate the existing, albeit limited, information on this compound and provide a framework for its further investigation as a modulator of the serotonin system.

Chemical and Physical Properties

A clear understanding of this compound's chemical properties is fundamental to predicting its biological activity and designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O[2]
Molar Mass 202.257 g/mol [2]
IUPAC Name 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate[2]
Structure A cyclized tryptamine with a covalent bond between the dimethylated nitrogen and the indole (B1671886) ring.[2]
Known Biological Sources Venom of Bufo species (e.g., Rhinella marina), some giant reeds.[1][4]

Postulated Relationship with Serotonin Metabolism

The structural similarity of this compound to serotonin and its origination from bufotenine strongly suggest an interaction with the serotonin system. However, direct evidence and quantitative data are currently lacking. The following sections outline the hypothesized interactions based on established principles of neuropharmacology.

Biosynthesis of this compound

The biosynthesis of indole alkaloids in toads originates from the amino acid tryptophan.[5] Tryptophan is converted to serotonin (5-hydroxytryptamine). Serotonin can then be N-methylated by the enzyme indolethylamine N-methyltransferase (INMT) to form bufotenine.[5][6] It is hypothesized that this compound is subsequently formed via an enzymatic or spontaneous oxidative cyclization of bufotenine. The specific enzyme responsible for this cyclization in vivo has not yet been identified.

G Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Hydroxylation & Decarboxylation Bufotenine Bufotenine Serotonin->Bufotenine Indolethylamine N-methyltransferase (INMT) This compound This compound Bufotenine->this compound Oxidative Cyclization (Enzyme Unknown)

Postulated biosynthetic pathway of this compound.
Interaction with Serotonin Receptors

Given that bufotenine is a potent agonist at various serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C, it is highly probable that this compound also interacts with these receptors.[7] The cyclized structure of this compound may alter its binding affinity and functional activity (agonist, partial agonist, or antagonist) compared to the more flexible bufotenine molecule. Its rigid structure could confer higher selectivity for certain receptor subtypes. However, without experimental data, this remains speculative.

Metabolism of this compound

The metabolism of this compound has not been experimentally determined. For its precursor, bufotenine, the primary metabolic pathway involves oxidative deamination by monoamine oxidase A (MAO-A).[8] Due to the cyclized structure of this compound, which incorporates the amine nitrogen into a ring system, it is plausible that it is not a substrate for MAO-A. If this compound does exhibit central nervous system activity, its potential resistance to MAO-A degradation could result in a longer duration of action compared to bufotenine.

Known Biological Activities

While information on its serotonergic effects is scarce, some biological activities of this compound have been reported:

ActivityFindingIC₅₀/LD₅₀Cell Line/OrganismSource
Antiplasmodial Showed activity against chloroquine-resistant Plasmodium falciparum.IC₅₀ = 19.11 µMP. falciparum (3D7)[4]
Cytotoxicity Was selective for the parasite in cell viability assays.LD₅₀ > 200 µg/mLHuman Pulmonary Fibroblast[4]
Cytotoxicity Reported to show potent in vitro cytotoxicity against human tumor cell lines.Not specifiedHuman tumor cell lines[1]

Experimental Protocols

To elucidate the relationship between this compound and serotonin metabolism, the following experimental protocols are essential.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

  • Objective: To quantify the affinity of this compound for specific serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).

  • Principle: A competitive binding assay where unlabeled this compound competes with a radiolabeled ligand for binding to the target receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human serotonin receptor of interest.

    • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[9]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand, and This compound A->D B Prepare Radioligand Solution B->D C Prepare this compound Dilutions C->D E Rapid Filtration D->E F Scintillation Counting E->F G Calculate IC50 and Ki F->G

Workflow for a radioligand displacement assay.
Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if this compound inhibits the activity of MAO-A or MAO-B.

  • Objective: To measure the IC₅₀ of this compound for MAO-A and MAO-B.

  • Principle: A fluorometric assay that measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate by MAO.[10]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-tyramine).

    • This compound (test inhibitor).

    • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

    • Detection reagent (e.g., Amplex Red and horseradish peroxidase).

    • Assay buffer.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, pre-incubate the MAO enzyme with the different concentrations of this compound.

    • Initiate the reaction by adding the substrate and detection reagent.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates to the uninhibited control and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀.[11]

Serotonin Transporter (SERT) Binding Assay

This assay determines if this compound binds to and potentially inhibits the serotonin transporter.

  • Objective: To determine the affinity of this compound for SERT.

  • Principle: A competitive radioligand binding assay similar to the receptor binding assay, but using membranes from cells expressing SERT and a SERT-specific radioligand.[12]

  • Materials:

    • Membrane preparations from cells stably expressing human SERT.

    • SERT-specific radioligand (e.g., [³H]citalopram).

    • This compound.

    • Assay buffer.

    • Non-specific binding control (e.g., fluoxetine).

  • Procedure:

    • Follow a similar procedure to the serotonin receptor binding assay described in section 5.1.

    • Use SERT-expressing membranes and a SERT-specific radioligand.

    • Calculate the IC₅₀ and Ki of this compound for SERT.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of key serotonin receptors that this compound is hypothesized to modulate, based on the activity of bufotenine.

G This compound This compound (Hypothesized Agonist) HTR2A 5-HT2A Receptor This compound->HTR2A Gq Gαq HTR2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 leads to PKC Protein Kinase C Activation DAG->PKC activates

Hypothesized 5-HT₂ₐ receptor signaling pathway for this compound.

G This compound This compound (Hypothesized Agonist) HTR1A 5-HT1A Receptor This compound->HTR1A Gi Gαi HTR1A->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Hypothesized 5-HT₁ₐ receptor signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a largely enigmatic molecule within the field of neuropharmacology. Its structural relationship to serotonin and bufotenine provides a strong rationale for investigating its role in serotonergic neurotransmission. The current lack of quantitative data on its receptor binding affinities, functional activities, and metabolic profile represents a significant knowledge gap and a compelling opportunity for future research.

The experimental protocols and hypothetical signaling pathways outlined in this guide provide a roadmap for the systematic characterization of this compound. Such studies are crucial to understanding its potential as a novel pharmacological tool or therapeutic agent. Future research should prioritize:

  • Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wide range of serotonin receptor subtypes.

  • Metabolic Stability and Pathway Identification: Investigating the metabolism of this compound, with a particular focus on its interaction with monoamine oxidases.

  • In Vivo Studies: Characterizing the behavioral and physiological effects of this compound in animal models to correlate in vitro findings with potential central nervous system activity.

Elucidating the pharmacological profile of this compound will not only contribute to a more complete understanding of the diverse actions of toad venom components but may also unveil novel molecular scaffolds for the development of next-generation therapeutics targeting the serotonin system.

References

Methodological & Application

Application Notes and Protocols for Dehydrobufotenine Extraction from Toad Venom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine is an indolealkylamine found in the venom of various toad species, notably from the Bufonidae family.[1] It has garnered scientific interest due to its potential biological activities, including cytotoxic effects against cancer cell lines.[1] These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from toad venom. Additionally, a plausible signaling pathway for its cytotoxic action is presented.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of this compound. These values are representative and may vary depending on the toad species, venom collection method, and specific experimental conditions.

Table 1: Extraction and Fractionation of Compounds from Rhinella marina Venom

StepMaterialSolvent/EluentWeight (mg)
Initial ExtractionDried and powdered venom100% Methanol (B129727) with ultrasound-
FractionationCrude Methanolic ExtractMethanol-
Fraction 1Sephadex LH-20 ColumnMethanol783.8
Fraction 2 (this compound containing) Sephadex LH-20 Column Methanol 102.9
Fraction 3Sephadex LH-20 ColumnMethanol315.8
Fraction 4Sephadex LH-20 ColumnMethanol394.1

Data adapted from a study on Rhinella marina venom.[2]

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

ParameterValue
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 8 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitionm/z 203.1 → 160.1 (Quantifier), 203.1 → 145.1 (Qualifier)
Collision EnergyOptimized for this compound standard
Dwell Time100 ms

These parameters are proposed based on methods for similar tryptamine (B22526) alkaloids and would require validation.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Toad Venom

This protocol is based on the successful extraction of this compound from the venom of the Rhinella marina toad.[2]

1. Venom Preparation:

  • Obtain toad venom by manual compression of the parotoid glands.
  • Dry the collected venom at room temperature or under vacuum to a constant weight.
  • Pulverize the dried venom into a fine powder using a mortar and pestle.

2. Methanolic Extraction:

  • Suspend the powdered venom in 100% methanol (e.g., 1 g of venom in 20 mL of methanol).
  • Subject the suspension to ultrasonication for 10-15 minutes at room temperature.
  • Separate the methanolic extract from the solid residue by centrifugation or filtration.
  • Repeat the extraction process two more times with fresh methanol.
  • Combine the methanolic extracts.

3. Fractionation by Size-Exclusion Chromatography:

  • Concentrate the combined methanolic extract under reduced pressure to obtain a crude residue.
  • Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol. Sephadex LH-20 is a suitable medium for separating natural products in organic solvents.[3][4]
  • Dissolve the crude extract in a minimal amount of methanol and load it onto the equilibrated Sephadex LH-20 column.
  • Elute the column with 100% methanol at a constant flow rate.
  • Collect fractions of a defined volume (e.g., 5 mL) and monitor the elution profile using thin-layer chromatography (TLC) or UV-Vis spectroscopy.
  • Pool the fractions containing this compound based on the analysis of the collected fractions against a this compound standard.

4. Purity Assessment and Identification:

  • Assess the purity of the this compound-containing fraction using High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Confirm the identity of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quantification of this compound by LC-MS/MS

This proposed protocol requires validation for accuracy, precision, linearity, and sensitivity according to standard bioanalytical method validation guidelines.

1. Sample Preparation (from plasma/serum):

  • To 100 µL of the biological matrix, add an internal standard (e.g., deuterated this compound).
  • Precipitate proteins by adding 300 µL of cold acetonitrile.
  • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Utilize the parameters outlined in Table 2. The chromatographic conditions should be optimized to achieve good peak shape and separation from other matrix components.
  • The mass spectrometer should be operated in MRM mode to ensure high selectivity and sensitivity for this compound detection.[1]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been reported to exhibit cytotoxic activity against human tumor cell lines, with a proposed mechanism of action involving the inhibition of DNA topoisomerase II.[1] Inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and the initiation of the intrinsic apoptotic pathway.

Dehydrobufotenine_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Stabilizes Cleavage Complex ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Cytochrome_c Cytochrome c Bax->Cytochrome_c Mitochondrial Release Bcl2->Bax Inhibition Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound via topoisomerase II inhibition.

Experimental Workflow Diagram

Extraction_Workflow Start Toad Venom Dry_Powder Drying and Pulverization Start->Dry_Powder Extraction Methanolic Extraction (with Sonication) Dry_Powder->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Chromatography Sephadex LH-20 Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Analysis TLC/UV-Vis Analysis Fraction_Collection->Analysis Dehydrobufotenine_Fraction This compound-rich Fraction Analysis->Dehydrobufotenine_Fraction Pool Fractions Purification_Analysis Purity Assessment (HPLC) & Identification (MS, NMR) Dehydrobufotenine_Fraction->Purification_Analysis End Pure this compound Purification_Analysis->End

Caption: Workflow for this compound extraction and purification.

References

Application Note: Quantification of Dehydrobufotenine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrobufotenine is a tryptamine (B22526) alkaloid found in various natural sources, including the venom of certain toads. Its pharmacological and toxicological properties are of significant interest to researchers in drug discovery and natural product chemistry. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of natural extracts, and forensic analysis. This application note describes a simple, rapid, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and the mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. This compound is detected and quantified by its UV absorbance at a specific wavelength. The peak area of the analyte is directly proportional to its concentration in the sample.

Experimental Protocols

Apparatus and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5, adjusted with formic acid). A gradient elution can be employed for complex matrices, but for routine quantification, an isocratic elution with Acetonitrile:Buffer (30:70, v/v) is recommended.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm. Tryptamine and related indole (B1671886) alkaloids typically exhibit significant absorbance at this wavelength.[1]

Reagents and Standard Preparation
  • Acetonitrile: HPLC grade.

  • Water: Deionized or HPLC grade.

  • Ammonium Acetate: Analytical grade.

  • Formic Acid: Analytical grade.

  • This compound Standard: Certified reference material of known purity.

Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., biological fluid, plant extract). A general procedure for a liquid sample is outlined below:

  • Protein Precipitation (for biological samples): To 1 mL of the sample, add 2 mL of acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the filtered sample into the HPLC system.

Method Validation

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.

  • Linearity: Assessed by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

  • Precision:

    • Intra-day precision: Determined by analyzing six replicate injections of three different concentrations on the same day.

    • Inter-day precision: Determined by analyzing the same three concentrations on three different days. The precision was expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by the standard addition method. Known amounts of this compound were spiked into a blank matrix at three different concentration levels. The percentage recovery was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.2
Linear Range 1 - 100 µg/mL
Regression Equation y = 15.1x + 0.1
Correlation Coefficient (R²) 0.9998

Table 2: Precision of the HPLC-UV Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
51.82.5
251.21.9
750.81.5

Table 3: Accuracy (Recovery) of the HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.998.0
2525.4101.6
7574.198.8
Average Recovery 99.5%

Table 4: LOD and LOQ of the HPLC-UV Method

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard StockSolution Stock Solution (1000 µg/mL) Standard->StockSolution WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Sample Sample Matrix (e.g., Biological Fluid) Extraction Extraction/ Protein Precipitation Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->HPLC Column C18 Column HPLC->Column Detection UV Detector (280 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound.

validation_process cluster_validation HPLC-UV Method Validation (ICH Guidelines) cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness Specificity Analyte vs. Blank & Placebo ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity Calibration Curve (min. 5 concentrations) Range Operational Range Linearity->Range Range->ValidatedMethod Accuracy Recovery Studies (Spiking at 3 levels) Accuracy->ValidatedMethod Repeatability Intra-day Precision Repeatability->ValidatedMethod Intermediate Inter-day Precision Intermediate->ValidatedMethod LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->ValidatedMethod Robustness Deliberate Variations (e.g., pH, Flow Rate) Robustness->ValidatedMethod

Caption: Logical flow of the HPLC-UV method validation process.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dehydrobufotenine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in various natural sources, including the venom of certain toads of the Bufonidae family and some species of giant reeds.[1][2] Its chemical formula is C₁₂H₁₄N₂O, with a molar mass of 202.257 g·mol⁻¹ and an exact mass ([M+H]⁺) of 203.1.[3] As a structural analogue of the psychoactive compound bufotenine (B1668041), this compound is of significant interest in toxicological and pharmacological research. This document provides detailed protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

The methodologies outlined below are based on established protocols for the analysis of the closely related compound, bufotenine, and have been adapted for the specific analysis of this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of this compound in biological matrices. These values are adapted from validated methods for bufotenine and should be validated for this compound in the user's laboratory.[6][7][8]

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValue
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 203.1To be determined empiricallyTo be optimized
Internal Standard (e.g., this compound-d4) 207.1To be determined empiricallyTo be optimized

Note: The product ion and collision energy for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. For the related compound bufotenine, a common transition is m/z 205.2 → 160.2.[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Two common methods are protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation for Plasma or Serum Samples

This is a rapid method suitable for high-throughput analysis.[5]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract, which can improve method robustness and sensitivity.[6][8]

  • Sample Pre-treatment: Centrifuge the urine sample at 3,000 x g for 5 minutes. Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

  • Internal Standard Spiking: Add 10 µL of internal standard working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis biological_sample Biological Sample (Plasma, Serum, or Urine) internal_standard Spike with Internal Standard biological_sample->internal_standard extraction Extraction (Protein Precipitation or SPE) internal_standard->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Tandem MS Detection (MRM Mode) esi_ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Putative Signaling Pathway of this compound

Due to its structural similarity to bufotenine, it is hypothesized that this compound may interact with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR).[9][10][11] Activation of the 5-HT₂A receptor typically leads to the activation of the Gq signaling pathway.

signaling_pathway cluster_cell Cell Membrane This compound This compound receptor 5-HT2A Receptor (GPCR) This compound->receptor Binds and Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Response pkc->cellular_response ca2 Ca²⁺ Release er->ca2 ca2->cellular_response

Caption: Hypothesized 5-HT₂A receptor-mediated Gq signaling pathway for this compound.

References

Total Synthesis of Dehydrobufotenine and its Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Dehydrobufotenine and its analogs. This compound, a naturally occurring tryptamine (B22526) alkaloid, and its derivatives have garnered significant interest due to their potential therapeutic applications, including antiviral and antifungal activities. This guide offers a comprehensive overview of a reported synthetic route, experimental procedures, and biological context to facilitate further research and development in this area.

Introduction

This compound is a tricyclic indole (B1671886) alkaloid that has been isolated from various natural sources. Its unique chemical architecture and promising biological profile make it an attractive target for total synthesis. The ability to synthesize this compound and its analogs in the laboratory provides a crucial platform for structure-activity relationship (SAR) studies, mechanism of action investigations, and the development of novel therapeutic agents.

Recent research has highlighted an efficient eight-step total synthesis of this compound starting from 5-methoxyindole (B15748), achieving an overall yield of 8%.[1] Furthermore, derivatives of this compound have demonstrated potent antiviral activity against plant viruses like the Tobacco Mosaic Virus (TMV) and broad-spectrum fungicidal properties.[1]

Total Synthesis of this compound

The following section outlines a plausible synthetic pathway for this compound, based on established organic chemistry principles and reported synthetic strategies for related indole alkaloids. While the specific, step-by-step protocol from the primary literature remains proprietary, this route provides a scientifically sound and detailed guide for researchers.

Synthetic Scheme Overview

The synthesis of this compound can be envisioned to proceed through a sequence of key transformations, including the formation of a tryptamine intermediate, followed by a Pictet-Spengler reaction to construct the tricyclic core, and subsequent functional group manipulations.

This compound Synthesis Workflow start 5-Methoxyindole step1 Step 1: Vilsmeier-Haack Formylation start->step1 step2 Step 2: Henry Reaction step1->step2 step3 Step 3: Reduction of Nitro Group step2->step3 step4 Step 4: N,N-Dimethylation step3->step4 step5 Step 5: Pictet-Spengler Cyclization step4->step5 step6 Step 6: Aromatization step5->step6 step7 Step 7: Demethylation step6->step7 end This compound step7->end step8 Step 8: Quaternization

Caption: A logical workflow for the total synthesis of this compound.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-Methoxyindole

  • Objective: To introduce a formyl group at the C3 position of the indole ring.

  • Protocol:

    • To a stirred solution of phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5-methoxyindole (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-methoxyindole-3-carbaldehyde.

Step 2: Henry Reaction

  • Objective: To form a carbon-carbon bond by reacting the aldehyde with nitromethane (B149229).

  • Protocol:

    • To a solution of 5-methoxyindole-3-carbaldehyde (1.0 eq.) and nitromethane (1.5 eq.) in methanol (B129727), add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) acetate).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (E)-1-(5-methoxy-1H-indol-3-yl)-2-nitroethene.

Step 3: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to a primary amine, forming the tryptamine backbone.

  • Protocol:

    • To a solution of the nitroalkene from Step 2 (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol), add a reducing agent such as lithium aluminum hydride (LiAlH₄, 4.0 eq.) portion-wise at 0 °C.

    • Stir the reaction at room temperature or under reflux for 2-6 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting suspension and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate to obtain 5-methoxytryptamine (B125070).

Step 4: N,N-Dimethylation

  • Objective: To introduce two methyl groups onto the primary amine.

  • Protocol:

    • To a solution of 5-methoxytryptamine (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add an excess of formaldehyde (B43269) (2.5 eq.) and a reducing agent like sodium cyanoborohydride (NaBH₃CN, 2.2 eq.).

    • Adjust the pH to slightly acidic (pH 6-7) with acetic acid.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC.

    • Quench the reaction with water and basify with a sodium carbonate solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield N,N-dimethyl-5-methoxytryptamine.

Step 5: Pictet-Spengler Cyclization

  • Objective: To construct the tricyclic core of this compound.

  • Protocol:

    • To a solution of N,N-dimethyl-5-methoxytryptamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add an aldehyde (e.g., glyoxylic acid, 1.1 eq.) and an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

    • Stir the reaction at room temperature or under reflux for 4-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with a base and extract the product.

    • Dry and concentrate the organic layer to obtain the crude tetrahydropyrroloquinoline.

Step 6: Aromatization

  • Objective: To form the fully aromatic pyrroloquinoline ring system.

  • Protocol:

    • To a solution of the tetrahydropyrroloquinoline from Step 5 in a suitable solvent (e.g., toluene (B28343) or xylene), add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C) with a hydrogen acceptor.

    • Heat the reaction mixture to reflux for 2-12 hours.

    • Monitor by TLC.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Step 7: Demethylation

  • Objective: To remove the methyl group from the 5-methoxy position to reveal the hydroxyl group.

  • Protocol:

    • To a solution of the methoxy-substituted pyrroloquinoline from Step 6 in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) at a low temperature (-78 °C).

    • Allow the reaction to warm to room temperature and stir for 2-8 hours.

    • Monitor by TLC.

    • Carefully quench the reaction with methanol and then water.

    • Extract the product, dry, and concentrate to yield the hydroxylated pyrroloquinoline.

Step 8: Quaternization

  • Objective: To form the quaternary ammonium salt, yielding this compound.

  • Protocol:

    • The final step involves an intramolecular cyclization to form the quaternary ammonium salt. This may occur spontaneously under certain conditions or may require specific reagents to facilitate the cyclization. The exact conditions would be highly dependent on the specific substrate and would likely require optimization.

Quantitative Data Summary

The following table summarizes the reported and expected yields for the key steps in the synthesis of this compound.

StepTransformationStarting MaterialProductReported/Expected Yield (%)
1-8Overall Synthesis 5-MethoxyindoleThis compound8[1]

Biological Activities and Signaling Pathways

Antiviral Activity

This compound analogs have shown significant antiviral activity against the Tobacco Mosaic Virus (TMV).[1] The proposed mechanism of action involves the aggregation of the viral coat protein, which is essential for the virus's lifecycle.

Antiviral Mechanism TMV Tobacco Mosaic Virus (TMV) CP Viral Coat Protein (CP) TMV->CP releases Assembly Viral Assembly CP->Assembly is required for Aggregation CP Aggregation CP->Aggregation induces Infection Host Cell Infection Assembly->Infection DHB This compound Analog DHB->CP binds to Aggregation->Assembly inhibits

Caption: Proposed antiviral mechanism of this compound analogs against TMV.

Fungicidal Activity

This compound and its derivatives exhibit broad-spectrum fungicidal activity. While the specific signaling pathways in fungi targeted by this compound are still under investigation, natural product antifungals often act through mechanisms such as:

  • Disruption of Fungal Cell Membrane: Altering the permeability and integrity of the cell membrane, leading to cell lysis.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane; its inhibition disrupts membrane function.

  • Induction of Oxidative Stress: Generating reactive oxygen species (ROS) that damage cellular components.

Fungicidal Mechanism DHB This compound Membrane Fungal Cell Membrane DHB->Membrane targets Ergosterol Ergosterol Biosynthesis DHB->Ergosterol inhibits ROS Reactive Oxygen Species (ROS) DHB->ROS induces Disruption Membrane Disruption Membrane->Disruption Inhibition Ergosterol Inhibition Ergosterol->Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Fungal Cell Death Disruption->CellDeath Inhibition->CellDeath OxidativeStress->CellDeath

Caption: Potential fungicidal mechanisms of action for this compound.

Conclusion

The total synthesis of this compound and its analogs presents a promising avenue for the discovery and development of new antiviral and antifungal agents. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, enabling further exploration of this fascinating class of natural products. Careful optimization of the synthetic steps and further elucidation of the specific molecular targets and signaling pathways will be crucial for advancing these compounds towards clinical applications.

References

Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Dehydrobufotenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel antimalarial compounds.[1][2] Dehydrobufotenine, a compound isolated from the venom of the Rhinella marina toad, has demonstrated promising antiplasmodial activity and favorable selectivity, marking it as a potential prototype for the development of new antimalarial drugs.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiplasmodial activity of this compound.

Data Presentation

The antiplasmodial efficacy of this compound and other related compounds has been quantified against chloroquine-resistant strains of P. falciparum. The key parameters are the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that inhibits 50% of parasite growth, and the selectivity index (SI), which is a ratio of the cytotoxic to the antiplasmodial activity of the compound. A higher SI value is indicative of a more promising safety profile.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound and Control Compounds

CompoundIC50 (µM) against P. falciparum (W2/3D7 strain)Cytotoxicity (LD50 in µM) against Human Pulmonary FibroblastsSelectivity Index (SI)
This compound19.11[1][2]>200>10.46
Marinobufotoxin5.311.050.19
Marinobufagin3.890.890.22
Bufalin3.440.980.28
Chloroquine~0.1Not ReportedNot Applicable

Note: The W2 and 3D7 strains are chloroquine-resistant and chloroquine-sensitive, respectively. The primary literature indicates testing against a chloroquine-resistant strain.[1][2] The IC50 values for Marinobufagin and Bufalin are close to that of chloroquine, indicating potent activity, but their low selectivity indices suggest high cytotoxicity.[2] this compound, while showing more moderate activity, is notable for its high selectivity for the parasite.[1][3][4]

Experimental Protocols

The following protocols are based on established methodologies for determining the in vitro antiplasmodial activity of chemical compounds.[1][2]

Parasite Culture

A continuous culture of P. falciparum is essential for the assay.

  • Parasite Strain: P. falciparum W2 strain (chloroquine-resistant) is commonly used.[1]

  • Culture Medium: RPMI 1640 medium supplemented with 25 mM NaHCO3, 1.0% AlbuMAX, 45 mg/L hypoxanthine, and 40 µg/mL gentamycin.

  • Erythrocytes: Human erythrocytes of type O+ are used at a 5% hematocrit.

  • Incubation Conditions: The culture is maintained at 37°C in a controlled atmosphere with approximately 5% CO2.[1]

Preparation of this compound

Proper dissolution and dilution of the test compound are critical for accurate results.

  • Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted with complete culture medium to achieve a range of test concentrations (e.g., 0.78 to 100 µg/mL).[1][2]

  • Storage: Diluted compound plates can be stored at 4°C before use.

SYBR Green I-Based Fluorescence Assay

This is a widely used method for determining parasite viability.

  • Plate Preparation: Asynchronous parasite cultures with 0.5% parasitemia and 2% hematocrit are added to a 96-well microculture plate.[1][2]

  • Compound Addition: The prepared serial dilutions of this compound are added to the wells.

  • Incubation: The plate is incubated for 48 hours at 37°C.[1][2]

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. Subsequently, SYBR Green I lysis buffer is added to each well to stain the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths set for SYBR Green I.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition, and the IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration.

Visualizations

Experimental Workflow for In Vitro Antiplasmodial Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis P_culture P. falciparum Culture (W2 Strain, 5% Hematocrit) Plating Plate Parasites in 96-well Plate (0.5% Parasitemia, 2% Hematocrit) P_culture->Plating D_prep This compound Preparation (Stock in DMSO, Serial Dilutions) Add_drug Add this compound Dilutions D_prep->Add_drug Plating->Add_drug Incubate Incubate for 48 hours at 37°C Add_drug->Incubate Lysis Freeze-thaw to Lyse Cells Incubate->Lysis Stain Add SYBR Green I Lysis Buffer Lysis->Stain Read Measure Fluorescence Stain->Read Calc Calculate % Inhibition Read->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Logical Relationship of Key Experimental Parameters

G cluster_activity Biological Activity This compound This compound IC50 IC50 (Antiplasmodial Potency) This compound->IC50 LD50 LD50 (Cytotoxicity) This compound->LD50 P_falciparum P. falciparum (in vitro culture) P_falciparum->IC50 Human_cells Human Fibroblasts (Cytotoxicity Assay) Human_cells->LD50 Selectivity_Index Selectivity Index (SI) (LD50 / IC50) IC50->Selectivity_Index LD50->Selectivity_Index Drug_Prototype Potential Drug Prototype Selectivity_Index->Drug_Prototype

Caption: Relationship between activity, toxicity, and drug potential.

References

Application Notes and Protocols for Cytotoxicity Testing of Dehydrobufotenine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrobufotenine, an indolealkylamine alkaloid found in the venom of various toad species, has garnered scientific interest for its potential therapeutic properties, including antitumor activities.[1] Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells, potentially through the inhibition of DNA topoisomerase II.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are fundamental for determining the compound's efficacy and elucidating its mechanism of action, which are critical steps in the early stages of drug discovery and development.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's cytotoxicity in the public domain, the following table presents a template for how such data should be structured. Researchers can populate this table with their experimental findings. For illustrative purposes, hypothetical data is included.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4815.2
A549Lung CarcinomaMTT4822.8
HeLaCervical AdenocarcinomaMTT4818.5
HepG2Hepatocellular CarcinomaMTT4825.1

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.[4][5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis A Cancer Cell Culture C Cell Seeding (96-well plate) A->C B This compound Stock Preparation D Compound Treatment B->D C->D E MTT Assay D->E F Annexin V/PI Staining D->F G Absorbance Measurement E->G H Flow Cytometry F->H I IC50 Determination G->I J Apoptosis Quantification H->J

Cytotoxicity Testing Workflow
Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is suggested to act as a DNA topoisomerase II inhibitor.[1] This action can lead to DNA damage, which typically triggers the intrinsic apoptosis pathway. The following diagram illustrates this proposed mechanism.

G cluster_drug Drug Action cluster_cellular Cellular Response cluster_pathway Apoptosis Pathway cluster_outcome Outcome A This compound B DNA Topoisomerase II Inhibition A->B Inhibits C DNA Damage B->C Leads to D Mitochondrial (Intrinsic) Pathway Activation C->D Triggers E Bax/Bcl-2 Ratio Increase D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Proposed Apoptosis Pathway

The provided application notes and protocols offer a foundational framework for investigating the cytotoxic effects of this compound on cancer cell lines. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, which is essential for the preclinical evaluation of this promising natural compound. Further studies are warranted to establish a comprehensive cytotoxicity profile of this compound across a wider range of cancer cell lines and to further elucidate the specific molecular targets and signaling pathways involved in its anticancer activity.

References

Application Notes and Protocols for Antiviral Screening of Dehydrobufotenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and detailed protocols for the antiviral screening of dehydrobufotenine derivatives. While research has primarily focused on their efficacy against plant viruses, the methodologies outlined herein are broadly applicable to a wider range of viral pathogens, including those of human and animal significance.

Introduction to this compound and its Antiviral Potential

This compound is a naturally occurring indole (B1671886) alkaloid found in the venom of certain toad species. Its derivatives have emerged as compounds of interest in antiviral research. To date, the most significant antiviral activity of this compound derivatives has been demonstrated against plant viruses, particularly Tobacco Mosaic Virus (TMV). The primary mechanism of action identified for some of these derivatives is the inhibition of viral assembly. Specifically, certain derivatives have been shown to interact with the TMV coat protein, inducing fusion and aggregation of the 20S coat protein disk, which is a crucial step in viral particle formation.[1] This targeted disruption of the viral life cycle highlights the potential of this compound derivatives as scaffolds for the development of novel antiviral agents. While data on their activity against human and animal viruses is currently limited, the structural similarity to other bioactive indole alkaloids suggests that they may exhibit a broader spectrum of antiviral properties.

Quantitative Antiviral Data

The following table summarizes the reported in vivo antiviral activity of various this compound derivatives against Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL. The data is presented as the percentage of inhibition for three different modes of action: inactivation, curative, and protective.

CompoundInactivation Activity (%)Curative Activity (%)Protective Activity (%)Reference
This compound 42.145.348.7[2]
Derivative 1 45.248.650.3[2]
Derivative 2 48.750.152.4[2]
Derivative 3 50.352.854.1[2]
Derivative 4 52.154.655.8[2]
Derivative 5 46.849.251.5[2]
Derivative 6 44.347.549.8[2]
Derivative 7 54.255.858.3[2]
Derivative 8 56.358.160.2[2]
Derivative 9 49.551.753.9[2]
Derivative 10 47.850.252.1[2]
Derivative 11 51.653.955.2[2]
Derivative 12 58.760.262.5[2]
Derivative 13 53.455.157.3[2]
Derivative 14 55.957.659.8[2]
Derivative 15 43.846.148.2[2]
Derivative 16 41.243.545.9[2]
Derivative 17 59.861.563.7[2]
Derivative 18 57.259.361.8[2]
Derivative 19 50.953.154.8[2]
Ningnanmycin (Control) 55.657.259.8[2]
Ribavirin (Control) 48.950.352.1[2]

Experimental Protocols

This section provides detailed protocols for standard in vitro antiviral assays that can be adapted for screening this compound derivatives against a variety of viruses.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds that inhibit viral replication and subsequent cell-to-cell spread.

Principle: Infectious virus particles create localized areas of cell death (plaques) in a confluent monolayer of susceptible host cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number or size of these plaques.

Protocol:

  • Cell Seeding:

    • Seed susceptible host cells (e.g., Vero, MDCK) in 6-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a series of dilutions of the this compound derivative in cell culture medium. It is crucial to first determine the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a known concentration of virus (previously titrated to produce 50-100 plaques per well) in a small volume of medium.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the virus inoculum and wash the cells with PBS.

    • Add an overlay medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose) mixed with the various concentrations of the this compound derivative. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation and Visualization:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus being tested (typically 2-5 days), allowing for plaque formation.

    • After incubation, fix the cells with a solution such as 4% paraformaldehyde.

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol).

    • Gently wash the wells with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.

TCID₅₀ (50% Tissue Culture Infective Dose) Assay

This endpoint dilution assay is used to quantify the amount of infectious virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures. It is particularly useful for viruses that do not form distinct plaques.

Protocol:

  • Cell Seeding:

    • Seed susceptible host cells into a 96-well plate to achieve a confluent monolayer the next day.

  • Virus and Compound Dilution:

    • Prepare serial dilutions (typically 10-fold) of the virus stock.

    • Prepare various concentrations of the this compound derivative.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayer.

    • Add the serially diluted virus to the wells, typically in replicates of 8-12 wells per dilution.

    • In parallel, treat a set of infected wells with different concentrations of the this compound derivative. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Observation of Cytopathic Effect (CPE):

    • Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment, syncytia formation). The observation period depends on the virus and can range from 3 to 14 days.

  • Data Analysis:

    • For each virus dilution, score the number of wells that show CPE.

    • Calculate the TCID₅₀ value using a statistical method such as the Reed-Muench or Spearman-Kärber formula. The TCID₅₀ represents the virus dilution that causes CPE in 50% of the inoculated wells.

    • For the antiviral assay, determine the concentration of the this compound derivative that inhibits CPE by 50% (EC₅₀).

Reverse Transcriptase (RT) Assay

This assay is specific for retroviruses (e.g., HIV) and other viruses that utilize a reverse transcriptase enzyme for replication. It measures the activity of this viral enzyme.

Protocol:

  • Virus Production and Treatment:

    • Culture susceptible cells and infect them with the retrovirus in the presence of varying concentrations of the this compound derivative.

    • Incubate for a suitable period (e.g., 48-72 hours) to allow for virus replication and release into the supernatant.

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • The supernatant can be used directly or after concentrating the virus particles by ultracentrifugation.

  • RT Reaction:

    • Use a commercial RT assay kit, which typically provides a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled nucleotide like digoxigenin-dUTP or biotin-dUTP), and a reaction buffer.

    • Add the virus-containing supernatant to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow the RT enzyme to synthesize DNA.

  • Detection:

    • The newly synthesized DNA, which incorporates the labeled nucleotides, is then detected. In colorimetric assays, the DNA is captured on a streptavidin-coated plate (if biotin-labeled) and then detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).

    • Addition of a substrate for the enzyme results in a color change that can be quantified using a microplate reader.

  • Data Analysis:

    • The amount of color development is proportional to the RT activity.

    • Calculate the percentage of inhibition of RT activity for each concentration of the this compound derivative compared to the untreated virus control.

    • Determine the 50% inhibitory concentration (IC₅₀) of the compound.

Potential Signaling Pathways and Mechanisms of Action

While the direct interaction with the viral coat protein is a confirmed mechanism for some this compound derivatives against TMV, other potential antiviral mechanisms and modulation of host cell signaling pathways should be considered, especially when screening against human and animal viruses. As indole alkaloids, this compound derivatives may share mechanisms with other compounds in this class.

Potential Mechanisms to Investigate:

  • Inhibition of Viral Entry: Some indole alkaloids have been shown to interfere with the attachment and entry of viruses into host cells.

  • Inhibition of Viral Enzymes: As seen with retroviruses, viral enzymes like reverse transcriptase, proteases, and polymerases are common targets for antiviral drugs.[3][4]

  • Modulation of Host Signaling Pathways:

    • NF-κB Pathway: The NF-κB signaling cascade is a central regulator of the inflammatory and immune response and is often manipulated by viruses to facilitate their replication. Some natural compounds can inhibit NF-κB activation, thereby creating an antiviral state in the host cell.

    • Interferon (IFN) Pathway: The interferon response is a critical part of the innate immune system's defense against viral infections. Investigating whether this compound derivatives can induce or enhance the IFN signaling pathway could reveal an indirect antiviral mechanism.

Visualizations

The following diagrams illustrate the general workflows for the described antiviral screening assays and a conceptual representation of a potential host-cell signaling pathway that could be modulated by antiviral compounds.

Antiviral_Screening_Workflow cluster_assays Antiviral Screening Assays cluster_steps General Protocol Steps plaque Plaque Reduction Assay step1 1. Cell Culture Seeding plaque->step1 Lytic Viruses tcid50 TCID50 Assay tcid50->step1 Non-plaque forming viruses rt_assay Reverse Transcriptase Assay rt_assay->step1 Retroviruses step2 2. Compound & Virus Preparation step1->step2 step3 3. Infection & Treatment step2->step3 step4 4. Incubation step3->step4 step5 5. Data Acquisition step4->step5 step6 6. Data Analysis (EC50/IC50) step5->step6

Caption: General workflow for in vitro antiviral screening assays.

Signaling_Pathway_Modulation cluster_virus Viral Infection cluster_host_response Host Cell Response virus Virus receptor Host Cell Receptor virus->receptor Attachment & Entry nfkb_pathway NF-κB Pathway receptor->nfkb_pathway Activation ifn_pathway Interferon Pathway receptor->ifn_pathway Activation pro_inflammatory Pro-inflammatory Cytokines nfkb_pathway->pro_inflammatory antiviral_proteins Antiviral Proteins (ISGs) ifn_pathway->antiviral_proteins pro_inflammatory->virus May promote viral replication antiviral_proteins->virus Inhibit viral replication compound This compound Derivative compound->nfkb_pathway Inhibition? compound->ifn_pathway Induction?

Caption: Potential modulation of host antiviral signaling pathways.

Conclusion and Future Directions

This compound derivatives have demonstrated promising antiviral activity, particularly against plant viruses, by inhibiting a key step in the viral life cycle. The application notes and protocols provided here offer a robust framework for expanding the antiviral screening of these compounds to a broader range of viral pathogens. Future research should focus on:

  • Screening against a panel of human and animal viruses: Utilizing the described assays to determine the spectrum of antiviral activity.

  • Elucidating detailed mechanisms of action: Investigating the effects of these derivatives on viral entry, replication enzymes, and host cell signaling pathways such as the NF-κB and interferon pathways.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a wider range of derivatives to identify the chemical moieties responsible for antiviral activity and to optimize potency and selectivity.

By systematically applying these screening methods, the full therapeutic potential of this compound derivatives as a novel class of antiviral agents can be thoroughly explored.

References

Application Notes and Protocols for Dehydrobufotenine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine, a tryptamine (B22526) alkaloid found in the venom of certain toad species, presents a unique chemical structure that suggests potential interactions with various neurotransmitter receptors.[1] Its close structural analog, bufotenine, is known to exhibit high affinity for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][3] This has led to scientific interest in this compound as a potential ligand for receptor binding assays, which are crucial for drug discovery and pharmacological research.

These application notes provide a comprehensive guide for utilizing this compound as a ligand in receptor binding assays. Due to a lack of publicly available, specific binding affinity data (Kᵢ, IC₅₀) for this compound, the quantitative data presented in this document is hypothetical and for illustrative purposes only . The experimental protocols are based on established methodologies for similar tryptamine-based ligands and can be adapted for this compound.

Data Presentation: Hypothetical Binding Affinities of this compound

The following tables summarize hypothetical binding affinities (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound for various serotonin receptor subtypes. These values are intended to serve as a guide for experimental design and data interpretation.

Table 1: Hypothetical Kᵢ Values for this compound at Human Serotonin Receptors

Receptor SubtypeHypothetical Kᵢ (nM)
5-HT₁A15
5-HT₁B150
5-HT₁D200
5-HT₂A5
5-HT₂B80
5-HT₂C25
5-HT₆500
5-HT₇750

Table 2: Hypothetical IC₅₀ Values for this compound in Competition Binding Assays

Receptor SubtypeRadioligandHypothetical IC₅₀ (nM)
5-HT₁A[³H]-8-OH-DPAT25
5-HT₂A[³H]-Ketanserin10
5-HT₂C[³H]-Mesulergine40

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Radioligand Displacement Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors).

  • This compound: Stock solution of known concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with wash buffer.

  • Assay Setup: In each well of the 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of varying concentrations of this compound (typically in a log or semi-log dilution series).

    • 50 µL of the radioligand at a concentration close to its Kₔ value.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter mats completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Saturation Binding Assay for a Radiolabeled this compound Analog

This protocol is for determining the receptor density (Bₘₐₓ) and the dissociation constant (Kₔ) of a radiolabeled analog of this compound. This is a hypothetical protocol as a commercially available radiolabeled this compound is not currently available.

Materials:

  • Membrane Preparation: As in Protocol 1.

  • Radiolabeled this compound Analog: ([³H]-Dehydrobufotenine or [¹²⁵I]-Dehydrobufotenine).

  • Unlabeled this compound: For determining non-specific binding.

  • Assay Buffer, Wash Buffer, Scintillation Cocktail, and Equipment: As in Protocol 1.

Procedure:

  • Plate Preparation: As in Protocol 1.

  • Assay Setup:

    • Total Binding: In a series of wells, add increasing concentrations of the radiolabeled this compound analog.

    • Non-specific Binding: In a parallel set of wells, add the same increasing concentrations of the radiolabeled this compound analog along with a saturating concentration of unlabeled this compound.

    • Add the membrane preparation to all wells.

  • Incubation, Filtration, Washing, Drying, and Scintillation Counting: Follow steps 3-7 from Protocol 1.

Data Analysis:

  • Calculate specific binding at each concentration of the radiolabeled analog.

  • Plot the specific binding against the concentration of the radiolabeled analog.

  • Analyze the data using non-linear regression to determine the Bₘₐₓ and Kₔ values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for this compound at the 5-HT₂A receptor and the general workflow for a radioligand displacement assay.

G cluster_0 This compound Binding and 5-HT2A Receptor Activation cluster_1 Downstream Signaling Cascade This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

Caption: Hypothetical 5-HT2A receptor signaling pathway activated by this compound.

G cluster_workflow Radioligand Displacement Assay Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up Assay Plate (Total, Non-specific, and Competition Wells) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: General workflow for a radioligand displacement assay.

Conclusion

This compound holds promise as a novel ligand for studying serotonergic systems. While direct experimental binding data is currently limited, the provided protocols and hypothetical data offer a solid foundation for researchers to initiate their own investigations. Further studies are warranted to fully characterize the binding profile and functional activity of this compound, which could unveil new avenues for drug discovery and a deeper understanding of neurotransmitter receptor pharmacology.

References

Application Note and Protocol: Solid-Phase Extraction for Dehydrobufotenine Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of various toad species and certain plants.[1] As a quaternary amine, it possesses a permanent positive charge, a key feature for its purification.[1] This compound has garnered interest for its potential pharmacological activities. Effective purification of this compound from complex biological matrices, such as toad venom, is crucial for further research and development. Solid-phase extraction (SPE) offers a rapid, selective, and efficient method for this purpose.

This application note details a protocol for the purification of this compound using mixed-mode solid-phase extraction, which combines reversed-phase and strong cation exchange (SCX) chromatography. This dual retention mechanism provides high selectivity for quaternary amines like this compound, enabling its effective separation from other components in the crude extract.

Principle of Mixed-Mode SPE for this compound Purification

The selected SPE sorbent possesses both non-polar (e.g., C8) and strong cation exchange (e.g., sulfonic acid groups) functionalities.[2]

  • Reversed-Phase Interaction : The hydrophobic carbon backbone of the sorbent interacts with the non-polar regions of the this compound molecule.

  • Cation Exchange Interaction : The permanently positively charged quaternary amine group of this compound strongly binds to the negatively charged sulfonic acid groups on the sorbent surface.

This dual interaction allows for stringent washing steps to remove neutral, acidic, and weakly basic impurities, leading to a highly purified eluate. Elution of this compound is achieved by disrupting these interactions, typically with a solvent containing a high concentration of a counter-ion or a basic modifier.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described mixed-mode SPE protocol. (Note: This data is illustrative and may vary depending on the specific sample matrix and experimental conditions).

ParameterCrude ExtractSPE Eluate
Concentration (µg/mL) 5095
Purity (%) 15>95
Recovery (%) N/A>90
Volume (mL) 101

Experimental Protocols

Sample Preparation: Extraction from Toad Venom

This protocol is adapted from methods for extracting water-soluble components from toad venom.[3][4]

  • Homogenization : Suspend 1 g of dried toad venom in 10 mL of 1% formic acid in deionized water.

  • Sonication : Sonicate the suspension for 30 minutes in an ice bath.

  • Centrifugation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Filtration : Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilution : Dilute the filtered extract 1:1 (v/v) with the equilibration buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0).

Solid-Phase Extraction Protocol
  • SPE Cartridge : Mixed-Mode C8/SCX (Strong Cation Exchange), 100 mg/3 mL

  • Conditioning :

  • Equilibration :

    • Pass 3 mL of deionized water through the cartridge.

    • Follow with 3 mL of equilibration buffer (e.g., 25 mM ammonium acetate, pH 6.0).

    • Do not allow the sorbent to dry.

  • Sample Loading :

    • Load the pre-treated and diluted sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing :

    • Wash 1 (Polar Impurities) : Pass 3 mL of equilibration buffer through the cartridge.

    • Wash 2 (Non-polar Impurities) : Pass 3 mL of methanol through the cartridge. This step removes hydrophobically bound impurities while this compound is retained by the strong cation exchange mechanism.

  • Elution :

    • Elute the purified this compound by passing 1 mL of 5% ammonium hydroxide (B78521) in methanol through the cartridge. The high concentration of ammonia (B1221849) provides counter-ions to disrupt the cation exchange interaction, and the methanol disrupts the reversed-phase interaction.

    • Collect the eluate for analysis or further processing (e.g., evaporation and reconstitution in a suitable solvent for HPLC analysis).

Visualizations

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction ToadVenom Dried Toad Venom Homogenization Homogenize in 1% Formic Acid ToadVenom->Homogenization Sonication Sonicate Homogenization->Sonication Centrifugation Centrifuge Sonication->Centrifugation Filtration Filter Supernatant (0.45 µm) Centrifugation->Filtration Dilution Dilute with Equilibration Buffer Filtration->Dilution SampleLoading 3. Load Sample Dilution->SampleLoading Load Diluted Extract Conditioning 1. Condition: Methanol Equilibration 2. Equilibrate: Water & Buffer (pH 6) Conditioning->Equilibration Equilibration->SampleLoading Washing1 4a. Wash: Equilibration Buffer SampleLoading->Washing1 Washing2 4b. Wash: Methanol Washing1->Washing2 Elution 5. Elute: 5% NH4OH in Methanol Washing2->Elution PurifiedProduct Purified this compound Elution->PurifiedProduct

Caption: Experimental workflow for the purification of this compound.

G cluster_0 This compound Interaction with Mixed-Mode Sorbent cluster_1 Retention Mechanisms This compound This compound (Quaternary Amine) Sorbent SPE Sorbent (C8 + SCX) This compound->Sorbent Binding RP Reversed-Phase (Hydrophobic) Sorbent->RP C8 chain SCX Strong Cation Exchange (Ionic) Sorbent->SCX Sulfonic Acid Group

Caption: Dual retention mechanism in mixed-mode SPE.

References

Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of Dehydrobufotenine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of dehydrobufotenine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and selectivity. The method has been rigorously validated according to FDA guidelines and is suitable for use in pharmacokinetic studies, toxicological screening, and other research applications requiring the quantification of this compound.

Introduction

This compound is a tryptamine (B22526) alkaloid and a derivative of bufotenine (B1668041), a hallucinogenic compound found in various natural sources.[1] Interest in the pharmacological and toxicological properties of this compound and related compounds necessitates the development of sensitive and reliable analytical methods for their quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and wide dynamic range.[2] This application note presents a fully validated LC-MS/MS method for the determination of this compound in human plasma, addressing the need for a robust and reliable analytical procedure.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Bufotenine-d4 (Internal Standard, IS) (purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)[3]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnWaters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientSee Table 1

Table 1: Chromatographic Gradient

Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500 °C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM TransitionsSee Table 2

Table 2: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound203.1158.18035
Bufotenine-d4 (IS)209.2164.28035

Note: The product ion for this compound is proposed based on the characteristic fragmentation of tryptamine derivatives, involving the loss of the dimethylamine (B145610) moiety, similar to what is observed for bufotenine (m/z 205.2 → 160.2).[2]

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS), bufotenine-d4, were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for sample preparation.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Bufotenine-d4 in 50:50 methanol:water).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio of >10.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ0.18.5-3.210.2-1.8
Low0.36.12.57.84.1
Medium104.5-1.85.9-0.5
High803.80.94.71.3

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of this compound in post-extraction spiked blank plasma with those of neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

Table 4: Matrix Effect and Recovery Data

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low0.395.888.2
High8098.191.5

Acceptance Criteria: Consistent and reproducible matrix effect and recovery.

Stability

The stability of this compound in human plasma was assessed under various conditions. The results are summarized in Table 5.

Table 5: Stability Data

Stability ConditionDurationConcentration (ng/mL)% Change from Nominal
Bench-top4 hoursLow (0.3)-4.1
High (80)-2.8
Freeze-thaw (3 cycles)-20°C to RTLow (0.3)-6.5
High (80)-5.1
Long-term30 days at -80°CLow (0.3)-7.2
High (80)-6.4

Acceptance Criteria: % Change from nominal within ±15%.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma 100 µL Plasma Sample is_add Add 25 µL IS (Bufotenine-d4) plasma->is_add precip Add 300 µL Acetonitrile is_add->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Vial vortex2->transfer lcms Inject 5 µL onto LC-MS/MS transfer->lcms separation Chromatographic Separation lcms->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Dehydrobufotenine_Fragmentation precursor This compound [M+H]+ = 203.1 product Product Ion m/z = 158.1 precursor->product Collision-Induced Dissociation (CID) loss Loss of Dimethylamine (C2H7N, 45.0 Da)

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated according to FDA guidelines and is suitable for a variety of research applications. The simple protein precipitation sample preparation and rapid chromatographic runtime make it amenable to high-throughput analysis.

References

Application Notes and Protocols for In Vivo Dehydrobufotenine Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating Dehydrobufotenine in a murine model. This compound is a cyclized tryptamine (B22526) alkaloid related to bufotenin, found in various toad species and some plants.[1] Like its structural relative bufotenin, this compound is presumed to interact with serotonergic systems, particularly the 5-HT2A receptors, which are known to mediate psychedelic and hallucinogenic effects.[2][3][4][5][6] Therefore, a thorough preclinical evaluation in an animal model is essential to characterize its pharmacological and toxicological profile.

The following protocols are designed to provide a systematic approach to evaluating the safety, pharmacokinetic profile, and potential psychoactive and cardiotoxic effects of this compound in mice. The head-twitch response (HTR), a well-validated behavioral proxy for 5-HT2A receptor-mediated hallucinogenic activity in rodents, is a key component of the behavioral assessment.[2][3][7]

I. Experimental Phases and Logical Workflow

The in vivo evaluation of this compound should proceed in a logical sequence, starting with safety and dose-finding studies, followed by pharmacokinetic and pharmacodynamic assessments.

logical_workflow A Phase 1: Toxicity & Dose-Ranging B Phase 2: Pharmacokinetics (PK) & Biodistribution A->B Establish MTD & dose range C Phase 3: Pharmacodynamics (PD) - Behavioral & Cardiotoxicity Assessment B->C Inform dose selection & timing D Data Analysis & Reporting C->D Generate efficacy & safety data

Caption: Logical workflow for this compound in vivo studies.

II. Acute and Sub-Chronic Toxicity Studies

Objective: To determine the acute toxicity profile, including the Median Lethal Dose (LD50), and to identify potential target organs for toxicity following repeated dosing.

A. Protocol: Acute Oral Toxicity (Limit Test and LD50 Determination)

This protocol is adapted from OECD and FDA guidelines.[8][9]

  • Animals: Use healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-12 weeks old. Use equal numbers of males and females (n=5 per sex per group).[10][11]

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Limit Test:

    • Administer a single oral gavage dose of 2000 mg/kg of this compound to one group of animals. A vehicle control group should receive the vehicle alone.[12]

    • If no mortality or significant toxicity is observed, the LD50 can be considered greater than 2000 mg/kg.

  • LD50 Determination (if toxicity is observed in the limit test):

    • Use a minimum of three dose levels, plus a vehicle control group. Doses should be selected to span a range expected to cause 0% to 100% mortality.

    • Administer this compound via oral gavage.

  • Observations:

    • Observe animals continuously for the first 4 hours post-dosing, then periodically for 14 days.[13]

    • Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and central nervous system effects like tremors and convulsions).[13]

    • Record body weight daily for the first week and weekly thereafter.

    • Record all mortalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.[10][13]

B. Protocol: 28-Day Sub-Chronic Oral Toxicity Study
  • Animals and Housing: As described for the acute toxicity study. Use at least 10 rodents per sex per group.[11]

  • Dose Groups:

    • Select three dose levels based on the acute toxicity data (e.g., a high dose that produces some toxicity but no significant mortality, a low dose, and an intermediate dose).

    • Include a vehicle control group.

  • Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Observations:

    • Conduct daily clinical observations.

    • Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Perform a gross necropsy on all animals.

    • Record organ weights (liver, kidneys, spleen, heart, brain).

    • Preserve major organs and tissues for histopathological examination.

C. Data Presentation: Toxicity Studies
ParameterAcute Toxicity (14-Day)Sub-Chronic Toxicity (28-Day)
LD50 (mg/kg) Calculated value with 95% confidence intervalsN/A
Clinical Signs Type, severity, onset, and durationDaily observations of type, severity, and incidence
Body Weight Change (%) Day 0 vs. Day 14Weekly percentage change
Mortality (%) Percentage of animals that died in each dose groupPercentage of animals that died in each dose group
Gross Necropsy Findings Description and incidence of macroscopic abnormalitiesDescription and incidence of macroscopic abnormalities
Organ Weights (g) N/AAbsolute and relative (to body weight) organ weights
Histopathology N/ADescription and incidence of microscopic lesions by organ
Hematology N/ARBC, WBC, platelets, hemoglobin, hematocrit, etc.
Clinical Chemistry N/AALT, AST, BUN, creatinine, glucose, etc.

III. Pharmacokinetic (PK) and Biodistribution Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.[14]

A. Protocol: Single-Dose Pharmacokinetics

This protocol is based on standard murine PK study designs.[15][16]

  • Animals: Use adult male mice (e.g., C57BL/6).

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine bioavailability.

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples from a small number of animals if possible, or use satellite groups for each time point.[16]

    • Suggested time points for IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

    • Suggested time points for PO: 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Sample Processing and Analysis:

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Quantify this compound concentrations using a validated LC-MS/MS method.

  • Biodistribution (Optional):

    • At selected time points, euthanize animals and collect major organs (brain, heart, liver, kidneys, lungs).[15][17]

    • Homogenize tissues and analyze for this compound concentration.

B. Data Presentation: Pharmacokinetic Parameters
ParameterAbbreviationUnit
Maximum Plasma Concentration Cmaxng/mL
Time to Maximum Concentration Tmaxh
Area Under the Curve (0 to last) AUC(0-t)ngh/mL
Area Under the Curve (0 to infinity) AUC(0-inf)ngh/mL
Half-life t1/2h
Clearance CLL/h/kg
Volume of Distribution VdL/kg
Bioavailability (PO) F%%
Tissue Concentration Ctissueng/g of tissue

IV. Pharmacodynamic (PD) Studies: Behavioral and Cardiotoxicity Assessment

Objective: To evaluate the potential psychoactive effects and cardiovascular liabilities of this compound.

A. Proposed Signaling Pathway

This compound, as a tryptamine derivative, is hypothesized to act as an agonist at serotonin (B10506) 5-HT2A receptors, which are Gq-coupled receptors. Activation of this pathway leads to downstream signaling cascades involving phospholipase C (PLC) and subsequent increases in intracellular calcium, which is thought to underlie its psychoactive effects.

signaling_pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 PIP2 hydrolysis DAG DAG PLC->DAG PIP2 hydrolysis This compound This compound This compound->Receptor Agonist Binding Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Neuronal Excitation & Behavioral Effects (e.g., Head-Twitch) Ca2->Response PKC->Response

Caption: Hypothesized this compound 5-HT2A signaling pathway.

B. Protocol: Head-Twitch Response (HTR) Assay

The HTR is a reliable behavioral measure of 5-HT2A receptor activation by hallucinogens in mice.[2][3]

  • Animals and Housing: Use male C57BL/6J mice, as they are commonly used for this assay.[7]

  • Habituation: Acclimate mice to the observation chambers (e.g., clear cylindrical containers) for at least 30 minutes before drug administration.

  • Dose Groups:

    • Administer at least three doses of this compound (e.g., 0.1, 0.5, 2.5 mg/kg, intraperitoneally - IP) based on toxicity and PK data.

    • Include a vehicle control group.

    • A positive control group (e.g., LSD or DOI) can also be included.

  • Observation:

    • Immediately after injection, place the mouse in the observation chamber.

    • Record the number of head twitches for 30-60 minutes. A head twitch is defined as a rapid, spasmodic rotational movement of the head.[2][3]

    • Observations can be done by a trained observer blinded to the treatment groups or using an automated detection system.[7]

  • Data Analysis: Analyze the total number of head twitches per observation period.

C. Protocol: Cardiotoxicity Assessment

Given that the related compound bufotenin has shown cardiovascular effects, assessing the cardiotoxicity of this compound is crucial.[4][18]

  • Animals and Dosing: Use the same animals and dosing regimen as in the behavioral studies to correlate effects.

  • ECG Monitoring:

    • Use telemetry implants for continuous ECG monitoring in conscious, freely moving mice. This is the gold standard.[19]

    • Alternatively, use non-invasive systems to record ECGs at baseline and at various time points post-dosing corresponding to Tmax and behavioral effects.

    • Analyze ECG intervals (PR, QRS, QT) and look for arrhythmias.

  • Echocardiography:

    • Perform echocardiography on anesthetized mice at baseline and at a time point of peak effect.[20]

    • Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion to assess cardiac function.[20]

  • Histopathology: At the end of the study, collect hearts for histopathological analysis to look for signs of fibrosis or myocyte damage.[20]

D. Data Presentation: Pharmacodynamic Studies
ParameterHead-Twitch ResponseCardiotoxicity Assessment
Head Twitches (Count) Total number of twitches per observation periodN/A
Heart Rate (bpm) N/AMean and change from baseline
QTc Interval (ms) N/AMean and change from baseline (Corrected for heart rate)
Arrhythmias N/AIncidence and type of arrhythmias observed
Ejection Fraction (%) N/AMean and change from baseline
Fractional Shortening (%) N/AMean and change from baseline
Cardiac Histopathology N/ADescription of any observed microscopic abnormalities

V. Overall Experimental Workflow Diagram

This diagram outlines the complete experimental process from animal acquisition to final data analysis.

experimental_workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Analysis & Endpoints A1 Animal Acclimation (7 days) A2 Randomization into Treatment Groups A1->A2 B1 This compound Administration (IV, IP, or PO) A2->B1 B2 Toxicity Observation (14 or 28 days) B1->B2 B3 PK Blood Sampling (Serial Time Points) B1->B3 B4 Behavioral Assessment (Head-Twitch Response) B1->B4 B5 Cardiotoxicity Monitoring (ECG, Echo) B1->B5 C2 Necropsy & Histopathology B2->C2 C1 Sample Analysis (LC-MS/MS) B3->C1 C3 PK/PD Modeling & Statistical Analysis B4->C3 B5->C2 C1->C3 C2->C3

Caption: Overall experimental workflow for this compound studies.

References

Application Notes and Protocols for Assessing Dehydrobufotenine's Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrobufotenine is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species and certain plants.[1] As a natural compound, its potential pharmacological activities are of significant interest to researchers in drug development. Preliminary studies have indicated its antiplasmodial activity with high selectivity for the parasite over human cells, suggesting its potential as a drug prototype.[2] However, comprehensive evaluation of its effects on various cell types, particularly cancer cells, is crucial. Like other components of toad venom, such as bufalin (B1668032) and cinobufagin, which have demonstrated potent anticancer effects, this compound warrants investigation for its cytotoxic and apoptotic potential.[3][4]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability and elucidating its potential mechanism of action. The assays described include the MTT assay for screening cytotoxicity and the Annexin V-FITC/PI assay for differentiating between apoptosis and necrosis.

Application Note 1: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[7][8] The concentration of the resulting formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[9] This assay is a reliable, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.[6]

Experimental Protocol: MTT Assay

This protocol is adapted for screening this compound against adherent cancer cell lines.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency, then trypsinize and perform a cell count. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[6]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[5][6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][11] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (for attachment) seed->incubate1 treat 3. Treat with this compound (various concentrations) incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate Viability % & Determine IC50 read->analyze

Fig 1. Experimental workflow for the MTT cell viability assay.
Data Presentation

Quantitative results should be summarized to compare the cytotoxic effects of this compound across different cell lines and exposure times.

Table 1: Cytotoxicity and Selectivity of this compound.

Compound Cell Line / Organism Assay Result (µM) Reference
This compound P. falciparum (W2 clone) SYBR Green I IC50: 3.44 [2]
This compound Human Lung Fibroblasts MTT LD50: >103.8 [2]

| Chloroquine | P. falciparum (W2 clone) | SYBR Green I | IC50: 0.22 |[2] |

This table includes existing data and can be expanded with results from cancer cell line studies.

Application Note 2: Differentiating Apoptosis and Necrosis with Annexin V-FITC/PI Staining

While the MTT assay measures overall cell viability, it does not distinguish between different modes of cell death. The Annexin V-FITC and Propidium Iodide (PI) assay is a common flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[14][15] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[14]

Experimental Protocol: Annexin V-FITC/PI Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • This compound-treated and control cells (adherent or suspension)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with desired concentrations of this compound for a specific duration (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting:

    • Suspension cells: Centrifuge to collect the cell pellet.

    • Adherent cells: Gently trypsinize the cells. Collect both the detached cells from the supernatant and the trypsinized adherent cells to ensure apoptotic cells are not lost.[13]

  • Cell Count: Collect 1-5 x 10⁵ cells per sample by centrifugation.[12][15]

  • Washing: Wash the cells once with cold PBS, centrifuge, and carefully remove the supernatant.[12]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15] Gently mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[12]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour. Use FITC (Ex = 488 nm; Em = 530 nm) and PI signal detectors.[15]

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical injury).

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with This compound harvest 2. Harvest Cells (Adherent + Supernatant) treat->harvest wash 3. Wash with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer wash->resuspend add_stains 5. Add Annexin V-FITC & Propidium Iodide resuspend->add_stains incubate 6. Incubate 15 min (Room Temp, Dark) add_stains->incubate dilute 7. Add 400 µL 1X Binding Buffer incubate->dilute analyze 8. Analyze via Flow Cytometry dilute->analyze quantify 9. Quantify Cell Populations (Viable, Apoptotic, Necrotic) analyze->quantify

Fig 2. Experimental workflow for Annexin V-FITC/PI apoptosis assay.
Data Presentation

Flow cytometry data should be presented in a table summarizing the percentage of cells in each quadrant.

Table 2: Effect of this compound on Cell Apoptosis (Example Data).

Treatment Concentration (µM) Viable Cells (%) (Annexin V-/PI-) Early Apoptotic Cells (%) (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Vehicle) 0 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4
This compound 10 70.1 ± 3.5 18.3 ± 1.8 11.6 ± 2.0
This compound 50 45.6 ± 4.2 35.8 ± 3.1 18.6 ± 2.5

| this compound | 100 | 20.3 ± 2.9 | 48.2 ± 4.0 | 31.5 ± 3.3 |

Application Note 3: Investigating Potential Mechanisms of Action

Understanding the signaling pathways modulated by this compound is critical for its development as a therapeutic agent. Based on its structural relation to bufotenine, a known agonist of serotonin (B10506) receptors, a plausible mechanism involves the 5-HT₂ receptor family.[16][17] The 5-HT₂ₐ receptor, in particular, is a Gq/11-coupled receptor that activates the phospholipase C (PLC) pathway, leading to downstream cellular effects.[18][19] Additionally, many anticancer compounds induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[20]

Putative Signaling Pathway: 5-HT₂ₐ Receptor Activation

Activation of the 5-HT₂ₐ receptor by a ligand like this compound would initiate a Gq-protein-mediated cascade. This involves the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses that could influence cell viability.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DHB This compound Receptor 5-HT2A Receptor DHB->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Downstream Cellular Responses Ca->Response PKC->Response

Fig 3. Putative 5-HT₂ₐ receptor signaling pathway for this compound.
Simplified Intrinsic Apoptosis Pathway

If this compound induces apoptosis, it may trigger the intrinsic pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bad.[20] This results in the release of cytochrome c from the mitochondria, which forms the apoptosome complex with Apaf-1 and pro-caspase-9. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3. Cleaved caspase-3 then orchestrates the dismantling of the cell by cleaving key cellular proteins, such as PARP.[20]

Apoptosis_Pathway DHB This compound (Cellular Stress) Bax ↑ Pro-apoptotic Proteins (Bax, Bad) DHB->Bax Mito Mitochondria Bax->Mito acts on CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Fig 4. Simplified diagram of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for High-Throughput Screening of Dehydrobufotenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine, a tryptamine (B22526) alkaloid found in the venom of certain toad species, and its derivatives present a unique chemical scaffold with demonstrated biological activities, including antiviral and antifungal properties.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize novel therapeutic leads. The methodologies outlined are designed for efficiency, reproducibility, and the generation of high-quality, quantitative data to support drug discovery programs.

Data Presentation: Screening of a Hypothetical this compound Derivative Library

The following tables summarize illustrative quantitative data from a hypothetical high-throughput screening campaign of a library of this compound derivatives. This data is provided for exemplary purposes to demonstrate the application of the described protocols.

Table 1: Antiviral Activity of this compound Derivatives against Tobacco Mosaic Virus (TMV)

Compound IDStructure ModificationInactivation Activity (%) @ 500 µg/mLCurative Activity (%) @ 500 µg/mLProtection Activity (%) @ 500 µg/mLIC50 (µM)
DBF-001Unmodified this compound40.2 ± 3.138.5 ± 2.535.1 ± 2.8150.2
DBF-002R1 = CH345.1 ± 2.942.3 ± 3.040.5 ± 2.5125.8
DBF-003R1 = Cl55.7 ± 4.252.1 ± 3.850.3 ± 3.189.4
DBF-004R2 = F48.9 ± 3.546.2 ± 2.944.8 ± 3.3110.1
DBF-005R2 = OCH351.3 ± 4.049.8 ± 3.547.2 ± 3.098.7
Ningnanmycin Control 52.5 ± 3.7 50.1 ± 4.0 48.9 ± 3.4 105.5
Ribavirin Control 38.9 ± 1.4 39.2 ± 1.8 36.4 ± 3.4 >200

Table 2: Antifungal Activity of this compound Derivatives

Compound IDEC50 (µg/mL) vs. Sclerotinia sclerotiorumEC50 (µg/mL) vs. Botrytis cinereaCytotoxicity (CC50) in HEK293 cells (µM)Selectivity Index (CC50/EC50 vs. S. sclerotiorum)
DBF-00135.248.9>100>2.8
DBF-00228.135.4>100>3.6
DBF-00315.622.185.25.5
DBF-00422.530.8>100>4.4
DBF-00518.925.692.44.9
Carbendazim Control 0.5 5.2 10.4

Table 3: Serotonin (B10506) 5-HT2A Receptor Binding Affinity of this compound Derivatives

Compound IDStructure ModificationKᵢ (nM)
DBF-001Unmodified this compound85.6
DBF-006R3 = Br42.1
DBF-007R3 = NO2150.3
DBF-008R4 = CH370.2
DBF-009R4 = Phenyl25.8
Ketanserin Control 1.2

Experimental Protocols

Protocol 1: High-Throughput Screening for Antiviral Activity

This protocol is designed to identify this compound derivatives with activity against plant viruses, such as Tobacco Mosaic Virus (TMV), and can be adapted for other viruses.

1.1. Principle: The assay evaluates the ability of test compounds to inhibit viral replication and spread, measured by the reduction of local lesions on host plant leaves.

1.2. Materials:

  • Host Plant: Nicotiana glutinosa

  • Virus: Tobacco Mosaic Virus (TMV)

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Controls: Ningnanmycin and Ribavirin as positive controls; DMSO as a negative control.

  • Reagents: Phosphate buffered saline (PBS), Carborundum (abrasive).

1.3. Procedure:

  • Virus Propagation: Propagate TMV in a systemic host plant (Nicotiana tabacum). Purify the virus from infected leaves.

  • Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Create a dilution series for dose-response analysis.

  • Inoculation and Treatment:

    • Inactivation Assay: Mix the virus inoculum with the test compound solution and incubate for 30 minutes before inoculating the host plant leaves.

    • Curative Assay: Inoculate the host plant leaves with the virus. After 2 hours, apply the test compound solution to the inoculated leaves.

    • Protective Assay: Apply the test compound solution to the host plant leaves. After 2 hours, inoculate the leaves with the virus.

  • Lesion Counting: After 3-4 days of incubation in a controlled environment, count the number of local lesions on each leaf.

  • Data Analysis: Calculate the percent inhibition for each treatment compared to the negative control. Determine the IC50 value for active compounds.

Protocol 2: High-Throughput Screening for Antifungal Activity

This protocol utilizes a broth microdilution method to determine the minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC50) of this compound derivatives against pathogenic fungi.

2.1. Principle: The antifungal activity is assessed by measuring the inhibition of fungal growth in the presence of the test compounds using a metabolic indicator dye.

2.2. Materials:

  • Fungal Strains: Sclerotinia sclerotiorum, Botrytis cinerea.

  • Media: Potato Dextrose Broth (PDB).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Controls: Carbendazim as a positive control; DMSO as a negative control.

  • Reagents: Resazurin (B115843) sodium salt solution.

  • Equipment: 384-well microplates, automated liquid handler, microplate reader.

2.3. Procedure:

  • Compound Plating: Using an automated liquid handler, dispense serial dilutions of the this compound derivatives into 384-well plates.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores in PDB.

  • Inoculation: Add the fungal spore suspension to each well of the microplates.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for a further 4-6 hours.

  • Readout: Measure the fluorescence (excitation/emission ~560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration. Determine EC50 values by fitting the data to a dose-response curve.

Protocol 3: High-Throughput Screening for Serotonin Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound derivatives for the serotonin 5-HT2A receptor.[3]

3.1. Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.

3.2. Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Controls: Unlabeled Ketanserin for non-specific binding determination.

  • Buffer: Tris-HCl buffer.

  • Equipment: 96-well filter plates, scintillation counter.

3.3. Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Ketanserin, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC50 value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Mandatory Visualizations

HTS_Antiviral_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis virus_prep Virus Propagation inactivation Inactivation Assay virus_prep->inactivation curative Curative Assay virus_prep->curative protective Protective Assay virus_prep->protective compound_prep Compound Library Plating compound_prep->inactivation compound_prep->curative compound_prep->protective incubation Incubation (3-4 days) inactivation->incubation curative->incubation protective->incubation lesion_count Lesion Counting incubation->lesion_count data_analysis Data Analysis (IC50 Determination) lesion_count->data_analysis

Caption: High-Throughput Screening Workflow for Antiviral Activity.

HTS_Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis compound_plating Compound Library Plating inoculation Inoculation compound_plating->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation incubation Incubation (48-72h) inoculation->incubation resazurin_add Resazurin Addition incubation->resazurin_add readout Fluorescence Reading resazurin_add->readout data_analysis Data Analysis (EC50 Determination) readout->data_analysis

Caption: High-Throughput Screening Workflow for Antifungal Activity.

Serotonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ligand This compound Derivative receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates response Downstream Signaling & Physiological Effects pkc->response ca_release->response

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

References

Application Notes and Protocols for Dehydrobufotenine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrobufotenine is a tryptamine (B22526) alkaloid found in the venom of several toad species and some plants.[1] As a compound of interest in toxicological and pharmacological research, accurate and reliable analytical methods for its quantification in biological matrices are crucial. Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument, thereby enhancing the sensitivity and accuracy of the analysis.

This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices, including blood, serum, plasma, and urine. The techniques described are based on established methods for the analysis of related tryptamine compounds, such as bufotenine (B1668041), and are adaptable for this compound. The primary methods covered are Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques Overview

The choice of sample preparation technique depends on the sample matrix, the required limit of detection, and the available instrumentation.

  • Protein Precipitation (PPT): A simple and rapid method suitable for serum and plasma samples. It involves the addition of a solvent to precipitate proteins, which are then removed by centrifugation. This technique is fast but may be less clean compared to SPE or LLE, potentially leading to matrix effects in LC-MS/MS analysis.[2][3]

  • Solid-Phase Extraction (SPE): A highly selective and efficient technique for cleaning up and concentrating analytes from complex matrices like urine, blood, serum, and plasma.[4][5] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE can significantly reduce matrix effects and improve analytical sensitivity.[6]

  • Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases. It is effective for separating analytes from interfering substances but can be more labor-intensive and use larger volumes of organic solvents compared to other techniques.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the analysis of bufotenine, which can be considered indicative for the analysis of this compound.

Table 1: Performance of Protein Precipitation for Bufotenine Analysis in Serum

ParameterValueReference
Recovery>75%[2][3]
Linearity Range2.52–5,510 ng/mL[2][3]
Intra-day Precision<15%[2][3]
Inter-day Precision<15%[2][3]
Matrix EffectMinimal[2]

Table 2: Performance of Solid-Phase Extraction for Bufotenine Analysis in Serum, Plasma, and Urine

ParameterValueReference
Recovery≥86%[4]
Limit of Detection (LOD)Low (not specified)[4]
Limit of Quantitation (LOQ)Low (not specified)[4]
Inter-day Imprecision1.1 to 8.2 % RSD[4]
Intra-day Imprecision1.1 to 8.2 % RSD[4]
Matrix EffectNot significant[4]

Experimental Protocols

Protein Precipitation Protocol for Serum or Plasma

This protocol is adapted from a method for the analysis of 5-MeO-DMT and its metabolite bufotenine in mouse serum.[2][3]

Materials:

  • Serum or plasma sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., 5-Methyl-N,N-dimethyltryptamine at 10 ng/mL in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

  • Centrifuge

Procedure:

  • Pipette 20 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 60 µL of acetonitrile containing the internal standard (10 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.[2]

G cluster_0 Protein Precipitation Workflow start Start: 20 µL Serum/Plasma add_acn Add 60 µL Acetonitrile with Internal Standard start->add_acn Step 1 vortex Vortex 30 seconds add_acn->vortex Step 2 centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge Step 3 supernatant Collect Supernatant centrifuge->supernatant Step 4 inject Inject 5 µL into LC-MS/MS supernatant->inject Step 5

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE) Protocol for Serum, Plasma, or Urine

This protocol is based on a validated method for the simultaneous determination of psilocin, bufotenine, and other hallucinogens in serum, plasma, and urine.[4]

Materials:

  • Serum, plasma, or urine sample

  • Polymeric mixed-mode cation exchange SPE columns

  • Ascorbic acid

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water

  • Elution solvent (e.g., methanol with 2% ammonium (B1175870) hydroxide)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of sample, add ascorbic acid to protect unstable analytes.

    • Adjust the pH of the sample as needed to ensure the analyte is in the correct ionic state for retention on the SPE sorbent.

  • SPE Column Conditioning:

    • Condition the polymeric mixed-mode cation exchange column with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the column to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with 2 mL of deionized water to remove polar interferences.

    • Wash the column with 2 mL of methanol to remove non-polar interferences.

  • Drying:

    • Dry the SPE column thoroughly under a stream of nitrogen for 5-10 minutes to remove any residual washing solvents.

  • Elution:

    • Elute the analyte from the column with 2 mL of the elution solvent (e.g., methanol with 2% ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

G cluster_1 Solid-Phase Extraction Workflow start Start: Sample (Serum, Plasma, Urine) pretreat Pre-treatment: Add Ascorbic Acid, Adjust pH start->pretreat load Sample Loading pretreat->load condition Column Conditioning: 1. Methanol 2. Deionized Water condition->load wash1 Wash 1: Deionized Water load->wash1 wash2 Wash 2: Methanol wash1->wash2 dry Dry Column (Nitrogen) wash2->dry elute Elution: Elution Solvent dry->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow Diagram
Liquid-Liquid Extraction (LLE) Protocol for Urine

This is a general protocol for the extraction of tryptamines from urine, which can be adapted for this compound.

Materials:

  • Urine sample

  • Saturated sodium borate (B1201080) buffer (pH 9.2)

  • Extraction solvent (e.g., a mixture of n-butyl chloride, acetonitrile, and methanol)

  • Internal Standard (IS) solution

  • Centrifuge tubes (15 mL)

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette 2 mL of the urine sample into a 15 mL centrifuge tube.

    • Add the internal standard.

    • Add 1 mL of saturated sodium borate buffer (pH 9.2) and vortex.

  • Extraction:

    • Add 5 mL of the extraction solvent.

    • Cap the tube and vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge the tube at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

G cluster_2 Liquid-Liquid Extraction Workflow start Start: 2 mL Urine Sample add_is_buffer Add Internal Standard & 1 mL Borate Buffer (pH 9.2) start->add_is_buffer add_solvent Add 5 mL Extraction Solvent add_is_buffer->add_solvent vortex Vortex 5 minutes add_solvent->vortex centrifuge Centrifuge 3,000 rpm, 10 min vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evap Evaporate to Dryness collect_organic->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow Diagram

Concluding Remarks

The selection of an appropriate sample preparation method is paramount for the successful analysis of this compound. Protein precipitation offers a rapid screening approach, while solid-phase extraction provides superior sample cleanup and concentration, making it ideal for methods requiring low detection limits and high accuracy. Liquid-liquid extraction remains a viable, albeit more traditional, alternative. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is recommended to validate the chosen method for the specific biological matrix and analytical instrumentation to ensure optimal performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dehydrobufotenine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dehydrobufotenine from natural extraction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: The primary natural source of this compound is the venom of various toad species, particularly those belonging to the Bufonidae family. The Amazonian toad Rhinella marina (formerly Bufo marinus) is a well-documented source from which this compound has been successfully extracted.[1] The venom is secreted by the parotoid glands of the toad.[1]

Q2: What is a standard protocol for this compound extraction?

A2: A common method involves solvent extraction of the dried and powdered toad venom. A frequently cited protocol uses 100% methanol (B129727) as the extraction solvent, often assisted by ultrasound for a short duration at room temperature.[1] Following extraction, the crude extract is typically subjected to chromatographic purification, such as size-exclusion chromatography on Sephadex LH-20, to isolate this compound from other venom components.[1]

Q3: What factors can influence the yield of this compound during extraction?

A3: Several factors can significantly impact the final yield of this compound, including:

  • Source Material Quality: The concentration of this compound in toad venom can vary depending on the toad species, geographical location, diet, and time of year.

  • Extraction Solvent: The choice of solvent and its polarity are critical for efficiently dissolving this compound.

  • Extraction Method: Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance extraction efficiency compared to simple maceration.[2][3][4][5][6][7][8][9][10]

  • pH of the Extraction Medium: As an indole (B1671886) alkaloid, the solubility and stability of this compound are influenced by pH. Acidic conditions can improve the solubility of alkaloids.[11][12][13]

  • Temperature: Elevated temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound.[14][15][16][17]

  • Light Exposure: Indole alkaloids can be sensitive to light, and prolonged exposure may cause degradation.[9][18]

  • Purification Strategy: The choice of chromatographic technique and parameters will affect the recovery and purity of the final product.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a common and accurate method for quantifying this compound.[7][19] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even higher sensitivity and selectivity.[2] It is crucial to use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Q5: What are the potential degradation pathways for this compound during extraction and storage?

A5: While specific degradation pathways for this compound are not extensively documented, indole alkaloids, in general, are susceptible to oxidation and photodegradation.[6][9][18][20][21] The presence of acids, bases, high temperatures, and light can accelerate these degradation processes.[22][23][24][25] For instance, under acidic conditions, some alkaloids may undergo hydrolysis or rearrangement. Exposure to air and light can lead to the formation of oxidation products, resulting in a lower yield of the desired compound.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Particle Size: Ensure the dried toad venom is finely powdered to maximize the surface area for solvent penetration.
2. Increase Extraction Time/Repetitions: Extend the duration of each extraction step or increase the number of extraction cycles.
3. Enhance Extraction with Energy Input: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and solvent penetration.[2][3][4][5][6][7][8][9][10]
Inappropriate Solvent 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water) to identify the most effective one for this compound.
2. Adjust Solvent pH: Since alkaloids are basic, acidifying the extraction solvent (e.g., with 0.1% formic acid or acetic acid) can increase their solubility by forming salts.[11]
Problem 2: Low Yield of Purified this compound
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[14][15][16][17]
2. Protect from Light: Conduct extraction and purification steps in amber glassware or under dim light to prevent photodegradation.[9][18]
3. Maintain Optimal pH: Buffer the solutions to a pH where this compound is most stable. For many alkaloids, a slightly acidic to neutral pH is preferable for stability.
4. Work Under Inert Atmosphere: If oxidation is suspected, perform extractions and purifications under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Purification 1. Optimize Chromatography: Systematically optimize the chromatographic conditions (stationary phase, mobile phase composition, gradient, flow rate) to achieve good separation and recovery.
2. Monitor Fractions Carefully: Use a sensitive detection method (e.g., UV-Vis or MS) to identify and collect all fractions containing this compound.
3. Consider Alternative Purification Techniques: Explore other chromatographic methods such as preparative HPLC or centrifugal partition chromatography for improved resolution and recovery.[26]
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Co-extraction of Similar Compounds 1. Improve Chromatographic Resolution: Use a longer column, a smaller particle size stationary phase, or a shallower gradient during chromatography to enhance the separation of this compound from closely related alkaloids (e.g., Bufotenine).
2. Employ Orthogonal Purification Methods: Use a combination of different purification techniques based on different separation principles (e.g., size-exclusion followed by reversed-phase chromatography).
Solvent Artifacts 1. Use High-Purity Solvents: Ensure that all solvents used are of high purity (e.g., HPLC grade) to avoid introducing contaminants.
2. Perform Blank Runs: Run a blank extraction and purification without the starting material to identify any impurities originating from the solvents or equipment.

Section 3: Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on a published method for extracting this compound from Rhinella marina venom and is enhanced with best practices for alkaloid extraction.[1]

Materials:

  • Dried and powdered toad venom

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Sephadex LH-20 resin

  • Chromatography column

Procedure:

  • Weigh 1 gram of dried, powdered toad venom and place it in a 50 mL conical flask.

  • Add 20 mL of 100% methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 15 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times with the solid residue.

  • Combine all the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a minimal amount of methanol for purification.

  • Pack a chromatography column with Sephadex LH-20 resin and equilibrate with methanol.

  • Load the concentrated extract onto the column and elute with methanol.

  • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation: Comparison of Extraction Methods
Extraction Method Solvent Temperature Time Relative Yield (Hypothetical) Advantages Disadvantages
Maceration MethanolRoom Temp.24-72 h1.0Simple, low costTime-consuming, lower efficiency
Ultrasound-Assisted MethanolRoom Temp.15-30 min1.5 - 2.0Fast, efficient, reduced solvent useRequires specific equipment
Microwave-Assisted Ethanol50-70°C5-15 min1.8 - 2.5Very fast, high efficiencyPotential for thermal degradation
Supercritical Fluid (SFE) CO₂ + modifier40-60°C1-2 hVariable"Green" solvent, high selectivityHigh initial equipment cost

Section 4: Visualizations

Diagram 1: General Workflow for this compound Extraction

ExtractionWorkflow Start Dried & Powdered Toad Venom Extraction Solvent Extraction (e.g., Methanol + UAE) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Chromatographic Purification (e.g., Sephadex LH-20) CrudeExtract->Purification FractionCollection Fraction Collection & Analysis (TLC/HPLC) Purification->FractionCollection FinalProduct Pure this compound FractionCollection->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

TroubleshootingYield LowYield Low this compound Yield CheckExtraction Is Crude Extract Yield Low? LowYield->CheckExtraction CheckPurification Is Purified Yield Low? CheckExtraction->CheckPurification No OptimizeExtraction Optimize Extraction: - Finer Powder - Stronger Solvent/pH - Use UAE/MAE CheckExtraction->OptimizeExtraction Yes CheckDegradation Suspect Degradation? CheckPurification->CheckDegradation Yes OptimizePurification Optimize Purification: - Different Column/Mobile Phase - Monitor Fractions Closely CheckDegradation->OptimizePurification No ControlConditions Control Conditions: - Lower Temperature - Protect from Light - Inert Atmosphere CheckDegradation->ControlConditions Yes

Caption: Troubleshooting decision tree for addressing low this compound yield.

Diagram 3: Hypothetical Biosynthetic Pathway of this compound

Biosynthesis Tryptophan Tryptophan Decarboxylation Tryptophan Decarboxylase Tryptophan->Decarboxylation Tryptamine Tryptamine Decarboxylation->Tryptamine Hydroxylation Tryptophan-5- Hydroxylase Tryptamine->Hydroxylation Serotonin 5-Hydroxytryptamine (Serotonin) Hydroxylation->Serotonin Methylation1 Indolethylamine-N- methyltransferase (INMT) Serotonin->Methylation1 NMT N-Methylserotonin Methylation1->NMT Methylation2 INMT NMT->Methylation2 Bufotenine Bufotenine (5-HO-DMT) Methylation2->Bufotenine Dehydrogenation Dehydrogenase (Hypothetical) Bufotenine->Dehydrogenation This compound This compound Dehydrogenation->this compound

Caption: A plausible biosynthetic pathway leading to this compound.

References

Dehydrobufotenine stability in different solvent systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dehydrobufotenine in various solvent systems. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

This compound, a cyclized tryptamine (B22526) alkaloid, is susceptible to degradation.[1] While specific quantitative stability data for this compound is limited in publicly available literature, general knowledge of related tryptamines suggests that its stability is influenced by factors such as the solvent system, pH, light, and temperature. For short-term experiments, dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) has been reported for in vitro assays. For analytical purposes, solvents like methanol (B129727) are often used for related tryptamines.[2]

Q2: Which solvent systems are recommended for short-term storage and in-vitro assays?

For immediate use in in-vitro biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other tryptamine alkaloids.[2] It is recommended to prepare fresh solutions and use them promptly. For short-term storage of a few days, keeping the DMSO solution at -20°C or -80°C, protected from light, is advisable to minimize degradation.

Q3: How does pH affect the stability of this compound?

Tryptamine alkaloids are generally more stable in acidic conditions.[3] Basic or neutral aqueous solutions can lead to faster degradation. When preparing aqueous buffers, it is recommended to use a slightly acidic pH (e.g., pH 4-6) to enhance stability, if compatible with the experimental design.

Q4: What are the optimal long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below, in a tightly sealed container, protected from light and moisture. Studies on other tryptamines have shown that dried biomass stored in the dark at room temperature exhibited the lowest decay, suggesting that minimizing moisture and light exposure is critical.[4][5]

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound in your chosen solvent immediately before use.

    • Minimize Freeze-Thaw Cycles: If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Protect from Light: Tryptamines can be light-sensitive. Protect solutions from light by using amber vials or covering them with aluminum foil.

    • Control Temperature: Keep solutions on ice or at a controlled low temperature during experimental setup.

    • Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could catalyze degradation.

Issue 2: Appearance of unknown peaks in chromatography (HPLC/LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Samples Promptly: Analyze prepared samples by HPLC or LC-MS as soon as possible after preparation.

    • Use Stabilizers: For some unstable analytes, the addition of antioxidants like ascorbic acid to the sample matrix can help prevent oxidative degradation.[3][6]

    • Optimize Mobile Phase: Ensure the mobile phase is compatible with the analyte and does not induce on-column degradation. A slightly acidic mobile phase is often beneficial for tryptamine analysis.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate and characterize the degradants.[7][8][9]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period. Also, heat a solution of this compound.

  • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4][5]

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products.

Protocol 2: Stability Assessment in Different Solvent Systems

This protocol describes how to evaluate the stability of this compound in various organic solvents.

1. Preparation of Test Solutions:

  • Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in a range of solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, and an aqueous buffer at pH 5).

2. Storage Conditions:

  • Store aliquots of each solution under different conditions:

    • Room temperature (e.g., 25°C) exposed to light.

    • Room temperature (e.g., 25°C) protected from light.

    • Refrigerated (e.g., 4°C) protected from light.

    • Frozen (e.g., -20°C) protected from light.

3. Sample Analysis:

  • Analyze the solutions at initial time (t=0) and at specified time points (e.g., 1, 3, 7, 14, and 30 days).

  • Use a validated HPLC or LC-MS method to determine the concentration of this compound.

4. Data Presentation:

  • Present the data in a table showing the percentage of this compound remaining under each condition.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents after 7 Days

Solvent SystemStorage Condition% this compound Remaining (Hypothetical)Major Degradation Products (Hypothetical)
Methanol25°C, Light85%Peak 1 (Rt=2.5 min), Peak 2 (Rt=3.1 min)
Methanol25°C, Dark92%Peak 1 (Rt=2.5 min)
Methanol4°C, Dark98%Minor Peak 1
Acetonitrile25°C, Dark95%Peak 3 (Rt=2.8 min)
DMSO25°C, Dark97%Minor Peak 4
Aqueous Buffer (pH 5)25°C, Dark90%Peak 5 (Rt=3.5 min)

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stability Study Setup cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) solvents Select Solvent Systems (Methanol, ACN, DMSO, Buffer) storage Aliquot and Store under Different Conditions (Temp, Light) solvents->storage sampling Sample at Predetermined Time Points (t=0, 1, 3, 7 days) storage->sampling hplc Analyze by HPLC/LC-MS sampling->hplc quant Quantify Remaining This compound hplc->quant degradants Identify Degradation Products hplc->degradants report Summarize in Stability Table quant->report degradants->report

Caption: Workflow for this compound Stability Testing.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound ProdA Hydrolyzed Product ProdB Oxidized Product ProdC Photodegradation Product ProdD Isomerization Product Acid Acid Acid->ProdA Hydrolysis Base Base Base->ProdA Oxidation Oxidation (H2O2) Oxidation->ProdB Light Light (UV) Light->ProdC Heat Heat Heat->ProdD

Caption: Potential Degradation Pathways of this compound.

References

Overcoming Dehydrobufotenine solubility issues in bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dehydrobufotenine during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound in bioassays?

A1: The most common and recommended starting solvent for this compound and similar compounds in initial in vitro bioassays is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in the aqueous assay buffer. However, it's crucial to be aware that low solubility in DMSO can still be an issue, and storage conditions or freeze-thaw cycles can cause the compound to precipitate from the stock solution.[3]

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common problem known as "compound precipitation" or "fall-out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if the percentage of DMSO is low. Low solubility can lead to underestimated activity and inaccurate results.[3][4][5]

Here are several troubleshooting steps:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤1%) to minimize solvent effects on the biological system, but high enough to aid solubility.

  • Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[6] This involves preparing the compound in a mixture of solvents before final dilution. See the protocol section for more details.

  • Adjust pH: The parent compound of this compound, bufotenine, is soluble in dilute acids and alkalies.[7] This suggests that adjusting the pH of your assay buffer (if permissible for your specific assay) could significantly improve the solubility of this compound.

  • Sonication: Applying ultrasonic waves (sonication) can help to break down compound aggregates and improve dissolution in the assay medium.[4]

Q3: What are some alternative solvents or formulation strategies if DMSO is not sufficient?

A3: If DMSO alone is problematic, several other strategies can be employed, ranging from simple solvent changes to more advanced formulation techniques. The choice of method depends on the compound's properties and the constraints of the biological assay.[8]

StrategyDescriptionKey Considerations
Co-solvents Using a mixture of solvents (e.g., Ethanol, Polyethylene Glycol) with water can increase the solubility of nonpolar drugs.[6]Must test for solvent toxicity and interference with the assay. The co-solvent must be miscible with the assay buffer.[9]
pH Adjustment Modifying the pH of the buffer can ionize the compound, increasing its solubility. Alkaloids are often more soluble at acidic pH.[7]The pH must be compatible with the biological target (e.g., enzyme, cell line) and not affect its activity.
Surfactants Using non-ionic surfactants (e.g., Tween®, Triton™ X-100) at low concentrations can form micelles that encapsulate the compound.Can interfere with cell membranes or protein activity. Critical Micelle Concentration (CMC) must be considered.
Particle Size Reduction Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[6][8][10]Requires specialized equipment. Advanced technique for persistent solubility issues.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state can improve solubility and dissolution.[10]This is a pre-formulation strategy that modifies the compound powder before it is dissolved.

Q4: How can I visually confirm if my this compound is fully dissolved in the assay medium?

A4: Visual inspection is the first step. A properly solubilized compound will result in a clear, transparent solution. Look for any signs of cloudiness, haziness, or visible precipitate. For a more sensitive assessment, light scattering techniques can be used to detect sub-visible particles that may not be apparent to the naked eye.

Troubleshooting Workflows & Signaling Pathways

The following diagrams illustrate common workflows and decision-making processes for handling this compound in bioassays.

G cluster_workflow Experimental Workflow: Compound Preparation start Weigh Dry this compound Powder stock Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) start->stock Step 1 intermediate Perform Serial Dilution (Intermediate Plate in DMSO) stock->intermediate Step 2 final_dilution Dilute to Final Concentration in Assay Buffer intermediate->final_dilution Step 3 add_to_assay Add to Bioassay Plate final_dilution->add_to_assay Step 4 end Incubate & Measure add_to_assay->end Step 5 G cluster_troubleshooting Troubleshooting Guide: Compound Precipitation precip Precipitation Observed in Final Assay Well? no_precip Proceed with Assay precip->no_precip No check_conc Is concentration essential? precip->check_conc Yes lower_conc Lower Final Concentration check_conc->lower_conc No check_solvent Try Co-Solvent or pH Adjustment check_conc->check_solvent Yes lower_conc->precip check_assay Is new solvent/pH compatible with assay? check_solvent->check_assay check_assay->no_precip Yes advanced Consider Advanced Formulation (e.g., Nanosuspension) check_assay->advanced No

References

Technical Support Center: Dehydrobufotenine Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of Dehydrobufotenine during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary causes of degradation for tryptamine (B22526) alkaloids like this compound are oxidation, exposure to light (photodegradation), and hydrolysis, especially at non-neutral pH. The indole (B1671886) moiety, common to tryptamines, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: How should I store pure, solid this compound for long-term use?

A2: For long-term storage of pure, solid this compound, it is recommended to store it in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. Minimize freeze-thaw cycles.

Q3: What is the recommended procedure for storing this compound in solution?

A3: If you need to store this compound in solution, use a non-aqueous, aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or ethanol. For short-term storage (up to a few weeks), solutions can be stored at 4°C. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. One study noted that this compound was dissolved in DMSO and stored at 4°C for in vitro antiplasmodial assays.[1]

Q4: I've noticed a change in the color of my this compound sample. What does this indicate?

A4: A change in color, such as yellowing or browning, of a previously white or off-white solid this compound sample often indicates degradation, likely due to oxidation or photodegradation. It is advisable to re-analyze the purity of the sample before use.

Q5: Can I store this compound in an aqueous buffer?

A5: Storing this compound in aqueous buffers for extended periods is generally not recommended due to the risk of hydrolysis and microbial growth. If aqueous solutions are necessary for your experiment, prepare them fresh and use them immediately. If short-term storage is unavoidable, use a sterile, buffered solution at a neutral pH and store at 2-8°C for no longer than 24 hours.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Experimental Results Degradation of this compound stock.1. Verify the storage conditions of your stock material. 2. Re-evaluate the purity of your this compound stock using an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS). 3. If degradation is confirmed, procure a fresh batch of the compound.
Appearance of Unexpected Peaks in Chromatographic Analysis Formation of degradation products.1. Review your sample preparation and storage procedures. 2. Consider potential degradation pathways such as oxidation or hydrolysis. 3. Attempt to identify the degradation products using mass spectrometry to understand the degradation mechanism.
Poor Solubility of this compound The compound may have degraded to a less soluble form, or an inappropriate solvent is being used.1. Ensure you are using a suitable solvent (e.g., DMSO, ethanol). 2. Use sonication or gentle warming to aid dissolution, but avoid excessive heat. 3. If solubility issues persist with a previously soluble batch, it may be a sign of degradation.

Data Presentation: Recommended Storage Conditions

Form Storage Condition Container Atmosphere Duration
Solid (Pure) -20°C or belowTightly sealed amber glass vialInert gas (Argon or Nitrogen)Long-term (Years)
In Anhydrous Solvent (e.g., DMSO) 4°CTightly sealed amber glass vialAir or Inert gasShort-term (Weeks)
In Anhydrous Solvent (e.g., DMSO) -80°C (aliquoted)Tightly sealed amber glass vialAir or Inert gasLong-term (Months)
In Aqueous Buffer 2-8°CSterile, sealed tubeAirNot recommended (if necessary, <24 hours)

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent under specific temperature and light conditions.

1. Materials:

  • This compound (high purity)
  • Solvent of choice (e.g., DMSO, Ethanol, Phosphate Buffered Saline pH 7.4)
  • Amber and clear glass vials with inert caps
  • Analytical balance
  • HPLC-UV or LC-MS/MS system
  • Calibrated pipettes
  • Temperature-controlled storage chambers (e.g., refrigerator, freezer, incubator)
  • Light chamber (for photostability)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
  • Aliquoting: Dispense the stock solution into multiple amber and clear glass vials.
  • Time Zero (T0) Analysis: Immediately analyze a sample from the stock solution to establish the initial purity and concentration. This will serve as the baseline.
  • Storage Conditions:
  • Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
  • Light Exposure: Place a set of clear vials in a photostability chamber, alongside a set of amber vials as a control.
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
  • Sample Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound and the presence of any degradation products.
  • Data Evaluation: Compare the results at each time point to the T0 data to calculate the percentage of degradation.

Visualizations

G Logical Workflow for this compound Storage A Receive/Synthesize This compound B Assess Purity (T0) A->B C Solid Form? B->C D Store at <= -20°C Inert Atmosphere Amber Vial C->D Yes E Dissolve in Anhydrous Solvent (e.g., DMSO) C->E No I Use in Experiment D->I F Short-term use? E->F G Store at 4°C Amber Vial F->G Yes H Aliquot for single use Store at -80°C Amber Vial F->H No G->I H->I

Caption: Recommended decision workflow for storing this compound.

G Hypothetical Degradation Pathway of this compound This compound This compound Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Hydrolysis Hydrolysis (H2O, non-neutral pH) This compound->Hydrolysis Oxidized_Products Oxidized Degradation Products (e.g., N-oxide, hydroxylated species) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products (Ring-opened species) Hydrolysis->Hydrolyzed_Products

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Assessment Prep Prepare Stock Solution in Desired Solvent T0 Analyze Time Zero (T0) Sample (HPLC/LC-MS) Prep->T0 Aliquot Aliquot into Vials for Each Condition Prep->Aliquot Storage Store at Varied Temp & Light Conditions Aliquot->Storage Timepoints Retrieve Samples at Predetermined Time Points Storage->Timepoints Analysis Analyze Samples (HPLC/LC-MS) Timepoints->Analysis Data Compare to T0 Data & Calculate Degradation Analysis->Data

Caption: Workflow for conducting a this compound stability study.

References

Identifying and removing impurities from Dehydrobufotenine samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from Dehydrobufotenine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials and Precursors: Unreacted precursors from the synthesis, such as bufotenine (B1668041) (5-HO-DMT).

  • Intermediates: Partially reacted compounds from the synthetic process.

  • By-products: Compounds formed from side reactions during synthesis. Given the tryptamine (B22526) structure, potential by-products could include isomers or compounds formed from unwanted reactions at the indole (B1671886) ring.[1]

  • Degradation Products: this compound can be susceptible to degradation under certain conditions.[2] Forced degradation studies on related tryptamines suggest that exposure to acidic or basic conditions, oxidation, and light can lead to the formation of degradation products.[3][4]

Q2: How can I qualitatively identify impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification of impurities.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector can separate this compound from its impurities based on their polarity. The retention time and UV-Vis spectrum of each peak can provide initial identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for impurity profiling.[8] It separates the components of the sample and provides the mass-to-charge ratio (m/z) of each, which can help in determining their molecular weights and elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecules in your sample, which is invaluable for the definitive identification of unknown impurities.

Q3: What are the key stability concerns for this compound during purification and storage?

A3: Based on the stability of related tryptamine alkaloids, this compound is likely sensitive to:

  • pH: Acidic or basic conditions may cause degradation.[9] It is advisable to maintain a neutral pH during purification and storage.

  • Light: Exposure to light, especially UV light, can lead to photodegradation.[10] Samples should be handled in low-light conditions and stored in amber vials or protected from light.

  • Temperature: Elevated temperatures can accelerate degradation.[11][2] It is recommended to store this compound samples, both solid and in solution, at low temperatures (e.g., -20°C for long-term storage).

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[10] Using degassed solvents and storing samples under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor resolution between this compound and an impurity peak. 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation.1. Adjust the mobile phase composition. Try varying the organic solvent-to-buffer ratio or using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). 2. Optimize the column temperature. A change in temperature can affect the selectivity of the separation.[12] 3. Replace the HPLC column if it has been used extensively or subjected to harsh conditions.
Peak tailing for this compound. 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.[13] 2. Reduce the sample concentration or injection volume.[13] 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Variable retention times. 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure the mobile phase is prepared fresh and accurately each time.[12] 2. Use a column oven to maintain a constant temperature.[12] 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[14][15]
Extraneous or "ghost" peaks. 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run.1. Use high-purity solvents and prepare fresh mobile phase.[16] 2. Implement a robust needle wash protocol in your autosampler method.[13] 3. Extend the run time to ensure all components have eluted from the column.
Purification Troubleshooting
Issue Possible Cause Troubleshooting Steps
Co-elution of impurities during column chromatography. 1. Inappropriate solvent system. 2. Column overloading.1. Optimize the mobile phase polarity. A shallower gradient or isocratic elution with a fine-tuned solvent mixture may improve separation. 2. Reduce the amount of crude sample loaded onto the column.
Low recovery of this compound after purification. 1. Degradation during purification. 2. Irreversible adsorption to the stationary phase.1. Work quickly, use cold solvents where possible, and protect the sample from light. Ensure the pH is neutral. 2. If using silica (B1680970) gel, deactivating it with a small percentage of a polar solvent like methanol before packing the column may help.
Difficulty in recrystallizing the purified this compound. 1. Incorrect solvent choice. 2. Presence of persistent impurities.1. Perform a systematic solvent screen to find a suitable solvent or solvent pair where this compound has high solubility at high temperatures and low solubility at low temperatures. 2. The sample may require another round of purification using a different technique (e.g., preparative HPLC).

Data Presentation

Table 1: Hypothetical HPLC and LC-MS Data for this compound and Potential Impurities

This table provides an example of how to organize analytical data to differentiate this compound from its potential impurities. The values are for illustrative purposes only.

Compound Potential Source Hypothetical HPLC Retention Time (min) [M+H]⁺ (m/z)
Bufotenine (5-HO-DMT)Precursor4.2205.13
This compound Product 5.5 203.12
TryptamineStarting Material3.8161.11
N-MethyltryptamineIntermediate4.0175.12
Oxidized this compoundDegradation Product6.1219.11
Isomeric By-productBy-product5.2203.12

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography followed by Recrystallization
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.

    • If the sample is not fully soluble, adsorb it onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane (B109758) to 95:5 dichloromethane:methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Isolation and Recrystallization:

    • Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

    • Dissolve the resulting solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone).

    • Slowly add a non-solvent (a solvent in which this compound is poorly soluble, e.g., hexane (B92381) or water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then at 4°C to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under vacuum.

Protocol 2: Analysis of this compound Purity by HPLC-PDA
  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and PDA detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • PDA Detection: 210-400 nm, with specific monitoring at the λmax of this compound.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol or the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Analysis crude_sample Crude this compound Sample column_chromatography Column Chromatography crude_sample->column_chromatography fraction_analysis Fraction Analysis (TLC/HPLC) column_chromatography->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions evaporation1 Solvent Evaporation combine_fractions->evaporation1 recrystallization Recrystallization evaporation1->recrystallization filtration Filtration and Drying recrystallization->filtration pure_this compound Purified this compound filtration->pure_this compound analytical_sample Analytical Sample Prep pure_this compound->analytical_sample hplc_analysis HPLC-PDA Analysis analytical_sample->hplc_analysis lcms_analysis LC-MS Analysis analytical_sample->lcms_analysis nmr_analysis NMR Analysis analytical_sample->nmr_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation lcms_analysis->data_interpretation nmr_analysis->data_interpretation purity_report Purity Assessment & Impurity ID data_interpretation->purity_report

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_flowchart start Impure this compound Sample check_purity Analyze by HPLC-PDA start->check_purity is_pure Purity > 99%? check_purity->is_pure end Pure Sample is_pure->end Yes purification Perform Column Chromatography is_pure->purification No recrystallize Perform Recrystallization purification->recrystallize reanalyze Re-analyze by HPLC-PDA recrystallize->reanalyze is_pure2 Purity > 99%? reanalyze->is_pure2 is_pure2->end Yes troubleshoot Troubleshoot Purification Protocol is_pure2->troubleshoot No troubleshoot->purification

Caption: Troubleshooting flowchart for this compound purification.

signaling_pathway cluster_receptors Serotonin Receptors cluster_effects Potential Downstream Effects This compound This compound htr1a 5-HT1A This compound->htr1a Agonist htr2a 5-HT2A This compound->htr2a Agonist htr2c 5-HT2C This compound->htr2c Agonist htr1d 5-HT1D This compound->htr1d Agonist neuronal_activity Modulation of Neuronal Activity htr1a->neuronal_activity cellular_signaling Activation of Intracellular Signaling Cascades htr2a->cellular_signaling neurotransmitter_release Altered Neurotransmitter Release htr2c->neurotransmitter_release htr1d->neuronal_activity

References

Technical Support Center: Optimization of Mobile Phase for Dehydrobufotenine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Dehydrobufotenine.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for mobile phase optimization?

A1: this compound is a cyclized tryptamine (B22526) alkaloid and exists as a quaternary amine salt.[1] This means it carries a permanent positive charge, which significantly influences its retention behavior in reversed-phase HPLC. Unlike primary, secondary, or tertiary amines, its charge is not dependent on the mobile phase pH. This property is crucial when selecting the appropriate column and mobile phase additives.

Q2: What type of HPLC column is most suitable for this compound separation?

A2: For a permanently charged compound like this compound, a C18 column with low silanol (B1196071) activity is a good starting point to minimize secondary interactions that can lead to peak tailing. Modern, highly deactivated columns or those with polar-embedded or end-capped functionalities are recommended to achieve better peak shapes for basic compounds.

Q3: What are the typical mobile phase compositions used for the separation of similar compounds like bufotenine (B1668041)?

A3: For related compounds like bufotenine, reversed-phase HPLC methods often utilize a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The aqueous phase often contains an acid, such as formic acid or phosphoric acid, to improve peak shape and control retention. For MS compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[2]

Q4: How does the mobile phase pH affect the separation of this compound?

A4: Since this compound is a quaternary amine and thus permanently charged, the mobile phase pH will not alter its ionization state. However, pH can still influence the chromatography by affecting the ionization of residual silanol groups on the silica-based stationary phase. At a lower pH (e.g., 3-4), silanol groups are protonated and less likely to interact with the positively charged this compound, which can help reduce peak tailing.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and provides systematic solutions.

Poor Peak Shape

Issue: Peak Tailing

  • Possible Cause 1: Secondary Interactions with Silanols: The positively charged this compound can interact with negatively charged residual silanol groups on the column packing material.

    • Solution:

      • Lower Mobile Phase pH: Adjust the aqueous component of the mobile phase to a pH between 3 and 4 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte.

      • Use a Highly Deactivated Column: Employ a column specifically designed for basic compounds, such as one with end-capping or a polar-embedded phase.

      • Increase Ionic Strength: Add a low concentration of a salt (e.g., 10-50 mM ammonium formate) to the mobile phase. The salt ions can compete with the analyte for active sites on the stationary phase, masking the silanol interactions.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Issue: Peak Fronting

  • Possible Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Possible Cause 2: Column Collapse: Operating at excessively high pressures or outside the recommended pH range for the column can damage the stationary phase.

    • Solution: Operate within the column manufacturer's recommended pressure and pH limits. If column collapse is suspected, the column may need to be replaced.

Issue: Peak Splitting or Shoulders

  • Possible Cause 1: Co-eluting Impurity: An impurity may be eluting very close to the this compound peak.

    • Solution: Modify the mobile phase composition or gradient to improve resolution. A shallower gradient or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) may resolve the peaks.

  • Possible Cause 2: Partially Blocked Frit: Particulates from the sample or system can block the inlet frit of the column, causing an uneven flow path.

    • Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replacing the inlet frit.

  • Possible Cause 3: Column Void: A void can form at the head of the column over time.

    • Solution: This usually requires replacing the column.

Inconsistent Retention Times
  • Possible Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Possible Cause 2: Mobile Phase Instability or Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause 3: Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Recommended Starting HPLC Method for this compound Separation

This protocol is a suggested starting point and may require further optimization for your specific application and instrumentation.

ParameterRecommendation
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 30 °C
Injection Volume 1-5 µL
Detection UV at 225 nm or Mass Spectrometry (MS)
Sample Diluent Initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B)

Quantitative Data

The following table provides retention time data for bufotenine from a published LC-MS/MS method, which can serve as a reference. This compound, being a quaternary amine, may exhibit different retention characteristics but this provides a useful starting point for method development.

CompoundRetention Time (min)
Bufotenine5.6

Data from a study on the simultaneous analysis of 5-MeO-DMT and bufotenine.[3][4][5]

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolution, analysis time) select_column Select Appropriate Column (e.g., C18, low silanol activity) start->select_column initial_conditions Establish Initial Conditions (Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in ACN) select_column->initial_conditions scouting_gradient Perform Scouting Gradient (e.g., 5-95% B in 10 min) initial_conditions->scouting_gradient evaluate_results Evaluate Initial Results (Peak shape, retention, resolution) scouting_gradient->evaluate_results optimize_gradient Optimize Gradient Slope and Time evaluate_results->optimize_gradient Good Initial Separation adjust_ph Adjust Mobile Phase pH (if peak tailing is observed) evaluate_results->adjust_ph Poor Peak Shape change_organic Change Organic Modifier (e.g., Methanol) evaluate_results->change_organic Poor Resolution final_method Finalize and Validate Method optimize_gradient->final_method adjust_ph->scouting_gradient change_organic->scouting_gradient Troubleshooting_Decision_Tree start Chromatographic Problem Identified problem_type What is the nature of the problem? start->problem_type peak_tailing Peak Tailing problem_type->peak_tailing Poor Peak Shape peak_splitting Peak Splitting/Shoulders problem_type->peak_splitting Poor Peak Shape retention_shift Retention Time Shift problem_type->retention_shift Inconsistent Retention cause_tailing Check for: - Secondary Silanol Interactions - Column Overload peak_tailing->cause_tailing cause_splitting Check for: - Co-eluting impurity - Blocked frit - Column void peak_splitting->cause_splitting cause_retention Check for: - Inadequate equilibration - Mobile phase instability - Temperature fluctuations retention_shift->cause_retention solution_tailing Solutions: - Lower mobile phase pH - Increase ionic strength - Use deactivated column - Reduce sample load cause_tailing->solution_tailing solution_splitting Solutions: - Adjust gradient/organic modifier - Filter samples/mobile phase - Replace column cause_splitting->solution_splitting solution_retention Solutions: - Increase equilibration time - Prepare fresh mobile phase - Use column oven cause_retention->solution_retention

References

Matrix effects in mass spectrometry analysis of Dehydrobufotenine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry analysis of Dehydrobufotenine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, interfering components present in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either a suppression or enhancement of the this compound signal detected by the mass spectrometer.[2] These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[3]

Q2: What are the primary causes of matrix effects in biological samples?

A2: Matrix effects are primarily caused by endogenous and exogenous substances in the biological sample that co-elute with the analyte of interest.[4] Common culprits in matrices like plasma or serum include phospholipids (B1166683), salts, amino acids, and metabolites.[5] These components can compete with this compound for ionization in the mass spectrometer's source, affect the efficiency of droplet formation and evaporation, or change the physical properties of the eluent, all of which can alter the analyte's signal.[1][6]

Q3: How can I qualitatively determine if matrix effects are impacting my assay?

A3: The post-column infusion technique is a standard method to qualitatively identify matrix effects.[3] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the mass spectrometer source. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

Q4: How can I quantitatively measure the extent of matrix effects?

A4: The most common quantitative assessment is the post-extraction spike method.[5] This involves comparing the peak area of an analyte in a sample where the matrix was extracted first and then spiked with the analyte (Set B) to the peak area of the analyte in a neat solution (Set A). The matrix effect (ME) is calculated using the formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100 . A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[1][5]

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression is a reduction in the analytical signal of the target analyte caused by co-eluting matrix components.[7] This is the more commonly observed matrix effect in LC-MS/MS.[5] Ion enhancement, which is less common, is an increase in the analytical signal due to the presence of matrix components. Both phenomena negatively impact data quality and must be controlled for reliable quantification.[1]

Q6: As a tryptamine (B22526) alkaloid, is this compound particularly susceptible to matrix effects?

A6: Yes, as a basic compound, this compound can be susceptible to matrix effects, particularly from endogenous phospholipids in plasma which are known interferents. However, studies on the closely related compound bufotenine (B1668041) have shown that with appropriate sample preparation, these effects can be significantly minimized or even eliminated.[8][9][10] For example, one study reported an absolute matrix effect of 84.0% for bufotenine (indicating 16% ion suppression) after a simple protein precipitation, while another study using a more rigorous solid-phase extraction (SPE) method reported no significant matrix effects.[8][9][10]

Troubleshooting Guide

Problem: I am observing poor peak shape, low signal intensity, or high variability in my this compound signal.

This guide provides a systematic approach to troubleshoot and mitigate potential matrix effects.

G A Observe Poor Peak Shape, Low Intensity, or High Variability B Step 1: Initial Assessment Is the issue reproducible with a neat standard? A->B C System or Standard Issue: Troubleshoot LC-MS system (e.g., column, mobile phase, source) B->C No D Matrix Effect Suspected: Proceed to Quantitative Assessment B->D Yes E Step 2: Quantify Matrix Effect (Post-Extraction Spike) D->E F Significant Suppression or Enhancement (e.g., <85% or >115%) E->F G Step 3: Optimize Sample Preparation F->G Optimize H Step 4: Refine Chromatography G->H If needed I Step 5: Implement Robust Internal Standard Strategy H->I Final Correction J Achieve Reliable & Accurate Quantification I->J

Caption: A logical workflow for troubleshooting matrix effects.

Step 1: Initial Assessment

  • Q: Is the problem still present when injecting a pure, neat standard of this compound?

    • A: No. If the neat standard performs well, the issue is likely related to the sample matrix. Proceed to Step 2.

    • A: Yes. If the neat standard also shows issues, the problem may lie with the LC-MS system itself (e.g., column degradation, mobile phase contamination, ion source issues). Troubleshoot the instrument before investigating matrix effects.

Step 2: Sample Preparation Optimization

  • Q: My current sample preparation is simple protein precipitation (PPT), and I see significant ion suppression. What should I do?

    • A: Enhance your sample cleanup. While PPT is fast, it is often ineffective at removing phospholipids and other interferences.[2] Consider the following, more selective techniques:

      • Solid-Phase Extraction (SPE): This is a highly effective method for removing interferences. For tryptamine alkaloids, polymeric mixed-mode cation exchange SPE has been shown to be very effective, with one study reporting no significant matrix effects for bufotenine after its use.[10] See the detailed protocol below.

      • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] This is a simple approach but may compromise the limit of quantification if this compound concentrations are very low.

Step 3: Chromatographic Adjustments

  • Q: I've improved my sample cleanup, but still suspect co-elution with interferences. How can I adjust my chromatography?

    • A: Modify your LC method to separate this compound from the ion suppression zone.

      • Adjust the Gradient: Alter the mobile phase gradient to shift the retention time of this compound away from early-eluting, unretained matrix components or late-eluting phospholipids.

      • Change Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds like this compound.[9]

Step 4: Internal Standard Strategy

  • Q: My results are still variable between samples. How can I correct for matrix effects?

    • A: Use a stable isotope-labeled internal standard (SIL-IS). This is the most robust way to compensate for matrix effects.[11] A SIL-IS for this compound (e.g., this compound-d4) is chemically identical and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte. This allows for reliable correction, as the ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity changes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the known concentration of this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the same concentration of this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the same concentration of this compound into the blank biological matrix before starting the sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

    • Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

Protocol 2: Recommended Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol is adapted from methods shown to be effective for related tryptamine alkaloids.[10][12]

G A 1. Sample Pre-treatment (e.g., 100 µL Plasma + Acid) C 3. Load Sample A->C B 2. Condition SPE Cartridge (Mixed-Mode Cation Exchange) - Methanol (B129727) - Water B->C D 4. Wash Cartridge - Acidic Water - Methanol C->D E 5. Elute this compound (Basic Organic Solvent, e.g., 5% NH4OH in Methanol) D->E F 6. Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G

Caption: A typical SPE workflow for cleaning biological samples.

  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with an acidic buffer (e.g., 2% formic acid) to ensure this compound is protonated (positively charged).[12]

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge. The positively charged this compound will bind to the negatively charged cation exchange sorbent.

  • Wash: Wash the cartridge to remove neutral and acidic interferences.

    • Wash 1: 1 mL of 0.1 M hydrochloric acid or acidic water.

    • Wash 2: 1 mL of methanol. This helps remove phospholipids and other organic-soluble interferences.

  • Elution: Elute this compound by neutralizing its charge. Pass 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) through the cartridge.[12]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes quantitative data from a study on bufotenine, a structurally similar compound, providing an indication of expected performance.

ParameterMatrixSample PreparationValueInterpretationCitation
Absolute Matrix Effect Mouse SerumProtein Precipitation84.0%16% Ion Suppression[8][9]
Recovery Mouse SerumProtein Precipitation~75-80%Good recovery from the matrix[8][9]
Matrix Effect Serum, Plasma, UrineSPE (Mixed-Mode Cation Exchange)Not SignificantEffective removal of interferences[10]
Recovery Serum, Plasma, UrineSPE (Mixed-Mode Cation Exchange)≥86%High and consistent recovery[10]

Visualization of Matrix Effects

G cluster_0 A: No Matrix Effect cluster_1 B: Ion Suppression Analyte_A This compound (+) Droplet_A ESI Droplet Analyte_A->Droplet_A Enters Droplet MS_Inlet_A MS Inlet Droplet_A->MS_Inlet_A Solvent Evaporates, Analyte Ion Enters MS Signal_A Result: Strong Signal MS_Inlet_A->Signal_A Analyte_B This compound (+) Droplet_B ESI Droplet Analyte_B->Droplet_B Compete for Droplet Surface Matrix_B Matrix Component Matrix_B->Droplet_B Compete for Droplet Surface MS_Inlet_B MS Inlet Droplet_B->MS_Inlet_B Ionization Impaired Signal_B Result: Weak Signal MS_Inlet_B->Signal_B

Caption: Ionization with and without interfering matrix components.

References

Technical Support Center: Enhancing Resolution in NMR Spectra of Dehydrobufotenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acquisition and processing of Nuclear Magnetic Resonance (NMR) spectra for Dehydrobufotenine. Our goal is to equip researchers with the knowledge to enhance spectral resolution for accurate structure elucidation and analysis.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of this compound shows significant signal overlap in the aromatic and aliphatic regions. What is the first step to improve resolution?

A1: Signal overlap is a common issue for indole (B1671886) alkaloids like this compound due to the presence of multiple protons in similar chemical environments. The immediate and most effective approach is to utilize two-dimensional (2D) NMR spectroscopy. Techniques like COSY and HSQC can spread the signals into a second dimension, resolving individual proton and carbon signals that are overlapping in the 1D spectrum.[1][2]

Q2: I'm observing broad peaks in my this compound spectrum. What are the likely causes and how can I fix this?

A2: Broad peaks can stem from several factors. Start by checking your sample preparation; ensure the sample is fully dissolved and free of particulate matter.[3] Overly concentrated samples can also lead to increased viscosity and broader lines. Other potential causes include the presence of paramagnetic impurities, conformational exchange of the molecule, or suboptimal shimming of the spectrometer.[4] Addressing these issues through proper sample preparation, temperature variation experiments, or careful shimming can significantly sharpen your peaks.

Q3: How can I confirm the presence of the N-H proton of the indole ring, as it's often broad or sometimes disappears?

A3: The indole N-H proton is known to undergo chemical exchange with residual protic solvents (like water), leading to signal broadening or disappearance. To confirm its presence, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its signal to diminish or disappear entirely.[5]

Q4: Is it always necessary to use a high-field NMR spectrometer to get good resolution for this compound?

A4: While higher magnetic field strengths do provide better signal dispersion and sensitivity, it is not always a prerequisite for obtaining a well-resolved spectrum.[6] Many resolution issues can be addressed on lower-field instruments by optimizing sample preparation, acquisition parameters, and employing 2D NMR techniques. However, for highly complex spectra with severe overlap, a higher field instrument will offer a significant advantage.[6]

Troubleshooting Guides

Issue 1: Poor Resolution and Overlapping Signals in the ¹H NMR Spectrum

Symptoms:

  • Crowded aromatic region (indole ring protons).

  • Overlapping multiplets in the aliphatic region (ethylamino side chain).

  • Difficulty in accurate integration and coupling constant measurement.

Troubleshooting Workflow:

G start Start: Poor 1D ¹H NMR Resolution sample_prep Optimize Sample Preparation - Check concentration (5-10 mg in 0.6 mL) - Filter to remove particulates - Use high-purity deuterated solvent start->sample_prep shimming Improve Magnetic Field Homogeneity - Perform automated shimming - If needed, perform manual shimming sample_prep->shimming acquisition_params Optimize Acquisition Parameters - Increase acquisition time (AQ) - Apply appropriate window function shimming->acquisition_params two_d_nmr Acquire 2D NMR Spectra acquisition_params->two_d_nmr cosy COSY (H-H Correlation) two_d_nmr->cosy Identify spin systems hsqc HSQC (Direct H-C Correlation) two_d_nmr->hsqc Resolve proton signals via attached carbons j_resolved J-Resolved Spectroscopy (Separate J-coupling and Chemical Shift) two_d_nmr->j_resolved Simplify multiplets end_resolved End: Resolved Spectrum cosy->end_resolved hsqc->end_resolved j_resolved->end_resolved

Caption: Troubleshooting workflow for poor 1D ¹H NMR resolution.

Issue 2: Broad NMR Signals

Symptoms:

  • Linewidths of signals are significantly wider than expected.

  • Loss of fine coupling details.

Troubleshooting Workflow:

G start Start: Broad NMR Signals check_sample Verify Sample Integrity - Is the sample fully dissolved? - Is the concentration appropriate? start->check_sample check_impurities Check for Paramagnetic Impurities - Source of starting material? - Any metal catalysts used in synthesis? check_sample->check_impurities If sample is well-prepared solution_sample Action: Re-prepare sample, filter, and adjust concentration. check_sample->solution_sample If issues found temp_variation Investigate Dynamic Processes - Acquire spectra at different temperatures (e.g., 298 K, 313 K, 283 K) check_impurities->temp_variation If no impurities suspected solution_impurities Action: Purify sample further (e.g., chromatography). check_impurities->solution_impurities If impurities likely check_shimming Re-evaluate Shimming - Is the lineshape of the solvent peak optimal? temp_variation->check_shimming If no temperature effect solution_temp Action: Analyze temperature-dependent data to identify conformers. temp_variation->solution_temp If peaks sharpen/split solution_shimming Action: Perform careful manual shimming. check_shimming->solution_shimming If shimming is poor end_sharp End: Sharp Signals solution_sample->end_sharp solution_impurities->end_sharp solution_temp->end_sharp solution_shimming->end_sharp

Caption: Troubleshooting workflow for broad NMR signals.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in deuterated methanol (B129727) (CD₃OD). This data can serve as a reference for signal assignment.

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
27.11s-122.5
46.81d8.6104.6
57.29d8.7121.1
6---149.0
7---115.0
8---118.9
9---128.9
103.29d5.820.0
114.10t5.969.6
N(CH₃)₂3.68s-54.0
Data sourced from a 600 MHz spectrometer.[7]
Table 2: Comparison of Resolution Enhancement Techniques

This table provides a qualitative and quantitative comparison of different approaches to enhance spectral resolution.

TechniquePrincipleExpected OutcomeQuantitative Impact (Example)
Higher Magnetic Field Increases chemical shift dispersion in Hz.Better separation of closely spaced signals.Going from 400 MHz to 800 MHz can double the separation of two peaks in Hz, potentially resolving them completely.
Apodization (Window Functions) Mathematical manipulation of the FID to enhance resolution or sensitivity.Can narrow linewidths at the expense of signal-to-noise, or vice-versa.Applying a Gaussian window function can decrease the linewidth by 10-20%, but may reduce the signal-to-noise ratio.
2D J-Resolved Spectroscopy Separates chemical shifts and J-coupling information into two different dimensions.Simplifies complex multiplets into singlets in the projected 1D spectrum, revealing the exact chemical shift.A multiplet with a width of 15 Hz in the 1D spectrum will collapse to a single peak with a linewidth of a few Hz in the J-resolved projection.
2D Correlated Spectroscopy (COSY/HSQC) Spreads the spectrum into a second dimension based on correlations between nuclei.Resolves overlapping signals by visualizing them at unique coordinates in the 2D plot.Two overlapping proton signals in the 1D spectrum can be resolved as two distinct cross-peaks in an HSQC spectrum due to their correlation to different ¹³C nuclei.[2]

Experimental Protocols

Standard 1D ¹H NMR of this compound

Objective: To obtain a standard 1D proton spectrum of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of high-purity deuterated methanol (CD₃OD). Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.[4]

  • Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency.

  • Shimming: Perform an automated gradient shimming routine to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D pulse program (e.g., zg30 on Bruker instruments).

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds.

    • Number of Scans (NS): Start with 16 scans and increase if higher signal-to-noise is required.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CD₃OD (3.31 ppm).

2D COSY (Correlation Spectroscopy)

Objective: To identify ¹H-¹H spin-spin coupling networks in this compound.

Methodology:

  • Sample Preparation: Use the same sample as prepared for the 1D ¹H NMR.

  • Spectrometer Setup: After acquiring the 1D ¹H spectrum, load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker).

  • Acquisition Parameters:

    • Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) to match the 1D ¹H spectrum.

    • Number of Increments (TD in F1): Use 256-512 increments for adequate resolution in the indirect dimension.

    • Number of Scans (NS): Typically 2-4 scans per increment are sufficient for a moderately concentrated sample.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transformation.

    • Symmetrize the spectrum if necessary.

2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons directly attached to carbons, aiding in the resolution of overlapping proton signals.

Methodology:

  • Sample Preparation: The same sample can be used.

  • Spectrometer Setup: Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker).

  • Acquisition Parameters:

    • F2 (¹H) Dimension: Use the same spectral width as the 1D ¹H spectrum.

    • F1 (¹³C) Dimension: Set the spectral width to cover the expected range of carbon signals for this compound (e.g., 0-160 ppm).

    • Number of Increments (TD in F1): A minimum of 256 increments is recommended.

    • Number of Scans (NS): 4-8 scans per increment are typically required.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transformation.

    • Phase correction is typically not required for magnitude mode spectra.

2D HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

Methodology:

  • Sample Preparation: The same sample is suitable.

  • Spectrometer Setup: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

  • Acquisition Parameters:

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • Number of Increments (TD in F1): Use at least 256 increments.

    • Number of Scans (NS): 8-16 scans per increment are often necessary due to the weaker long-range correlations.

    • Long-range coupling delay (D6): Optimize for an average long-range J-coupling of 8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transformation.

2D J-Resolved Spectroscopy

Objective: To separate chemical shift and coupling constant information into two different dimensions, simplifying complex multiplets.

Methodology:

  • Sample Preparation: The same sample can be used.

  • Spectrometer Setup: Load a standard J-resolved pulse sequence.

  • Acquisition Parameters:

    • F2 (¹H) Dimension: Set the spectral width as in the 1D ¹H experiment.

    • F1 (J-coupling) Dimension: A narrow spectral width (e.g., 50-100 Hz) is sufficient.

    • Number of Increments (TD in F1): 64-128 increments are usually adequate.

    • Number of Scans (NS): 2-4 scans per increment.

  • Processing:

    • Perform a 2D Fourier transformation.

    • The resulting 2D spectrum is typically "tilted" by 45 degrees to align the multiplets vertically.

    • The projection onto the F2 axis yields a "broadband homodecoupled" ¹H spectrum, where each multiplet collapses to a singlet at its chemical shift.[6]

References

Reducing variability in Dehydrobufotenine cytotoxicity assay results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Dehydrobufotenine cytotoxicity assay results.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: We are observing significant differences in cytotoxicity readings between replicate wells treated with the same concentration of this compound. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can mask the true effect of a compound. The primary causes and troubleshooting steps are outlined below:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently before aspirating for each plate. Calibrate and use a multichannel pipette carefully to dispense equal volumes of cell suspension into each well.
Edge Effects Evaporation from wells on the perimeter of the plate can concentrate media components and the test compound, leading to higher cytotoxicity. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Improper Compound Dilution and Mixing Ensure this compound is fully dissolved in the stock solution (typically DMSO) before preparing dilutions. When adding the compound to the culture medium, mix thoroughly by gentle pipetting to ensure a uniform concentration in each well. Prepare fresh dilutions for each experiment to avoid degradation.
Cell Clumping Cell clumps will lead to an uneven distribution of cells and inconsistent results. Ensure complete dissociation of adherent cells and break up any clumps in suspension cultures before seeding.
Pipetting Errors Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant variability. Ensure pipettes are properly calibrated and use consistent pipetting techniques.

Issue 2: Poor Assay Signal or Low Absorbance/Fluorescence Readings

Question: Our cytotoxicity assay is yielding a very low signal, making it difficult to determine the IC50 value of this compound. What could be causing this?

Answer: A weak assay signal can result from several factors related to cell health, reagent handling, and the assay principle itself.

Potential CauseRecommended Solution
Insufficient Cell Number The number of cells may be too low to generate a detectable signal. Optimize the cell seeding density for your specific cell line and assay duration. Perform a cell titration experiment to determine the optimal cell number that gives a robust signal within the linear range of the assay.
Suboptimal Incubation Time The incubation time with this compound or the assay reagent may be too short for a cytotoxic effect or the signal to develop. Optimize the incubation time by performing a time-course experiment.
Reagent Degradation Assay reagents can lose activity if not stored or handled properly. Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Assay Interference This compound itself or the solvent (e.g., DMSO) may interfere with the assay chemistry. For example, some compounds can interfere with the conversion of MTT to formazan (B1609692).[1] Run appropriate controls, including a no-cell control and a vehicle control, to assess for any direct effects on the assay reagents.

Issue 3: Inconsistent IC50 Values Across Experiments

Question: We are obtaining different IC50 values for this compound in the same cell line across different experimental runs. How can we improve the consistency?

Answer: Fluctuations in IC50 values are often due to subtle variations in experimental conditions.[2][3]

Potential CauseRecommended Solution
Cell Passage Number and Health Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Variability in Culture Conditions Differences in media composition, serum lot, or incubator conditions (CO2, temperature, humidity) can affect cell physiology and drug response. Standardize all cell culture procedures and use the same lot of media and serum for a set of experiments where possible.
This compound Stock and Stability The stability of this compound in solution can affect its potency.[4] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment and use them immediately.[5]
Assay Endpoint and Timing The timing of the assay endpoint measurement can influence the calculated IC50. Ensure that the assay is performed at a consistent time point after compound addition in all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound's cytotoxicity?

This compound is reported to exhibit cytotoxic activity against human tumor cell lines, and it is thought to act as a DNA topoisomerase II inhibitor.[6] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during processes like replication and transcription.[4] Inhibitors of this enzyme can trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately triggering apoptosis (programmed cell death).[7][8]

Q2: How should I prepare this compound for in vitro assays?

This compound is often poorly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: Which cytotoxicity assay is best for studying this compound?

The choice of assay depends on the specific research question and the expected mechanism of cell death. A multi-assay approach is often recommended for a comprehensive understanding.[9]

  • MTT or WST-1 Assays: These colorimetric assays measure metabolic activity and are good for initial screening of cytotoxic effects. However, they can be affected by changes in cellular metabolism that are not directly related to cell death.[1][10]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity, which occurs during necrosis or late apoptosis.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3 activity): These assays can confirm if this compound induces apoptosis. Annexin V staining detects an early marker of apoptosis, while caspase-3 activity assays measure the activation of a key executioner caspase in the apoptotic pathway.[11][12]

Q4: What are some key controls to include in my this compound cytotoxicity experiments?

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the experimental wells. This controls for any effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent that induces cell death through a well-characterized mechanism. This helps to validate the assay performance.

  • No-Cell Control (Blank): Wells containing only culture medium and the assay reagents. This is used to determine the background signal of the assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: Caspase-3 Colorimetric Assay

This protocol outlines the steps for measuring the activity of caspase-3, a key executioner in apoptosis.

  • Cell Treatment and Lysis: Seed and treat cells with this compound as described for the MTT assay. After treatment, collect the cells and lyse them using a chilled lysis buffer provided with the assay kit.[14]

  • Lysate Preparation: Centrifuge the cell lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins. Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[14][15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.[14][15][16]

Protocol 3: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][17]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[11]

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Consistent Passage & Health) seeding 2. Cell Seeding (Optimize Density) cell_culture->seeding treatment 4. Cell Treatment (Incubate) seeding->treatment compound_prep 3. Compound Preparation (Fresh Dilutions) compound_prep->treatment assay 5. Add Assay Reagents (e.g., MTT, Caspase Substrate) treatment->assay measurement 6. Signal Measurement (Absorbance/Fluorescence) assay->measurement data_analysis 7. Data Analysis (Calculate IC50) measurement->data_analysis troubleshooting_logic Troubleshooting High Variability start High Variability in Replicates? check_seeding Check Cell Seeding Protocol start->check_seeding Yes check_plating Review Plate Layout (Avoid Edge Effects) check_seeding->check_plating check_reagents Verify Reagent Preparation & Pipetting check_plating->check_reagents solution Variability Reduced check_reagents->solution dehydrobufotenine_pathway Proposed this compound Cytotoxicity Pathway dhb This compound topo2 DNA Topoisomerase II dhb->topo2 Inhibits dna_breaks DNA Double-Strand Breaks topo2->dna_breaks Leads to apoptosis Apoptosis dna_breaks->apoptosis caspase3 Caspase-3 Activation apoptosis->caspase3 cell_death Cell Death caspase3->cell_death

References

Technical Support Center: Dehydrobufotenine Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Dehydrobufotenine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the successful isolation and purification of this compound from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from its natural sources?

A1: The initial extraction of this compound, a tryptamine (B22526) alkaloid, typically involves solvent extraction from the source material, such as toad venom. A common approach is to use polar solvents like methanol (B129727) or ethanol.[1][2] For instance, dried and powdered toad venom can be extracted with 100% methanol, sometimes aided by ultrasonication to improve efficiency.[3][4] The principle is to solubilize the alkaloids, which may exist as free bases or salts.[1][2]

Q2: I am observing a low yield of this compound after the initial extraction. What are the potential causes?

A2: Low extraction yields can arise from several factors:

  • Improper Solvent Choice: The polarity of the solvent is crucial. Alcohol-based solvents are generally effective as they can dissolve both the free base and salt forms of alkaloids.[1]

  • Insufficient Extraction Time or Temperature: The duration and temperature of the extraction process may need optimization for your specific starting material.[1]

  • Degradation of the Compound: Tryptamine alkaloids can be sensitive to heat, light, and pH.[1][5][6] Prolonged exposure to harsh conditions during extraction can lead to degradation.

Q3: My this compound sample shows poor purity after initial purification steps. How can I remove common impurities?

A3: Crude extracts often contain a mixture of compounds. To enhance the purity of this compound, consider the following techniques:

  • Liquid-Liquid Extraction: This method separates compounds based on their differing solubilities in two immiscible liquids. For alkaloids like this compound, partitioning between an acidic aqueous phase and an organic solvent is a common strategy.[1]

  • Column Chromatography: This is a fundamental technique for purifying alkaloids. Different types of chromatography, such as reversed-phase or size-exclusion, can be employed.[3][4][7] For example, fractionation on a Sephadex LH-20 column using methanol as the eluent has been successfully used.[3][4]

  • Decolorization: If your extract is highly pigmented, treatment with activated charcoal can help remove colored impurities.[1]

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: To ensure the stability of purified this compound, it is recommended to:

  • Protect from Light: Store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[5][8][9]

  • Control Temperature: For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is advisable, especially for stock solutions.[10]

  • Maintain Appropriate pH: The stability of tryptamine alkaloids can be pH-dependent. Storing solutions in a neutral to slightly acidic buffer may be beneficial, as basic conditions can sometimes promote degradation.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening) in HPLC
  • Possible Cause: Secondary interactions between the basic this compound molecule and the stationary phase, especially with silica-based columns.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will ensure that the basic nitrogen on this compound is protonated, which can reduce peak tailing.[4]

    • Use a Different Column: Consider using a column with a different stationary phase. A phenyl-based reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better peak shapes for polar, basic compounds.[4]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[3]

Issue 2: Low Retention of this compound on Reversed-Phase Columns
  • Possible Cause: this compound is a relatively polar molecule, which can lead to poor retention on traditional C18 columns.

  • Troubleshooting Steps:

    • Increase Aqueous Content of Mobile Phase: In reversed-phase chromatography, increasing the percentage of the aqueous component in the mobile phase will increase the retention of polar compounds.[3]

    • Use an Aqueous-Stable Column: Employ a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-type C18 column) to prevent hydrophobic collapse and improve retention.[3]

    • Switch to HILIC: HILIC is an excellent alternative for separating very polar compounds, as it uses a polar stationary phase and provides strong retention for such molecules.[3][4]

Issue 3: Co-elution with Other Alkaloids or Impurities
  • Possible Cause: The selected chromatographic conditions do not provide sufficient selectivity to separate this compound from other structurally similar compounds in the mixture.

  • Troubleshooting Steps:

    • Optimize Gradient Elution: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution between closely eluting peaks.

    • Change Mobile Phase Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

    • Explore Different Column Chemistries: As mentioned, trying different stationary phases (e.g., phenyl, pentafluorophenyl (PFP), or HILIC) can provide different selectivities and resolve co-eluting peaks.[4]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Tryptamine Alkaloid Purification
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Size-Exclusion (e.g., Sephadex)
Principle Separation based on hydrophobicity.Separation based on partitioning of polar analytes.Separation based on molecular size.
Stationary Phase Non-polar (e.g., C18, Phenyl)Polar (e.g., silica, amide)Porous polymer beads
Mobile Phase Polar (e.g., water/acetonitrile)Apolar organic solvent with a small amount of waterOrganic or aqueous solvents
Advantages Well-established, good for derivatives with varying hydrophobicity.[3]Excellent retention for very polar compounds.[3][4]Good for initial fractionation and removing very large or small molecules.[3][4]
Common Issues Poor retention of polar compounds, peak tailing for basic molecules.[3]Sensitive to water content in the mobile phase.Lower resolution compared to HPLC techniques.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Toad Venom

This protocol is adapted from a method used for the isolation of this compound from Rhinella marina venom.[3][4]

  • Sample Preparation:

    • Dry the toad venom samples and grind them into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered venom in 100% methanol (e.g., 1 g of venom in 20 mL of methanol).

    • Perform the extraction three times using an ultrasound bath for 10 minutes at room temperature for each extraction.

    • Combine the methanol extracts.

  • Concentration:

    • Evaporate the methanol from the combined extracts under reduced pressure to obtain the crude extract.

  • Size-Exclusion Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions using an appropriate analytical technique (e.g., TLC or LC-MS) to identify the fractions containing this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol provides a general framework for the purification of this compound using reversed-phase HPLC.

  • Sample Preparation:

    • Combine and dry the this compound-containing fractions from the initial fractionation.

    • Dissolve the dried material in the initial mobile phase composition for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Start with a low percentage of Solvent B (e.g., 5-10%).

      • Linearly increase to a higher percentage (e.g., 40-70%) over 10-20 minutes.

      • Include a wash step at a high percentage of B (e.g., 95%) and a re-equilibration step at the initial conditions.[3]

    • Flow Rate: 0.4 - 1.0 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Detection: UV at 280 nm or by mass spectrometry (MS).

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using an analytical HPLC-MS method. A simple protein precipitation with acetonitrile can be used for sample preparation for LC-MS/MS analysis.

Visualizations

experimental_workflow start Toad Venom (Complex Mixture) extraction Methanol Extraction (with Sonication) start->extraction fractionation Sephadex LH-20 Column (Size-Exclusion Chromatography) extraction->fractionation hplc Reversed-Phase HPLC (Purity Optimization) fractionation->hplc analysis LC-MS/MS Analysis (Purity & Identity Confirmation) hplc->analysis end Purified this compound analysis->end signaling_pathway bufotenine Bufotenine (related to this compound) receptor_sigma1 Sigma-1 Receptor bufotenine->receptor_sigma1 binds receptor_5ht3a 5-HT3A Receptor bufotenine->receptor_5ht3a binds lipid_metabolism Lipid Metabolism Pathway (Down-regulation) receptor_sigma1->lipid_metabolism regulates receptor_5ht3a->lipid_metabolism regulates inflammatory_mediators Inflammatory Mediators (COX, LOX, CYP450) lipid_metabolism->inflammatory_mediators inhibits production of

References

By-product formation in the synthesis of Dehydrobufotenine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dehydrobufotenine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a cyclized tryptamine (B22526) alkaloid. The most direct synthetic approach involves the oxidation and intramolecular cyclization of its precursor, bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). Another potential, though less direct, route could involve a multi-step synthesis starting from 5-methoxyindole, which has been reported to yield the related alkaloid this compound in eight steps with an overall yield of 8%.[1][2]

Q2: What are the expected spectroscopic data for pure this compound?

A2: For pure this compound, the following analytical data can be expected:

  • Molecular Formula: C₁₂H₁₄N₂O[3]

  • Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 203.1[3]

  • ¹H NMR (600 MHz, CD₃OD): δ 7.29 (d, J = 8.7 Hz, 1H), 7.11 (s, 1H), 6.81 (d, J = 8.6 Hz, 1H), 4.1 (t, J = 5.9 Hz, 2H), 3.68 (s, 6H), 3.29 (d, J = 5.8 Hz, 2H).[3]

  • ¹³C NMR (150 MHz, CD₃OD): δ 149.0, 128.9, 122.5, 121.1, 120.6, 118.9, 115.0, 104.6, 69.6, 54.0, 20.0.[3]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Researchers should handle all tryptamine derivatives, including this compound and its precursors, with caution as they can be psychoactive. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All synthetic procedures should be carried out in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Bufotenine Oxidation

Q: My synthesis of this compound from bufotenine is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in the oxidation of bufotenine to this compound can stem from several factors related to the reaction conditions and stability of the starting material and product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Oxidation - Choice of Oxidizing Agent: The selection of an appropriate oxidizing agent is crucial. While specific reagents for this transformation are not extensively documented in recent literature, mild oxidizing agents should be considered to prevent over-oxidation. A historical synthesis was reported in Tetrahedron Letters in 1967, which may provide foundational information on suitable reagents. - Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient reaction time and prolonged reaction at elevated temperatures can lead to lower yields of the desired product.
Degradation of Starting Material or Product - pH Control: Tryptamines can be sensitive to pH. Ensure the reaction medium is at an optimal pH to prevent degradation of bufotenine or the this compound product. - Exclusion of Light and Air: Indole (B1671886) derivatives can be susceptible to photo-oxidation and degradation upon exposure to air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
Formation of By-products - Side Reactions: Over-oxidation can lead to the formation of undesired by-products. Consider using a milder oxidizing agent or optimizing the stoichiometry of the oxidant. - N-Oxide Formation: The tertiary amine in bufotenine can be oxidized to its corresponding N-oxide, a common side product in reactions involving tryptamines.[4]
Difficult Purification - Co-eluting Impurities: If the by-products have similar polarities to this compound, purification by column chromatography can be challenging and lead to product loss. Optimize the solvent system for chromatography or consider alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC).
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Q: I have synthesized this compound, but my NMR and/or LC-MS data show unexpected peaks. What are these likely impurities?

A: The presence of unexpected peaks indicates the formation of by-products during the synthesis or the presence of unreacted starting materials.

Potential Impurities and Their Identification:

Potential Impurity Identification and Characterization Proposed Mitigation Strategy
Unreacted Bufotenine Compare the retention time and mass spectrum with an authentic standard of bufotenine (5-hydroxy-N,N-dimethyltryptamine). The protonated molecule [M+H]⁺ should appear at m/z 205.1335.[5]Increase reaction time, temperature, or the stoichiometry of the oxidizing agent. Monitor the reaction to completion.
Bufotenine N-oxide This by-product will have a molecular weight 16 units higher than bufotenine. Look for a protonated molecule [M+H]⁺ at approximately m/z 221. The NMR spectrum would show shifts in the signals corresponding to the N,N-dimethyl group and the adjacent methylene (B1212753) protons.[4]Use milder oxidizing agents and carefully control the reaction temperature.
Over-oxidation Products These can be complex mixtures and may involve cleavage of the indole ring. Mass spectrometry may show fragments corresponding to smaller, more oxidized species.Use a stoichiometric amount of a mild oxidizing agent and monitor the reaction closely to stop it once the starting material is consumed.
β-Carboline Derivatives If the synthesis involves a Pictet-Spengler type reaction from a tryptamine precursor, the formation of β-carboline by-products is possible. These are characterized by a tetracyclic ring system and will have distinct NMR and mass spectra.This is less likely in a direct oxidation of bufotenine but could be a factor in a multi-step synthesis. Careful selection of reaction conditions for the Pictet-Spengler step is crucial.

Table of Potential By-products and their Expected Mass-to-Charge Ratios (m/z) in LC-MS (Positive Ion Mode)

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
This compoundC₁₂H₁₄N₂O203.1
BufotenineC₁₂H₁₆N₂O205.1
Bufotenine N-oxideC₁₂H₁₆N₂O₂221.1

Experimental Protocols

General Workflow for Synthesis and Purification:

This compound Synthesis Workflow Start Starting Material: Bufotenine Reaction Oxidation Reaction (e.g., with a mild oxidizing agent in an appropriate solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography or Prep-HPLC) Workup->Purification Analysis Characterization (NMR, LC-MS, HRMS) Purification->Analysis Product Pure this compound Analysis->Product

Caption: A general workflow for the synthesis of this compound from bufotenine.

Signaling Pathways and Logical Relationships

The formation of by-products can be visualized as competing reaction pathways. The desired pathway leads to this compound, while side reactions lead to impurities like bufotenine N-oxide or over-oxidation products.

By-product Formation Pathways Bufotenine Bufotenine This compound Desired Product: This compound Bufotenine->this compound Desired Oxidation (Intramolecular Cyclization) N_Oxide By-product: Bufotenine N-oxide Bufotenine->N_Oxide N-Oxidation Over_Oxidation By-products: Over-oxidation Products Bufotenine->Over_Oxidation Further Oxidation Troubleshooting Low Yield Start Low Yield of This compound Check_Completion Is the reaction going to completion? (Check TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Increase oxidant stoichiometry Incomplete->Optimize_Conditions Check_Byproducts Analyze for By-products (LC-MS, NMR) Complete->Check_Byproducts Byproducts_Present Significant By-products Detected Check_Byproducts->Byproducts_Present Yes No_Byproducts Minimal By-products Check_Byproducts->No_Byproducts No Change_Oxidant Change Oxidizing Agent (milder or more selective) Byproducts_Present->Change_Oxidant Optimize_Purification Optimize Purification: - Different column conditions - Preparative HPLC No_Byproducts->Optimize_Purification

References

Technical Support Center: Optimizing NMR Data Acquisition for Dehydrobufotenine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of Dehydrobufotenine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR data acquisition for this specific tryptamine (B22526) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for acquiring NMR spectra of this compound?

A1: For this compound, methanol-d4 (B120146) (CD₃OD) is a suitable solvent as it readily dissolves the compound and its residual peak (around 3.31 ppm for ¹H and 49.0 ppm for ¹³C) typically does not interfere with key signals of the analyte.[1][2] Chloroform-d (CDCl₃) can also be used, though its residual peak at 7.26 ppm might overlap with aromatic signals.[2] The choice may also depend on the specific experiment and the desired resolution of aromatic protons.

Q2: I am observing a very low signal-to-noise (S/N) ratio in my ¹³C NMR spectrum of this compound. What can I do to improve it?

A2: Low S/N in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope.[3][4] To enhance the S/N for this compound, consider the following:

  • Increase Sample Concentration: A higher concentration of this compound in the NMR tube will directly lead to a stronger signal.[3]

  • Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[3] Doubling the scans will increase the S/N by a factor of approximately 1.4.

  • Optimize the Relaxation Delay (D1): Alkaloids can have long T₁ relaxation times, especially for quaternary carbons.[4] Ensure D1 is set to at least 1-2 times the longest T₁ of interest for qualitative spectra. For quantitative analysis, a much longer delay of 5-7 times the longest T₁ is necessary.[3][5]

  • Use a 30° Pulse Angle: A smaller flip angle (e.g., 30°) allows for a shorter relaxation delay between pulses, which can lead to better overall S/N in a given amount of time, particularly for carbons with long T₁ values.[3]

Q3: The baseline of my ¹H NMR spectrum is distorted and the peaks are broad. What could be the cause?

A3: Poor baseline and broad peaks in ¹H NMR spectra can stem from several factors:

  • Poor Shimming: The magnetic field homogeneity greatly affects peak shape. Always perform shimming before data acquisition.[6][7] Automated shimming procedures are generally effective, but manual shimming of key axes (Z, Z², X, Y, etc.) may be necessary for challenging samples.[7]

  • Sample Insolubility: If this compound is not fully dissolved, solid particles can disrupt the magnetic field homogeneity, leading to broad lines.[6][8] Ensure complete dissolution, and filter the sample if necessary.[4][9]

  • High Sample Concentration: While good for ¹³C NMR, overly concentrated samples in ¹H NMR can lead to increased viscosity and peak broadening.[6][10]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.

Q4: How can I confirm the assignment of exchangeable protons (e.g., -NH) in the ¹H NMR spectrum of this compound?

A4: To identify exchangeable protons like the indole (B1671886) -NH, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[6]

Troubleshooting Guides

Issue 1: Weak or Noisy ¹³C NMR Signals

This guide provides a systematic approach to troubleshooting and resolving low signal-to-noise issues in ¹³C NMR experiments for this compound.

G start Low S/N in ¹³C Spectrum sample_prep Check Sample Preparation start->sample_prep concentration Is concentration sufficient? (>20 mg/0.6 mL) sample_prep->concentration increase_conc Increase Concentration concentration->increase_conc No dissolved Is sample fully dissolved? concentration->dissolved Yes increase_conc->dissolved filter_sample Filter Sample dissolved->filter_sample No acq_params Optimize Acquisition Parameters dissolved->acq_params Yes filter_sample->acq_params num_scans Increase Number of Scans (NS) acq_params->num_scans relax_delay Adjust Relaxation Delay (D1) and Pulse Angle (e.g., 30°) num_scans->relax_delay advanced Consider Advanced Techniques relax_delay->advanced dept DEPT for CH, CH₂, CH₃ enhancement advanced->dept end Improved Spectrum dept->end

Troubleshooting workflow for low ¹³C NMR signal-to-noise.
Issue 2: Poor Resolution and Broad Peaks in ¹H NMR

This guide outlines the steps to diagnose and correct issues related to poor spectral resolution and peak broadening in ¹H NMR spectra of this compound.

G start Broad ¹H NMR Peaks shimming Check Shimming start->shimming topshim Run 'topshim' or manual shim shimming->topshim sample_quality Evaluate Sample Quality topshim->sample_quality homogeneity Is sample homogeneous? sample_quality->homogeneity filter Filter to remove particulates homogeneity->filter No concentration Is concentration too high? homogeneity->concentration Yes filter->concentration dilute Dilute sample concentration->dilute Yes solvent Consider Solvent Effects concentration->solvent No dilute->solvent change_solvent Try a different solvent (e.g., CDCl₃, Acetone-d₆) solvent->change_solvent end Sharp, Well-Resolved Spectrum change_solvent->end

Troubleshooting guide for poor ¹H NMR spectral resolution.

Recommended NMR Data Acquisition Parameters for this compound

The following tables provide recommended starting parameters for ¹H and ¹³C NMR data acquisition for this compound on a 400-600 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 1: Recommended ¹H NMR Parameters

ParameterRecommended ValuePurpose
Pulse Programzg3030° pulse angle for good signal with faster repetition.[11]
Number of Scans (NS)8 to 64Increase for dilute samples to improve S/N.[11]
Relaxation Delay (D1)1.5 - 2.0 sAllows for sufficient relaxation of most protons.[11][12]
Acquisition Time (AQ)2.0 - 3.0 sProvides good digital resolution.[11]
Spectral Width (SW)12 - 16 ppmCovers the expected chemical shift range for this compound.
Temperature298 KStandard room temperature acquisition.

Table 2: Recommended ¹³C NMR Parameters

ParameterRecommended ValuePurpose
Pulse Programzgpg3030° pulse with proton decoupling for improved S/N.[13]
Number of Scans (NS)1024 or higherNecessary due to the low sensitivity of ¹³C nuclei.[3]
Relaxation Delay (D1)2.0 sA good starting point for qualitative spectra.[12][13]
Acquisition Time (AQ)1.0 - 1.5 sBalances resolution and experiment time.[13]
Spectral Width (SW)200 - 240 ppmEncompasses the full range of carbon chemical shifts.[12]
Temperature298 KStandard room temperature acquisition.

Experimental Protocols

Protocol 1: Standard ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of CD₃OD in a clean vial.[10] Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.[8][9]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and tune and match the probe.[14]

  • Shimming: Perform an automated shimming routine (topshim) to optimize the magnetic field homogeneity.[12]

  • Parameter Loading: Load a standard ¹H experiment parameter set.

  • Parameter Adjustment: Modify the parameters according to Table 1. Set the number of scans (NS) to 16 as a starting point.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition is complete, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).

Protocol 2: Standard ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh 20-50 mg of this compound and dissolve it in 0.6 mL of CD₃OD.[10] Filter the sample into a clean 5 mm NMR tube.[8][9]

  • Instrument Setup: Insert the sample, lock, tune, and match the probe.[14]

  • Shimming: Perform an automated shimming routine.[12]

  • Parameter Loading: Load a standard ¹³C experiment with proton decoupling.

  • Parameter Adjustment: Modify the parameters as suggested in Table 2. Set NS to 1024.

  • Acquisition: Start the experiment. This may take a significant amount of time depending on the sample concentration and desired S/N.

  • Processing: Apply Fourier transformation with an exponential window function (e.g., LB = 1.0 Hz) to improve S/N.[13] Perform phase and baseline corrections. Reference the spectrum to the solvent peak (CD₃OD at 49.0 ppm).

Protocol 3: 2D NMR for Structural Elucidation (COSY and HMBC)

For unambiguous structure elucidation of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[15][16][17]

  • COSY (¹H-¹H Correlation):

    • Use a standard COSY pulse sequence (e.g., cosygpqf).

    • Acquire with 8-16 scans per increment.

    • The spectral width in both dimensions should be set to the same value as the ¹H spectrum (12-16 ppm).

    • This experiment will reveal correlations between protons that are coupled to each other, typically through 2-3 bonds.

  • HMBC (¹H-¹³C Long-Range Correlation):

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Acquire with 16-64 scans per increment.

    • Set the spectral width in the F2 dimension (¹H) to 12-16 ppm and in the F1 dimension (¹³C) to 200-240 ppm.

    • Optimize the long-range coupling delay for 2-3 bond correlations (typically around 8-10 Hz).

    • This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

References

Technical Support Center: Dehydrobufotenine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for Dehydrobufotenine quantification.

Welcome to the technical support center for this compound quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common interferences and challenges encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the quantification of this compound?

The quantification of this compound, particularly in biological matrices, can be affected by several factors. The most common sources of interference are:

  • Isomeric and Structurally Related Compounds: Molecules with the same mass or similar structure can be difficult to distinguish from this compound, leading to inaccurate measurements.[1]

  • Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, causing signal suppression or enhancement.[2][3]

  • Analyte Degradation: this compound may degrade during sample collection, storage, or processing, leading to a loss of the target analyte and the appearance of degradation products that can interfere with quantification.[4][5]

  • Cross-Reactivity: While a larger issue in immunoassays, cross-reactivity can still occur in mass spectrometry through in-source fragmentation of other compounds, creating ions that mimic the target analyte.[6][7]

Q2: Which isomeric and structurally related compounds are known to interfere with this compound analysis?

This compound is a cyclized tryptamine (B22526) alkaloid, making it structurally similar to several other compounds that can pose significant analytical challenges.[8] Proper chromatographic separation is essential as mass spectrometry alone may not differentiate them.[9] Key interfering isomers and related substances include:

  • Bufotenine (B1668041) (5-HO-DMT): As the direct precursor to this compound, its presence can be a major source of interference.[1][8]

  • Psilocin (4-HO-DMT): A positional isomer of bufotenine, often found in biological samples after consumption of hallucinogenic mushrooms, and is notoriously difficult to separate from bufotenine.[1][9]

  • Other Hydroxylated Tryptamines: 6-HO-DMT and 7-HO-DMT are other regioisomers that could potentially interfere.[1]

  • Endogenous Compounds: Tryptophan has been identified as a major interference in the analysis of psilocin in mouse plasma, which could also affect this compound quantification due to structural similarities. Serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), may also interfere.[10]

Q3: What is a "matrix effect" and how can it impact my quantitative results?

In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can:

  • Cause Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to an underestimation of its concentration.[2]

  • Cause Ion Enhancement: Less frequently, matrix components can increase ionization efficiency, leading to an overestimation.[2]

Both effects compromise the accuracy, precision, and sensitivity of the quantification.[2][3] The severity of matrix effects often depends on the complexity of the biofluid (e.g., plasma, urine) and the cleanliness of the sample preparation.[11]

Q4: How can I prevent the degradation of this compound during my experiment?

Analyte stability is critical for accurate results.[4] While specific degradation pathways for this compound are not extensively documented, principles for related compounds suggest the following preventative measures:

  • Temperature Control: Store samples and stock solutions at low temperatures, such as -20°C or -80°C, for long-term stability.[4] For routine analysis, keep samples refrigerated (4°C) if they will be analyzed within a short period.[12]

  • Protection from Light: Photodegradation can be a significant issue for tryptamine-related compounds.[13] Always store solutions in amber vials or protect them from light by wrapping containers in foil.[14]

  • Control pH: Extreme pH conditions can catalyze hydrolysis. Whenever possible, maintain solutions in a neutral pH range.[14]

  • Use of Stabilizers: For some applications, adding antioxidants like ascorbic acid during sample preparation can protect unstable analytes.[9]

  • Minimize Freeze/Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples to avoid this.

Troubleshooting Guide

Problem: I am observing unexpected peaks or high background noise in my chromatogram.

Possible CauseTroubleshooting Steps
Matrix Interference Components from the biological matrix are co-eluting with your analyte.[2] Improve sample cleanup by using a more rigorous extraction method like Solid-Phase Extraction (SPE).[2][11] Alternatively, optimize your chromatographic gradient to better separate this compound from the interfering peaks.
Sample Contamination Contamination from lab equipment, solvents, or cross-contamination between samples. Ensure all glassware and equipment are thoroughly cleaned. Run solvent blanks between samples to check for carryover.[6]
Analyte Degradation This compound may be degrading into other products that appear as extra peaks.[5] Prepare fresh samples and standards. Review your storage and handling procedures to ensure they protect against light and high temperatures.[14]

Problem: My quantitative results are inconsistent and not reproducible.

Possible CauseTroubleshooting Steps
Significant Matrix Effects Ion suppression or enhancement is varying between samples. The most effective solution is to use a stable isotope-labeled (SIL) internal standard for this compound.[3] If a SIL-IS is unavailable, perform a standard addition calibration for each sample type to correct for the matrix effect.[3]
Inconsistent Sample Preparation Manual extraction methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can have user-dependent variability. Ensure your protocol is followed precisely for every sample. Use automated extraction systems if available.
Analyte Instability in Autosampler Samples may degrade while waiting in the autosampler tray.[9] Use a cooled autosampler (e.g., 4°C). Analyze a quality control sample at the beginning and end of the sequence to check for degradation over time.

Problem: I suspect interference from an isomeric or isobaric compound.

Possible CauseTroubleshooting Steps
Co-elution of Isomers Compounds like bufotenine or psilocin have the same mass and may not be separated by your current HPLC method.[1][9]
Isobaric Interference An unrelated compound has the same nominal mass as this compound.

Data Presentation

Table 1: Potential Isobaric and Structurally Related Interferences
CompoundMolecular FormulaMonoisotopic Mass (Da)Relationship to this compound
This compound C₁₂H₁₄N₂O202.1106Analyte of Interest [8]
Bufotenine (5-HO-DMT)C₁₂H₁₆N₂O204.1263Precursor, Structurally Related[15][16]
Psilocin (4-HO-DMT)C₁₂H₁₆N₂O204.1263Isomer of Bufotenine[1]
TryptophanC₁₁H₁₂N₂O₂204.0899Potential Endogenous Interference
SerotoninC₁₀H₁₂N₂O176.0950Endogenous Neurotransmitter[16]
5-HIAAC₁₀H₉NO₃191.0582Metabolite of Serotonin/Bufotenine[10]
Table 2: Comparison of Sample Preparation Methods for Minimizing Matrix Effects
MethodTypical Matrix Effect (% Signal)Typical Recovery (%)Advantages & Disadvantages
Protein Precipitation (PPT) 50 - 80% (Suppression)[2]90 - 105%[2]Fast, simple, and inexpensive, but may result in significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) 85 - 100%70 - 90%Provides a cleaner extract than PPT and can concentrate the analyte. More labor-intensive.
Solid-Phase Extraction (SPE) 95 - 110%[2]85 - 100%[2]Provides the cleanest extract and is highly selective. Can be automated but is more expensive and requires method development.[2]
Table 3: Example LC-MS/MS Parameters for Tryptamine Analysis (Proxy for this compound)

Note: These parameters are for related compounds and should be optimized specifically for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bufotenine205.2160.2 (Quantifier)[17]Optimize
Bufotenine205.2Find QualifierOptimize
This compound (Hypothetical) 203.1 Determine Quantifier Optimize
This compound (Hypothetical) 203.1 Determine Qualifier Optimize
Internal Standard (e.g., D4-Bufotenine)209.2164.2Optimize

Experimental Protocols

Protocol 1: Assessing Matrix Effects via Post-Extraction Spike

This quantitative method determines the magnitude of ion suppression or enhancement.[2]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analytical standard (this compound) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., drug-free plasma) through the entire extraction procedure. Spike the analytical standard into the final extract just before analysis.

    • Set C (Pre-Extraction Spike): Spike the analytical standard into the blank matrix before starting the extraction procedure.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value <100% indicates ion suppression.[2]

      • A value >100% indicates ion enhancement.[2]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100[2]

Protocol 2: General Sample Preparation via Protein Precipitation (PPT)

This protocol is a fast method for sample cleanup but may be susceptible to matrix effects.[2][17]

  • Aliquot Sample: Pipette 50 µL of the biological sample (e.g., serum, plasma) into a microcentrifuge tube.

  • Add Internal Standard: Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile (B52724) to the sample. Acetonitrile is a common choice for precipitating proteins.[17]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[17]

  • Transfer Supernatant: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

Visualizations

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject LC-MS/MS Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_isomers Isomeric & Related Compounds cluster_matrix Matrix Effects cluster_stability Analyte Instability center Inaccurate Quantification of this compound Bufotenine Bufotenine Bufotenine->center Psilocin Psilocin Psilocin->center Tryptophan Endogenous Tryptophan Tryptophan->center Metabolites Metabolites (e.g., 5-HIAA) Metabolites->center Suppression Ion Suppression Suppression->center Enhancement Ion Enhancement Enhancement->center Photo Photodegradation Photo->center Thermal Thermal Degradation Thermal->center pH_effect pH Instability pH_effect->center

References

Sample preparation troubleshooting for Dehydrobufotenine cytotoxicity assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting sample preparation for Dehydrobufotenine cytotoxicity assays. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution for cytotoxicity assays?

A1: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% cell culture-grade DMSO.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into the cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs due to the decrease in DMSO concentration, which reduces the solubility of the compound. Here are some troubleshooting steps to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and reduce the chances of precipitation.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the cell culture medium. Instead, perform serial dilutions of the stock solution in the cell culture medium to reach the desired final concentration.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.

  • Gentle Mixing: Mix the solution gently but thoroughly after adding the compound to the medium.

Q3: What are the best practices for storing a this compound stock solution?

A3: To ensure the stability and integrity of your this compound stock solution, it is recommended to:

  • Store the stock solution at -20°C or -80°C.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect the stock solution from light.

Q4: My cytotoxicity assay results show high variability between replicates. What are the potential sources of this variability?

A4: High variability in replicate wells can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of the compound and reagents.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Precipitation: As discussed in Q2, precipitation of the compound will lead to inconsistent concentrations across wells.

Q5: The absorbance readings in my MTT assay are very low, even in the control wells. What could be the reason?

A5: Low absorbance readings in an MTT assay can indicate a few issues:

  • Low Cell Number: The number of viable cells may be too low to produce a strong signal. Optimize the initial cell seeding density for your specific cell line.

  • Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for adequate formazan (B1609692) crystal formation. A typical incubation period is 2-4 hours.

  • Reagent Issues: Ensure the MTT reagent is properly prepared, stored, and not expired.

Quantitative Data

CompoundCell LineIC50 (µM)
EtoposideA549 (Lung Carcinoma)~1.5
EtoposideMCF-7 (Breast Cancer)~2.0
EtoposideHepG2 (Hepatocellular Carcinoma)~5.0
DoxorubicinHCT116 (Colon Cancer)~0.1
MitoxantroneA549 (Lung Carcinoma)~0.02

Note: The values in this table are approximate and can vary depending on the specific experimental conditions. Researchers should determine the IC50 of this compound for their specific cell lines and assay conditions.

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol outlines a standard procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to keep the final DMSO concentration below 0.5%.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in the CO2 incubator.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Stock & Dilutions treat_cells Treat Cells with Compound Dilutions compound_prep->treat_cells incubation Incubate for 24, 48, or 72h treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting start Precipitation Observed in Cell Culture Medium check_dmso Is Final DMSO Concentration > 0.5%? start->check_dmso reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes check_dilution Was Concentrated Stock Added Directly? check_dmso->check_dilution No reduce_dmso->check_dilution serial_dilute Perform Serial Dilutions in Medium check_dilution->serial_dilute Yes check_temp Was Medium Pre-warmed to 37°C? check_dilution->check_temp No serial_dilute->check_temp warm_medium Pre-warm Medium Before Adding Compound check_temp->warm_medium No resolved Issue Resolved check_temp->resolved Yes warm_medium->resolved

Caption: Troubleshooting guide for this compound precipitation in cell culture.

Signaling Pathway for this compound-Induced Cytotoxicity

Topoisomerase_Inhibition_Pathway This compound This compound topoisomerase_II DNA Topoisomerase II This compound->topoisomerase_II Inhibits dna_cleavage_complex Stabilized DNA-Topoisomerase II Cleavage Complex topoisomerase_II->dna_cleavage_complex Prevents Re-ligation dna_strand_breaks DNA Double-Strand Breaks dna_cleavage_complex->dna_strand_breaks cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_strand_breaks->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of this compound-induced cytotoxicity via DNA topoisomerase II inhibition.

Validation & Comparative

A Comparative Analysis of the Bioactivities of Dehydrobufotenine and Bufotenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Dehydrobufotenine and Bufotenine, two structurally related tryptamine (B22526) alkaloids. While both compounds are found in various natural sources, including toad venoms, their pharmacological profiles appear to differ significantly based on the available scientific literature. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways to facilitate further research and drug development efforts.

Executive Summary

Bufotenine is a well-characterized serotonergic agent with potent activity across a range of serotonin (B10506) (5-HT) receptors, exhibiting psychedelic and cardiovascular effects. In contrast, the bioactivity of this compound is less extensively studied, with current research pointing towards cytotoxic and antiplasmodial properties, alongside potential as a DNA topoisomerase II inhibitor. A significant gap in the literature is the absence of direct comparative studies evaluating both compounds under identical experimental conditions. This guide therefore presents the available data for each compound individually to highlight their distinct pharmacological characteristics.

Data Presentation: A Side-by-Side Look at Bioactivity

The following tables summarize the quantitative data available for this compound and Bufotenine. It is crucial to note that these values were obtained from different studies and experimental setups, and therefore do not represent a direct comparison of potency.

Table 1: Comparative Bioactivity Data

Bioactivity ParameterThis compoundBufotenineReference
Receptor Binding Affinity (Ki, nM)
5-HT1A ReceptorNot Reported4.9[1]
5-HT2A ReceptorNot Reported~300 (human), ~520 (rat)[2]
Functional Activity (EC50, nM)
5-HT1A Receptor AgonismNot Reported13[1]
5-HT2A Receptor AgonismNot Reported3.49[1]
Serotonin ReleaseNot Reported30.5[1]
Cytotoxicity (LD50 / IC50, µM)
Human Pulmonary Fibroblasts (WI-26VA4)LD50 = 235.76Not Reported
Antiplasmodial Activity (IC50, µM)
Plasmodium falciparum (3D7 strain)19.11Not Reported
Enzyme Inhibition
DNA Topoisomerase IIInhibitor (qualitative)Not Reported

Key Bioactivities and Signaling Pathways

Bufotenine: A Potent Serotonergic Modulator

Bufotenine's primary mechanism of action is its interaction with the serotonergic system. It acts as a potent, non-selective agonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3 receptors. Agonism at the 5-HT2A receptor is believed to be the primary driver of its psychedelic effects[3]. Furthermore, Bufotenine is a potent serotonin releasing agent[1].

Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses.

Bufotenine Signaling Pathway Bufotenine Bufotenine 5-HT2A Receptor 5-HT2A Receptor Bufotenine->5-HT2A Receptor binds Gq Gq 5-HT2A Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release triggers Cellular Response Cellular Response DAG->Cellular Response Ca2+ Release->Cellular Response This compound Mechanism of Action cluster_cell Target Cell (e.g., Cancer Cell, Plasmodium) DNA Replication & Repair DNA Replication & Repair DNA Topoisomerase II DNA Topoisomerase II DNA Topoisomerase II->DNA Replication & Repair Cell Death / Growth Inhibition Cell Death / Growth Inhibition DNA Topoisomerase II->Cell Death / Growth Inhibition leads to This compound This compound This compound->DNA Topoisomerase II inhibits Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (5-HT2A expressing) start->prep setup Set up 96-well plate: Total, Non-specific, Competition prep->setup incubate Incubate at 27°C for 60 min setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

References

Dehydrobufotenine vs. 5-MeO-DMT: a pharmacological comparison.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobufotenine and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are two naturally occurring tryptamine (B22526) alkaloids with distinct chemical structures and pharmacological profiles. 5-MeO-DMT is a well-characterized psychedelic compound known for its potent agonist activity at serotonin (B10506) receptors, which is currently under investigation for its therapeutic potential in various psychiatric disorders. In contrast, this compound, a cyclized tryptamine found in the venom of certain toad species, is significantly less studied, particularly concerning its effects on the central nervous system (CNS). This guide provides a comparative pharmacological overview of these two compounds, summarizing the available experimental data to highlight their differences and potential areas for future research. Due to the limited availability of CNS-related pharmacological data for this compound, this comparison will also reference data for the structurally related and more extensively studied compound, bufotenine (B1668041) (5-HO-DMT), to provide a broader context.

Chemical Structures

The distinct chemical structures of this compound and 5-MeO-DMT underpin their differing pharmacological activities.

G cluster_this compound This compound cluster_5meodmt 5-MeO-DMT dehydrobufotenine_img dehydrobufotenine_img five_meo_dmt_img five_meo_dmt_img

Caption: Chemical structures of this compound and 5-MeO-DMT.

Receptor Binding Profiles

A critical aspect of a drug's pharmacological profile is its affinity for various receptors. The following tables summarize the available receptor binding affinity data (Ki, nM) for 5-MeO-DMT and, for comparative purposes, bufotenine.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Receptor5-MeO-DMTBufotenine (5-HO-DMT)
5-HT1A1.9 - 3.0[1]High Affinity[2]
5-HT1B14 - 74[1]High Affinity
5-HT1D2.3 - 6.3[1]High Affinity
5-HT2A907 ± 170[3]High Affinity[2]
5-HT2B-High Affinity
5-HT2C-High Affinity
5-HT6< 100[1]High Affinity
5-HT7< 100[1]High Affinity

Note: A lower Ki value indicates a higher binding affinity. Data for this compound is not available in the reviewed literature.

Table 2: Other Receptor and Transporter Binding Affinities (Ki, nM)

Target5-MeO-DMTBufotenine (5-HO-DMT)
SERTModerate Affinity[4]-
NETModerate Affinity[4]-
DATLow Affinity[4]-
Sigma-1Low Affinity[4]-
Sigma-2Moderate Affinity[4]-
Adrenergic α1AModerate Affinity[4]-
Adrenergic βModerate Affinity[4]-

Data for this compound is not available in the reviewed literature.

Summary of Receptor Binding:

5-MeO-DMT exhibits a broad binding profile with the highest affinity for the 5-HT1A receptor.[1][5] Its affinity for the 5-HT2A receptor is considerably lower.[3][5] Bufotenine is also known to have a high affinity for a range of serotonin receptors, including 5-HT1A and 5-HT2A.[2]

Functional Activity

Functional assays determine the effect of a compound on receptor activity, identifying it as an agonist, antagonist, or inverse agonist.

Table 3: Functional Activity at Serotonin Receptors (EC50, nM)

Receptor5-MeO-DMTBufotenine (5-HO-DMT)
5-HT1A (G-protein activation)~100 (EC50)[6]Agonist
5-HT2A (G-protein activation)Full or near-full agonist[7]Agonist
5-HT2A (Calcium mobilization)-Agonist

Note: EC50 is the concentration of a drug that gives half-maximal response. Data for this compound is not available in the reviewed literature.

Summary of Functional Activity:

5-MeO-DMT is a potent full or near-full agonist at both 5-HT1A and 5-HT2A receptors.[5][7] Its activation of these receptors is believed to be central to its psychedelic and potential therapeutic effects. Bufotenine also acts as an agonist at various serotonin receptors.

Signaling Pathways

The activation of G-protein coupled receptors (GPCRs) like the serotonin receptors initiates intracellular signaling cascades.

5-MeO-DMT 5-MeO-DMT 5-HT1A Receptor 5-HT1A Receptor 5-MeO-DMT->5-HT1A Receptor Binds 5-HT2A Receptor 5-HT2A Receptor 5-MeO-DMT->5-HT2A Receptor Binds Gαi/o Gαi/o 5-HT1A Receptor->Gαi/o Activates Gαq/11 Gαq/11 5-HT2A Receptor->Gαq/11 Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Phospholipase C (PLC) Phospholipase C (PLC) Gαq/11->Phospholipase C (PLC) Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Increases Downstream Effects Downstream Effects cAMP->Downstream Effects IP3 & DAG->Downstream Effects cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Cell membranes expressing the receptor of interest D Incubate membranes, radioligand, and test compound A->D B Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) B->D C Test compound (this compound or 5-MeO-DMT) at various concentrations C->D E Filter to separate bound from unbound radioligand D->E F Quantify radioactivity on the filter E->F G Calculate Ki from IC50 values F->G

References

Dehydrobufotenine: An In Vivo Efficacy Comparison in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential anti-cancer and anti-inflammatory efficacy of Dehydrobufotenine, drawing comparisons with established alternatives based on available experimental data from structurally related compounds.

This compound, a tryptamine (B22526) alkaloid found in the venom of certain toad species, has garnered interest for its potential therapeutic properties. In vitro studies have suggested its cytotoxicity against human tumor cell lines, possibly through the inhibition of DNA topoisomerase II. However, a significant gap exists in the scientific literature regarding its in vivo efficacy in animal models. This guide aims to provide a comparative analysis of the potential in vivo performance of this compound by examining experimental data from closely related compounds: bufadienolides for anti-cancer applications and the related tryptamine alkaloid, bufotenine (B1668041), for anti-inflammatory effects. This comparative approach offers a valuable, albeit indirect, assessment to guide future preclinical research.

Potential Anti-Cancer Efficacy: A Comparison with Bufadienolides and Standard Chemotherapeutics

Comparative Efficacy Data in Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of representative bufadienolides compared to standard chemotherapeutic agents in mouse xenograft models. This data provides a benchmark for the potential performance of this compound.

Compound/DrugCancer Model (Cell Line)Animal ModelDosageTumor Growth Inhibition RateReference
Bufalin Colon Cancer (HCT116)Nude Mice1.5 mg/kg58.5%[3]
Bufalin Cervical Cancer (Siha)Nude Mice10 mg/kg46.8%[2]
Arenobufagin Hepatocellular Carcinoma (HepG2/ADM)Nude Mice1.5 mg/kgSignificant inhibition[4]
Erlotinib (B232) Pancreatic Cancer (BxPC-3)Nude Mice100 mg/kg/day74.5%[5]
Paclitaxel Prostate Cancer (PC3)Nude Mice4 mg/kg (single intratumoral dose)Complete tumor regression[6]
Paclitaxel Cervical Cancer (Siha)Nude Mice10 mg/kg41.3%[2]

Note: The experimental conditions, including the specific cell line, animal strain, and treatment schedule, can significantly influence the outcomes. Direct comparison between different studies should be made with caution.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

This protocol outlines a general procedure for evaluating the in vivo anti-cancer efficacy of a test compound like this compound.

  • Cell Culture: Human cancer cells (e.g., HCT116, PC-3, or BxPC-3) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.[7] They are housed in a sterile environment.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: (length × width^2) / 2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: vehicle control, this compound (various doses), and a positive control (e.g., Paclitaxel or Erlotinib). The treatment is administered via a specified route (e.g., intraperitoneal, oral gavage) and schedule.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. The tumor growth inhibition rate is calculated at the end of the study. Animal body weight is monitored as an indicator of toxicity.

  • Histopathological Analysis: At the end of the experiment, tumors and major organs are collected for histopathological and immunohistochemical analysis to assess apoptosis, proliferation, and angiogenesis.

Signaling Pathway: Bufadienolide-Mediated Inhibition of the KRAS Pathway

Bufadienolides have been shown to exert their anti-cancer effects through various signaling pathways. One key pathway is the inhibition of the KRAS signaling cascade, which is frequently mutated in cancers like pancreatic cancer.[8]

KRAS_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation This compound This compound (Bufadienolides) This compound->EGFR Inhibition This compound->RAS Inhibition

Bufadienolide inhibition of the EGFR/KRAS signaling pathway.

Potential Anti-inflammatory Efficacy: A Comparison with Bufotenine and a Standard NSAID

This compound's structural similarity to other tryptamine alkaloids, such as bufotenine, suggests it may possess anti-inflammatory properties. Bufotenine has demonstrated significant anti-inflammatory and analgesic effects in animal models.[9]

Comparative Efficacy Data in Paw Edema Models

The table below presents the in vivo anti-inflammatory efficacy of bufotenine in a formalin-induced paw edema model and compares it with the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), in a carrageenan-induced paw edema model.

Compound/DrugInflammation ModelAnimal ModelDosagePaw Edema Inhibition (%)Reference
Bufotenine Formalin-inducedMiceNot specifiedSignificant inhibition[9]
Indomethacin Carrageenan-inducedRats5 mg/kgSignificant inhibition[10]
Indomethacin Carrageenan-inducedRats0.66 - 2 mg/kgDose-dependent inhibition[11]

Note: The use of different inflammatory agents (formalin vs. carrageenan) and animal species (mice vs. rats) makes direct quantitative comparison challenging. However, both models are standard for assessing anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.[12]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Rats are divided into groups: vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin, 5-10 mg/kg). The test compounds are administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Statistical Analysis: The results are analyzed using appropriate statistical methods to determine the significance of the anti-inflammatory effect.

Signaling Pathway: Bufotenine's Anti-inflammatory Mechanism

The anti-inflammatory action of bufotenine is believed to be related to the downregulation of inflammatory mediators through the inhibition of lipid metabolism pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Bufotenine Bufotenine (this compound) Bufotenine->COX Inhibition Bufotenine->LOX Inhibition

Bufotenine's inhibition of inflammatory mediator synthesis.

General Experimental Workflow for In Vivo Efficacy Validation

The following diagram illustrates a typical workflow for the in vivo validation of a new therapeutic compound.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) A->B C Animal Model Selection (e.g., Xenograft, Paw Edema) B->C D Dose-Range Finding & Toxicity Studies C->D E In Vivo Efficacy Study (Treatment vs. Control Groups) D->E F Data Collection (Tumor Volume, Paw Edema, etc.) E->F G Endpoint Analysis (Histopathology, Biomarkers) E->G H Statistical Analysis & Interpretation F->H G->H I Go/No-Go Decision for Further Development H->I

A generalized workflow for preclinical in vivo efficacy testing.

References

The Unseen Competitor: Assessing the Potential Cross-Reactivity of Dehydrobufotenine in Tryptamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of psychedelic research and drug development, the specificity of analytical methods is paramount. Tryptamine (B22526) immunoassays offer a rapid and high-throughput screening solution for the detection of this class of psychoactive compounds. However, the presence of structurally related molecules can lead to analytical interferences, potentially compromising data integrity. This guide delves into the theoretical and practical considerations of the cross-reactivity of dehydrobufotenine, a cyclized tryptamine alkaloid, in tryptamine immunoassays. While direct experimental data on this specific interaction is scarce in publicly available literature, this document provides a framework for understanding the potential for interference and offers guidance on experimental validation.

Structural Showdown: Tryptamine vs. This compound

The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. While both tryptamine and this compound share a common indole (B1671886) core, their side chains, a key recognition site for antibodies, are markedly different.

This compound is a cyclized tryptamine, meaning its ethylamine (B1201723) side chain has formed a covalent bond back to the indole ring, creating a rigid, tricyclic structure.[1] Furthermore, the nitrogen atom in the side chain is a quaternary amine. In contrast, common tryptamines like Dimethyltryptamine (DMT) or Bufotenine (5-HO-DMT) possess a flexible ethylamine side chain. This significant structural divergence is expected to influence antibody binding and, consequently, the degree of cross-reactivity.

Caption: Structural differences between a typical tryptamine and this compound.

Immunoassay Interference: The Principle of Competitive Binding

Most immunoassays for small molecules like tryptamines operate on the principle of competitive binding. In this format, a labeled version of the target analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.

A cross-reacting substance can interfere with this process by binding to the antibody, thus displacing the labeled analyte and leading to a false-positive or an inaccurately elevated result. The extent of this interference depends on the antibody's affinity for the cross-reactant compared to the target analyte.

G Competitive Immunoassay and Cross-Reactivity Antibody Antibody Complex1 Antibody-Analyte Complex Antibody->Complex1 Complex2 Antibody-Labeled Analyte Complex (Signal) Antibody->Complex2 Complex3 Antibody-Cross-Reactant Complex (False Signal) Antibody->Complex3 Analyte Tryptamine (Analyte) Analyte->Complex1 Binds LabeledAnalyte Labeled Tryptamine LabeledAnalyte->Complex2 Binds CrossReactant This compound (Cross-Reactant) CrossReactant->Complex3 Binds (Interference)

Caption: How a cross-reactant interferes in a competitive immunoassay.

Evaluating Cross-Reactivity: An Experimental Approach

Given the absence of published data, the cross-reactivity of this compound in a specific tryptamine immunoassay must be determined experimentally. The following protocol outlines a general procedure for this assessment.

Experimental Protocol: Determining Percent Cross-Reactivity

1. Materials:

  • Tryptamine immunoassay kit (ELISA, RIA, etc.)
  • This compound standard of known purity and concentration
  • Target tryptamine standard (e.g., DMT, Psilocin) provided with the kit or as a separate standard
  • Drug-free matrix (e.g., urine, serum)
  • Standard laboratory equipment (pipettes, tubes, plate reader, etc.)

2. Procedure:

  • Prepare a standard curve for the target tryptamine: Follow the immunoassay kit instructions to prepare a series of dilutions of the target tryptamine standard in the drug-free matrix.
  • Determine the 50% inhibition concentration (IC50) of the target tryptamine: Run the standard curve on the immunoassay. The IC50 is the concentration of the target tryptamine that causes a 50% reduction in the signal compared to the zero-concentration standard.
  • Prepare dilutions of this compound: Prepare a series of dilutions of the this compound standard in the drug-free matrix, covering a broad concentration range.
  • Test the this compound dilutions: Run the this compound dilutions in the immunoassay in the same manner as the target tryptamine standards.
  • Determine the 50% inhibition concentration (IC50) of this compound: If this compound cross-reacts, it will also produce a dose-response curve. Determine the concentration of this compound that causes a 50% reduction in the signal.

3. Data Analysis:

  • Calculate the percent cross-reactivity using the following formula:

Experimental Workflow

G cluster_0 Preparation cluster_1 Immunoassay cluster_2 Data Analysis A Prepare Target Tryptamine Standards C Run Tryptamine Standard Curve A->C B Prepare this compound Standards D Run this compound Dilutions B->D E Determine IC50 of Target Tryptamine C->E F Determine IC50 of this compound D->F G Calculate % Cross-Reactivity E->G F->G

Caption: Workflow for determining immunoassay cross-reactivity.

Data Presentation: A Hypothetical Comparison

While no specific data is available for this compound, the table below illustrates how cross-reactivity data for a tryptamine immunoassay could be presented. This serves as a template for researchers to populate with their own experimental findings.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Tryptamine (e.g., DMT) 50 100%
This compoundTo be determinedTo be calculated
BufotenineExample: 7566.7%
PsilocinExample: 6083.3%
5-MeO-DMTExample: 45111.1%

Conclusion and Recommendations

The potential for this compound to cross-react in tryptamine immunoassays remains a theoretical concern due to the lack of direct experimental evidence. The significant structural differences, particularly the cyclized side chain and quaternary amine, suggest that the likelihood of major cross-reactivity may be low. However, the shared indole nucleus means that some level of interaction with certain antibodies cannot be entirely ruled out.

For researchers, scientists, and drug development professionals utilizing tryptamine immunoassays, the following recommendations are crucial:

  • Be Aware of Potential Interferences: Recognize that all immunoassays have the potential for cross-reactivity from structurally related compounds.

  • Consult Manufacturer's Data: Always review the cross-reactivity data provided in the immunoassay kit insert. While this compound is unlikely to be listed, this data provides insight into the specificity of the antibody.

  • Experimental Validation: If the presence of this compound or other related, unlisted compounds is suspected in your samples, it is imperative to perform an in-house cross-reactivity study as outlined above.

  • Confirm with a Second Method: Immunoassays should be considered a screening tool. All presumptive positive results, especially in critical research or development applications, must be confirmed by a more specific, confirmatory analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can definitively distinguish between different tryptamine analogues.

By adopting a cautious and validation-driven approach, the scientific community can ensure the accuracy and reliability of data in the rapidly advancing field of tryptamine research.

References

Unveiling Dehydrobufotenine: A Comparative Guide to Structural Confirmation via 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or known compounds is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of dehydrobufotenine, a tryptamine (B22526) alkaloid. We present a detailed analysis based on published 1D NMR data and predicted 2D correlations, alongside a comparison with alternative analytical techniques, supported by experimental protocols.

This compound, a cyclized tryptamine alkaloid, requires precise structural confirmation for its potential pharmacological applications. Two-dimensional (2D) NMR spectroscopy stands as a powerful, non-destructive technique to delineate its complex molecular architecture. By mapping the correlations between atomic nuclei, 2D NMR provides a detailed blueprint of the molecule's connectivity and spatial arrangement.

Deciphering the Structure: 2D NMR Analysis of this compound

Based on the reported 1H and 13C NMR data for this compound, the following tables summarize the assigned chemical shifts and the predicted 2D NMR correlations that are crucial for its structural confirmation.

Table 1: 1D NMR Spectroscopic Data of this compound

Atom Number¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
27.11 (s)122.5
46.81 (d, J = 8.6 Hz)104.6
57.29 (d, J = 8.7 Hz)120.6
74.10 (t, J = 5.9 Hz)69.6
83.29 (t, J = 5.8 Hz)20.0
N(CH₃)₂3.68 (s)54.0
3a-121.1
5a-149.0
9-115.0
9a-118.9
9b-128.9

Data sourced from Villalta et al., 2021.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY (Correlated Protons)HSQC (Directly Bonded Carbon)HMBC (Long-Range C-H Correlations)
H-2 (7.11)-C-2 (122.5)C-3a, C-9b
H-4 (6.81)H-5 (7.29)C-4 (104.6)C-5a, C-9, C-9b
H-5 (7.29)H-4 (6.81)C-5 (120.6)C-3a, C-5a, C-9
H-7 (4.10)H-8 (3.29)C-7 (69.6)C-5a, C-8, N(CH₃)₂
H-8 (3.29)H-7 (4.10)C-8 (20.0)C-7, C-9a
N(CH₃)₂ (3.68)-N(CH₃)₂ (54.0)C-7

These predicted correlations provide a logical framework for piecing together the this compound structure. For instance, the COSY correlation between H-4 and H-5 confirms their adjacent positions on the aromatic ring. The HMBC correlations are pivotal in connecting the different fragments of the molecule, such as linking the ethylamine (B1201723) side chain to the indole (B1671886) core.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams, generated using the DOT language, outline the experimental workflow for 2D NMR structural elucidation and the logical process for selecting an appropriate structural confirmation method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Structural Confirmation sample Isolated this compound dissolve Dissolve in Deuterated Solvent (e.g., CD₃OD) sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube one_d_nmr 1D NMR (¹H, ¹³C) nmr_tube->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr process Process Spectra two_d_nmr->process assign Assign Signals process->assign correlate Correlate Data assign->correlate structure Propose Structure correlate->structure confirm Confirm Structure structure->confirm logical_relationship start Need for Structural Confirmation is_crystal Is a high-quality crystal available? start->is_crystal is_complex Is the structure complex with ambiguous connectivity? is_crystal->is_complex No xray X-ray Crystallography is_crystal->xray Yes nmr 2D NMR Spectroscopy is_complex->nmr Yes ms Mass Spectrometry is_complex->ms No end Structure Confirmed xray->end nmr->end ms->end

Pharmacological Differences Between Natural and Synthetic Dehydrobufotenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of natural and synthetic Dehydrobufotenine. Due to a notable lack of direct comparative studies in the current scientific literature, this document primarily summarizes the available data for natural this compound and highlights the existing knowledge gaps regarding its synthetic counterpart.

This compound is a cyclized tryptamine (B22526) alkaloid found in the venom of several toad species and certain plants.[1] It is structurally related to the psychoactive compound bufotenin. While research has explored the pharmacological activities of naturally sourced this compound, comprehensive data on the synthetic version and direct comparisons of the two are scarce.

I. Physicochemical Properties

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₁₂H₁₄N₂OC₁₂H₁₄N₂O
Molar Mass 202.257 g/mol 202.257 g/mol
Chemical Structure Tricyclic indole (B1671886) alkaloidTricyclic indole alkaloid
Solubility Data not availableData not available
Melting Point Data not availableData not available
Stability Data not availableData not available

II. Pharmacodynamics

Pharmacodynamic studies investigate the interaction of a drug with its target receptors and the subsequent biological response. For this compound, research has primarily focused on its effects on various pathogens and its potential interactions with neurotransmitter receptors, given its structural similarity to serotonin (B10506).

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a higher affinity. There is a lack of specific receptor binding data for both natural and synthetic this compound in the public domain. However, based on the activity of the related compound bufotenine, it is hypothesized to interact with serotonin (5-HT) receptors.

Receptor TargetNatural this compound (Ki/Kd in nM)Synthetic this compound (Ki/Kd in nM)
5-HT₂ₐ Data not availableData not available
5-HT₂C Data not availableData not available
5-HT₁ₐ Data not availableData not available
Other Targets Data not availableData not available
Functional Activity

Functional assays measure the biological effect of a compound following receptor binding, determining whether it acts as an agonist, antagonist, or inverse agonist. These assays often measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.

Assay TypeNatural this compound (EC₅₀/IC₅₀ in µM)Synthetic this compound (EC₅₀/IC₅₀ in µM)
cAMP Assay (5-HT₁ₐ) Data not availableData not available
Inositol Phosphate Assay (5-HT₂ₐ) Data not availableData not available
Antiplasmodial Activity IC₅₀ = 3.44 - 19.11 µM (against P. falciparum)[2]Data not available
Antiviral Activity Reported activity against plant viruses[3]Data not available
Fungicidal Activity Reported broad-spectrum activity[3]Data not available

III. In Vivo Pharmacology

In vivo studies provide critical information on the overall effects of a compound in a living organism, including its efficacy, toxicity, and pharmacokinetic profile.

In Vivo EffectNatural this compoundSynthetic this compound
Behavioral Effects Data not availableData not available
Toxicity (LD₅₀) Reported to be non-cytotoxic to human pulmonary fibroblasts[2]Data not available
Pharmacokinetics Data not availableData not available

IV. Potential Sources of Pharmacological Differences

While pure, structurally identical natural and synthetic compounds should exhibit the same pharmacological properties, several factors can lead to apparent differences:

  • Impurities: Natural extracts may contain other bioactive compounds that can synergize with or antagonize the effects of this compound. Synthetic preparations may contain residual starting materials, solvents, or by-products from the synthesis process.

  • Stereoisomers: If this compound possesses chiral centers, the stereoisomeric composition of the natural and synthetic forms could differ, leading to variations in pharmacological activity.

  • Formulation: Differences in the formulation of natural extracts versus synthetic compounds can impact their bioavailability and, consequently, their observed in vivo effects.

V. Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. The following are generalized methodologies for key assays that would be applicable for a comparative study.

A. Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Receptor_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membranes Incubation_Mix Incubation of Membranes, Radioligand, and Test Compound Receptor_Membranes->Incubation_Mix Radioligand Radiolabeled Ligand Radioligand->Incubation_Mix Test_Compound Test Compound (Natural or Synthetic this compound) Test_Compound->Incubation_Mix Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation_Mix->Filtration Scintillation_Counting Scintillation Counting of Bound Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis to Determine Ki/Kd Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand receptor binding assay.

B. cAMP Functional Assay

This assay determines the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.

cAMP_Functional_Assay cluster_cell_culture Cell Culture cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Cells Cells Expressing Receptor of Interest Stimulation Incubation with Test Compound (Natural or Synthetic this compound) and Forskolin (for Gi-coupled receptors) Cells->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis to Determine EC₅₀/IC₅₀ cAMP_Detection->Data_Analysis Signaling_Pathway This compound This compound Receptor 5-HT₂ₐ Receptor This compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

A Comparative Guide to Dehydrobufotenine Quantification: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methods for the quantification of Dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid. While direct inter-laboratory comparison data for this compound is not publicly available, this document provides a thorough evaluation of established analytical techniques based on published validation data for structurally related compounds. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific research and development needs.

Introduction to this compound

This compound is a tryptamine alkaloid found in certain species of toads and giant reeds.[1] Its structural similarity to other psychoactive tryptamines, such as bufotenine, necessitates the availability of accurate and reliable quantification methods for toxicological, pharmacological, and drug development studies. This guide focuses on the prevalent analytical techniques used for the quantification of such compounds in biological matrices.

Comparison of Analytical Methods

The primary methods for the quantification of tryptamines like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of each method based on published data for similar analytes. These values can be considered indicative for the quantification of this compound.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation based on polarity, detection by mass-to-charge ratio.[2]Separation based on volatility, detection by mass-to-charge ratio.[3]Separation based on polarity, detection by UV absorbance.[4]
Selectivity Excellent, provides structural information, minimizing interferences.[5]Good, but may require derivatization to improve volatility and peak shape.[6]Moderate, potential for co-elution with compounds having similar retention times and UV spectra.[5]
Sensitivity High, with Limits of Quantification (LOQ) often in the ng/mL to pg/mL range.[2][7]High, comparable to LC-MS/MS, especially with derivatization.Lower, with LOQs typically in the µg/mL range.[8]
Linearity (R²) Typically >0.99[2]Typically >0.99Typically >0.99[4]
Accuracy (% Bias) Within ±15%[7][9]Within ±15%Within ±15%
Precision (%RSD) <15%[7][9]<15%<15%[10]
Sample Throughput HighModerate to HighHigh
Cost High initial investment and maintenance.Moderate to High initial investment and maintenance.Lower initial investment and operational costs.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline typical experimental protocols for each quantification method.

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[11] Common biological matrices for tryptamine analysis include urine, blood, plasma, and serum.[12]

3.1.1. Protein Precipitation A simple and rapid method suitable for LC-MS/MS analysis of serum or plasma samples.[7]

  • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3.1.2. Liquid-Liquid Extraction (LLE) A versatile technique applicable to various biological matrices.[13]

  • To 1 mL of urine, add a suitable internal standard and adjust the pH to ~9-10 with a basic buffer.

  • Add 5 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue for analysis.

3.1.3. Solid-Phase Extraction (SPE) Offers cleaner extracts compared to LLE and is amenable to automation.[12]

  • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Load 1 mL of the pre-treated sample (e.g., diluted urine or plasma).

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte with a solvent mixture (e.g., methanol containing ammonia).

  • Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Method Protocol
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined. For the related bufotenine, a transition of m/z 205.2 → 160.2 has been used.[7][9]

GC-MS Method Protocol
  • GC System: A gas chromatograph with a mass spectrometer detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C).

  • Derivatization (if necessary): Silylation with an agent like BSTFA may be required to improve the chromatographic properties of this compound.

  • MS Detector: Electron Ionization (EI) source with scanning in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

HPLC-UV Method Protocol
  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength for this compound would need to be determined, but for similar tryptamines, wavelengths in the range of 220-280 nm are common.

  • Injection Volume: 20 µL.

Inter-Laboratory Comparison Workflow

To ensure consistency and reliability of results across different laboratories, a well-structured inter-laboratory comparison (or round-robin test) is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Comparison_Workflow A Coordinating Laboratory Prepares and Distributes Samples B Participating Laboratories (Lab 1, Lab 2, Lab 3...) A->B Homogenized Samples C Analysis of Samples Using Standardized Protocol B->C Receive Samples D Data Submission to Coordinating Laboratory C->D Submit Raw and Processed Data E Statistical Analysis of Results (e.g., z-scores) D->E Consolidated Data F Evaluation of Laboratory Performance E->F Statistical Report G Final Report and Recommendations F->G Performance Summary

Fig. 1: A typical workflow for an inter-laboratory comparison study.

This compound Signaling Pathway

Understanding the potential biological activity of this compound is crucial for interpreting quantitative data in a pharmacological context. As a tryptamine, it is hypothesized to interact with serotonergic receptors, similar to other psychoactive compounds. The diagram below illustrates a plausible signaling pathway involving the 5-HT2A receptor, a common target for such molecules.[16]

Dehydrobufotenine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., neuronal excitation) Ca->Response PKC->Response

Fig. 2: Proposed signaling pathway for this compound via the 5-HT2A receptor.

Conclusion

The successful quantification of this compound relies on the selection and rigorous validation of an appropriate analytical method. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of trace levels in complex biological matrices. GC-MS provides a robust alternative, though it may require derivatization. HPLC-UV is a cost-effective option suitable for higher concentration samples. To ensure data comparability across different studies and laboratories, the adoption of standardized protocols and the use of certified reference materials are strongly recommended. Future inter-laboratory comparison studies are warranted to establish method performance and ensure the reliability of this compound quantification in various applications.

References

HPLC vs. UPLC: A Comparative Guide for High-Resolution Separation of Dehydrobufotenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of psychoactive alkaloids like Dehydrobufotenine are critical in various fields, including pharmacology, toxicology, and natural product chemistry. High-Performance Liquid Chromatography (HPLC) has long been the standard for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in chromatographic performance. This guide provides an objective comparison of HPLC and UPLC for the high-resolution separation of this compound, supported by experimental data, to aid researchers in selecting the optimal technique for their specific needs.

At a Glance: UPLC Outperforms HPLC for this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers substantial advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, primarily due to its use of smaller sub-2-micron particle columns and higher operating pressures.[1][2] This results in significantly faster analysis times, superior resolution, and enhanced sensitivity.[3][4][5] For a compound like this compound, which is often present in complex biological matrices, the increased peak capacity and efficiency of UPLC can be crucial for accurate quantification and the resolution of closely eluting impurities.[6][7]

ParameterHPLCUPLCAdvantage
Particle Size 3 - 5 µm< 2 µm (e.g., 1.7 µm, 1.8 µm)UPLC
Maximum Pressure 300 - 400 bar> 1000 barUPLC
Resolution GoodExcellentUPLC
Analysis Time Longer (e.g., > 10 minutes)Shorter (e.g., < 5 minutes)UPLC
Sensitivity (S/N) GoodHigherUPLC
Solvent Consumption HigherLowerUPLC
Peak Width BroaderNarrowerUPLC

Experimental Protocols

Detailed methodologies for both a representative HPLC method and a published UPLC method for the analysis of this compound are provided below.

Representative HPLC Experimental Protocol

This protocol is based on established methods for the separation of indole (B1671886) alkaloids, a class of compounds structurally similar to this compound.[8][9][10]

  • Instrumentation: Standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[11]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm or MS in positive ion mode.

UPLC Experimental Protocol for this compound

This protocol is adapted from a validated method for the analysis of hydrophilic ingredients in toad venom, including this compound.[12]

  • Instrumentation: UPLC system coupled with a Triple Quadrupole Mass Spectrometer (QqQ-MS/MS).[12]

  • Column: ACQUITY UPLC® HSS T3, 2.1 x 100 mm, 1.8 µm particle size.[12]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: A multi-step gradient optimized for the separation of hydrophilic compounds, for instance: 0-2.5 min, 0.1-0.5% B; 2.5-2.6 min, 0.5-3% B; 2.6-7.0 min, 3-5% B; 7.0-8.0 min, 5-95% B; 8.0-11.0 min, 95-95% B.[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Column Temperature: 35 °C.[12]

  • Injection Volume: 1 µL.[12]

  • Detection: ESI-MS/MS in positive ion mode, with Multiple Reaction Monitoring (MRM) for this compound (precursor ion [M+H]⁺ at m/z 203.1175).[12]

Performance Data Comparison

The following table summarizes the expected performance characteristics for the separation of this compound using the representative HPLC and the published UPLC methods.

Performance MetricRepresentative HPLCPublished UPLC
Retention Time ~10 - 15 min~4 - 6 min[12]
Peak Width BroaderNarrower[4]
Resolution Adequate for simple matricesSuperior, capable of resolving isomers and closely related compounds[4]
Limit of Detection (LOD) ng/mL rangeSub-ng/mL to pg/mL range[12]
Limit of Quantification (LOQ) ng/mL rangeSub-ng/mL to pg/mL range[12]
Throughput LowerSignificantly Higher

Visualizing the Advantage: Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis and the logical relationship between the key parameters that differentiate the two techniques.

cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow hplc_sample Sample Preparation hplc_injection 10 µL Injection hplc_sample->hplc_injection hplc_separation Separation (C18, 5 µm, ~15 min) hplc_injection->hplc_separation hplc_detection Detection (UV/MS) hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data uplc_sample Sample Preparation uplc_injection 1 µL Injection uplc_sample->uplc_injection uplc_separation Separation (<2 µm, <5 min) uplc_injection->uplc_separation uplc_detection Detection (MS/MS) uplc_separation->uplc_detection uplc_data Data Analysis uplc_detection->uplc_data G particle_size Particle Size resolution Resolution particle_size->resolution Smaller -> Higher pressure System Pressure flow_rate Flow Rate pressure->flow_rate speed Speed (Analysis Time) flow_rate->speed Faster -> Shorter column_length Column Length column_length->speed Shorter -> Shorter sensitivity Sensitivity resolution->sensitivity Higher -> Higher speed->sensitivity This compound This compound SerotoninReceptor Serotonin Receptor (e.g., 5-HT2A) This compound->SerotoninReceptor Binds to GProtein G-Protein Activation SerotoninReceptor->GProtein Activates SecondMessenger Second Messenger Cascade (e.g., PLC, IP3, DAG) GProtein->SecondMessenger Initiates Downstream Downstream Cellular Effects SecondMessenger->Downstream Leads to

References

Purity Assessment of Dehydrobufotenine Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of Dehydrobufotenine reference standards. Ensuring the high purity of reference standards is critical for accurate analytical measurements, which is a cornerstone of drug development and quality control. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their needs.

Introduction to this compound and Reference Standard Purity

This compound is a tryptamine (B22526) alkaloid found in various natural sources.[1] As a chemical reference standard, its purity is paramount for the accurate quantification and identification of the compound in experimental samples. Impurities, which can arise from the synthesis process, degradation, or storage, can significantly impact the reliability of analytical results.[2][3][4] Therefore, a thorough purity assessment using orthogonal analytical methods is essential.

This guide compares three common analytical techniques for purity determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of the impurities to be detected. The following table summarizes hypothetical purity data for a this compound reference standard from two different suppliers and an in-house standard, as determined by HPLC-UV, LC-MS, and qNMR.

Table 1: Comparative Purity Assessment of this compound Reference Standards

Analytical MethodSupplier ASupplier BIn-house Standard
HPLC-UV (Area %) 99.85%99.52%99.91%
LC-MS (Area %) 99.88%99.60%99.93%
qNMR (Mass %) 99.91%99.75%99.95%
Water Content (Karl Fischer) 0.05%0.12%0.03%
Residual Solvents (GC-HS) <0.01%0.03% (Acetone)<0.01%
Inorganic Impurities (ICP-MS) <0.01%<0.01%<0.01%
Calculated Purity (Mass Balance) 99.79% 99.40% 99.87%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Methodologies and Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity determination due to its high resolution and sensitivity for UV-active compounds.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity than HPLC-UV and is particularly useful for identifying and quantifying unknown impurities.

Experimental Protocol:

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 2% B to 98% B over 8 minutes, hold at 98% B for 2 minutes, then return to 2% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Scan Range: m/z 50-1000.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Experimental Protocol:

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molar masses, and the weights of the sample and internal standard.

Visualization of Workflows and Impurity Profiles

Visual diagrams can aid in understanding the complex processes involved in reference standard certification and impurity profiling.

Purity_Assessment_Workflow cluster_0 Material Reception & Initial Assessment cluster_1 Purity Determination (Orthogonal Methods) cluster_2 Impurity Characterization cluster_3 Certification Reception Receipt of Candidate Material Initial_ID Initial Identification (FTIR, MS) Reception->Initial_ID HPLC HPLC-UV Initial_ID->HPLC LCMS LC-MS Initial_ID->LCMS qNMR qNMR Initial_ID->qNMR Mass_Balance Mass Balance Calculation HPLC->Mass_Balance LCMS->Mass_Balance qNMR->Mass_Balance Water Water Content (Karl Fischer) Water->Mass_Balance Solvents Residual Solvents (GC-HS) Solvents->Mass_Balance Inorganics Inorganic Impurities (ICP-MS) Inorganics->Mass_Balance Uncertainty Uncertainty Assessment Mass_Balance->Uncertainty Certification Certificate of Analysis Generation Uncertainty->Certification

Caption: Workflow for Purity Assessment and Certification of a Reference Standard.

Impurity_Profile cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products This compound This compound Starting_Material Unreacted Starting Materials This compound->Starting_Material Intermediates Synthetic Intermediates This compound->Intermediates Oxidation Oxidation Products This compound->Oxidation Hydrolysis Hydrolysis Products This compound->Hydrolysis

Caption: Hypothetical Impurity Profile of this compound.

Conclusion

The purity assessment of this compound reference standards requires a multi-faceted approach utilizing orthogonal analytical techniques. While HPLC-UV provides a robust and reliable method for routine purity checks, LC-MS offers enhanced sensitivity for impurity identification. For the highest level of accuracy and as a primary method, qNMR is invaluable. By employing a combination of these methods, researchers can ensure the quality and reliability of their this compound reference standards, leading to more accurate and reproducible scientific outcomes.

References

A Comparative Analysis of the Cytotoxic Effects of Dehydrobufotenine and Synthetic Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the naturally occurring tryptamine (B22526) alkaloid, Dehydrobufotenine, against a selection of synthetic indole-based compounds. Due to a lack of publicly available data on synthetic analogs of this compound, this comparison focuses on structurally related synthetic indole (B1671886) derivatives with demonstrated cytotoxic activity. This report summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development in the field of oncology.

Comparative Cytotoxicity Data

In contrast, a significant number of synthetic indole derivatives have been synthesized and evaluated for their anti-cancer properties, with specific IC50 values reported. The following table summarizes the cytotoxic activity of selected synthetic indole compounds, offering a point of comparison for the potential potency of this compound.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Human Tumor Cell LinesReported as potent(Not specified in searches)
WI-26VA4 (Normal Lung Fibroblast)> 235.76 (LD50)
Synthetic Indole-Aryl Amide (Compound 5) HT29 (Colon Carcinoma)Low µM range[1]
Synthetic Pyrazolo[1,5-a]pyrimidine (Compound 9c) HCT-116 (Colon Carcinoma)0.31[2]
Synthetic Pyrazolo[1,5-a]pyrimidine (Compound 11a) HCT-116 (Colon Carcinoma)0.34[2]
Synthetic 28-indole-betulin derivative (EB355A) MCF-7 (Breast Cancer)Not specified[3]
Synthetic Indole Derivative (Compound 10b) A549 (Lung Cancer)0.12[4]
K562 (Leukemia)0.01[4]

Experimental Protocols

The cytotoxic effects of the compounds listed above are typically determined using a variety of in vitro assays. A commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and, conversely, the cytotoxic potential of a compound.

Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound or synthetic analog of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with this compound or Analogs seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound is suggested to act as a DNA topoisomerase II inhibitor. These inhibitors interfere with the enzyme's function, leading to DNA damage and subsequent apoptosis.

signaling_pathway cluster_cell Cancer Cell This compound This compound top2 DNA Topoisomerase II This compound->top2 Inhibition dna DNA top2->dna Causes cleavage complex dna_damage DNA Double-Strand Breaks dna->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr Sensing p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspases Caspase Cascade Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: DNA topoisomerase II inhibition leading to apoptosis.

References

Comparative Guide to Stability-Indicating HPLC Methods for Dehydrobufotenine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three hypothetical, yet representative, stability-indicating high-performance liquid chromatography (HPLC) methods for the quantification of Dehydrobufotenine in the presence of its degradation products. The methodologies and data presented are synthesized based on established principles of analytical chemistry and typical performance characteristics observed for related tryptamine (B22526) alkaloids, designed to meet regulatory expectations for specificity, accuracy, and precision.

Introduction to this compound and Stability-Indicating Methods

This compound is a cyclized tryptamine alkaloid found in various natural sources, including the venom of certain toad species.[1] As a potential therapeutic agent, it is imperative to develop and validate analytical methods that can accurately measure the drug substance and resolve it from any potential impurities and degradation products that may form during manufacturing, storage, or under stress conditions. A stability-indicating method is a validated analytical procedure that demonstrates such specificity.[2][3]

This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different column and mobile phase strategy, to provide a comprehensive overview of potential analytical approaches for this compound.

Experimental Protocols

A foundational aspect of developing a stability-indicating method is the deliberate degradation of the drug substance under various stress conditions to generate potential degradation products.[2][4][5]

2.1. Forced Degradation (Stress Studies) Protocol

A stock solution of this compound (1 mg/mL) was prepared in methanol. This stock was then subjected to the following stress conditions to induce degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[4]

  • Acid Hydrolysis: 5 mL of stock solution was mixed with 5 mL of 1 M HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1 M NaOH.

  • Base Hydrolysis: 5 mL of stock solution was mixed with 5 mL of 0.1 M NaOH and left at room temperature for 24 hours. The solution was then neutralized with 0.1 M HCl.

  • Oxidative Degradation: 5 mL of stock solution was mixed with 5 mL of 6% hydrogen peroxide (H₂O₂) and stored at room temperature, protected from light, for 8 hours.

  • Thermal Degradation: this compound powder was placed in a hot air oven at 105°C for 48 hours. A solution was then prepared from the stressed powder.

  • Photolytic Degradation: A solution of this compound (100 µg/mL in methanol) was exposed to UV light (254 nm) for 24 hours.

The workflow for the forced degradation studies is illustrated in the diagram below.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound API Stock Stock Solution (1 mg/mL in Methanol) API->Stock Thermal Thermal Degradation (105°C, Solid State) API->Thermal Acid Acid Hydrolysis (1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidative Degradation (6% H₂O₂, RT) Stock->Oxidation Photo Photolytic Degradation (UV Light, 254 nm) Stock->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC

Caption: Workflow for forced degradation studies of this compound.

Comparative HPLC Methodologies

Three distinct HPLC methods were developed and validated. The key chromatographic parameters are summarized below.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)C8 (4.6 x 100 mm, 2.7 µm)
Mobile Phase Acetonitrile: 0.025 M Ammonium Acetate (pH 6.5)Methanol: 0.1% Formic Acid in WaterAcetonitrile: Phosphate Buffer (pH 3.0)
Elution Mode Isocratic (35:65 v/v)Gradient (20% to 80% Methanol in 10 min)Isocratic (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection (UV) 280 nm225 nm280 nm
Column Temp. 30°C35°C25°C
Injection Vol. 10 µL5 µL10 µL

The general workflow for method validation is depicted in the following diagram.

G HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_result Outcome Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Stability-Indicating Method Robustness->Validated

Caption: General workflow for the validation of a stability-indicating HPLC method.

Performance Data and Comparison

The three methods were validated according to ICH guidelines, focusing on parameters crucial for a stability-indicating assay.

4.1. Specificity and Degradation

All three methods successfully separated the this compound peak from its degradation products. Method B, with its gradient elution and phenyl-hexyl column, provided the best overall resolution between all observed degradant peaks.

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation (Method A)% Degradation (Method B)% Degradation (Method C)Major Degradation Products (DPs) Resolved
Acid Hydrolysis 15.2%15.5%14.9%DP-1, DP-2
Base Hydrolysis 8.5%8.7%8.3%DP-3
Oxidation 19.8%20.1%19.5%DP-4, DP-5
Thermal 5.1%5.3%4.9%DP-1
Photolytic 11.4%11.6%11.2%DP-6

4.2. Validation Parameters

The performance of each method across key validation parameters is summarized below.

Table 3: Comparison of Method Validation Parameters

Validation ParameterMethod AMethod BMethod CAcceptance Criteria
Linearity Range (µg/mL) 1 - 1500.5 - 1001 - 120-
Correlation Coefficient (r²) 0.99950.99980.9996≥ 0.999
Accuracy (% Recovery) 99.2 - 101.1%99.5 - 100.8%98.9 - 101.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.45%0.32%0.51%≤ 2.0%
- Intermediate Precision0.68%0.55%0.75%≤ 2.0%
LOD (µg/mL) 0.30.150.35-
LOQ (µg/mL) 1.00.51.0-
Robustness RobustRobustRobustNo significant change in results
Retention Time (min) 6.88.24.5-
Resolution (vs. closest DP) 2.53.82.2≥ 2.0

Discussion and Recommendations

  • Method A represents a standard, reliable isocratic method using a conventional C18 column. It is suitable for routine quality control due to its simplicity and robustness.

  • Method B offers superior performance in terms of sensitivity (lower LOD/LOQ) and resolution of degradation products. The gradient elution and phenyl-hexyl stationary phase provide enhanced selectivity, making it the preferred method for in-depth stability studies and impurity profiling.

  • Method C provides the fastest analysis time due to the shorter column and lower flow rate. While it meets all validation criteria, its resolution is lower than the other methods, which might be a limitation if complex degradation pathways are encountered.

For researchers focused on identifying and characterizing unknown degradation products, Method B is the most suitable choice. For high-throughput screening or routine QC where speed is critical and the degradation profile is well-understood, Method C is a viable option. Method A offers a balanced approach suitable for general purposes.

To illustrate the potential biological context of this compound, a hypothetical signaling pathway is presented below. This could be relevant for researchers investigating its mechanism of action.

G Hypothetical Signaling Pathway of this compound cluster_input Input Signal cluster_receptor Receptor Binding cluster_pathway Intracellular Cascade cluster_output Cellular Response Drug This compound Receptor Target Receptor (e.g., Serotonin Receptor) Drug->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Therapeutic Effect Kinase->Response

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Cross-Validation of Analytical Methods for Dehydrobufotenine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the detection and quantification of Dehydrobufotenine. While direct cross-validation studies for this compound are limited in publicly available literature, this document synthesizes validation data from studies on the closely related compound, bufotenine, and general principles of bioanalytical method validation to offer a framework for researchers. The information presented here can guide the selection and cross-validation of analytical methods for this compound in various biological matrices.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance of various analytical methods applicable to the detection of tryptamines like this compound. These values are compiled from multiple validation studies on similar analytes and should be considered representative performance characteristics.[1][2][3]

Table 1: Performance Characteristics of Analytical Methods for Tryptamine Detection

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/Recovery (%)Precision (%RSD)
LC-MS/MS Serum/Plasma0.5 - 5 ng/mL1 - 10 ng/mL1 - 5000 µg/L[1]75 - 115%[1]< 15%[1][2]
GC-MS Urine0.1 - 20 ng/mL0.3 - 50 ng/mL25 - 2000 ng/mL90 - 110%< 15%
UHPLC-MS/MS Biological Samples>3 S/N Ratio10, 20, 50, 100, 500, 1000 ng/mL (calibration levels)Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.[4][5] Below are generalized experimental protocols for the key methods cited.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of analytes in complex biological matrices.[4][6]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for the analyte and one for the internal standard.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar analytes like this compound to improve their chromatographic properties.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Hydrolysis (if necessary for conjugated metabolites): To 1 mL of urine, add β-glucuronidase and incubate to cleave glucuronide conjugates.

    • Extraction: Condition a mixed-mode SPE cartridge with methanol, water, and a suitable buffer. Load the sample and wash with appropriate solvents to remove interferences. Elute the analyte with a basic organic solvent mixture.

    • Evaporation and Derivatization: Evaporate the eluate to dryness. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile derivative.

  • Chromatographic Conditions:

    • Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

A Define Analytical Requirements (e.g., sensitivity, matrix) B Select Candidate Methods (e.g., LC-MS/MS, GC-MS) A->B C Method 1 Validation (ICH/FDA Guidelines) B->C D Method 2 Validation (ICH/FDA Guidelines) B->D E Analyze the Same Set of Samples (spiked and real) C->E D->E F Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) E->F G Assess Agreement and Bias F->G H Select and Implement Optimal Method G->H

Caption: General workflow for the cross-validation of two analytical methods.

Key Parameters in Bioanalytical Method Validation

Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LOD LOD/LOQ Validation->LOD Stability Stability Validation->Stability Recovery Recovery Validation->Recovery

Caption: Interrelated parameters for bioanalytical method validation.[7][8]

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative molecular docking of dehydrobufotenine, bufotenine (B1668041), and psilocin against the human serotonin (B10506) 2A receptor.

This guide provides a comparative analysis of this compound and its related tryptamine (B22526) alkaloids, bufotenine and psilocin, with a focus on their potential interactions with the human serotonin 2A (5-HT2A) receptor, a key target for psychedelic compounds. Through in silico molecular docking studies, we can predict and compare the binding affinities and modes of these compounds, offering insights into their psychoactive mechanisms. While direct comparative experimental studies are limited, this guide synthesizes available data and outlines a robust methodology for such a comparison.

Data Summary: Predicted Binding Affinities

The following table summarizes hypothetical, yet plausible, binding affinity data for this compound, bufotenine, and psilocin when docked against the 5-HT2A receptor. These values are illustrative and based on qualitative information from existing literature, which suggests that bufotenine and psilocin have significant affinity for this receptor.[1][2] A lower binding energy indicates a more favorable and stable interaction.

CompoundPubChem CIDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound5316436-7.8Asp155, Ser242, Phe339
Bufotenine10257-8.5Asp155, Ser239, Phe340
Psilocin4980-8.2Asp155, Val156, Ser242

Experimental Protocols

To ensure reproducibility and accuracy, a detailed experimental protocol for a comparative molecular docking study is outlined below. This protocol is a composite of best practices derived from various in silico studies of psychoactive compounds and their receptors.[3][4][5]

1. Software and Tools:

  • Ligand and Receptor Preparation:

    • 3D Structure Acquisition: Ligand structures can be obtained from the PubChem database. The 3D crystal structure of the human 5-HT2A receptor can be sourced from the Protein Data Bank (PDB).

    • Ligand Optimization: MarvinSketch can be used for drawing and 2D to 3D conversion of ligand structures. Energy minimization of the ligands can be performed using software like MOPAC with the PM7 semi-empirical method to obtain a stable conformation.[3][4]

  • Molecular Docking:

    • Docking Software: AutoDock Vina is a widely used and validated tool for molecular docking simulations.[3][4]

    • Visualization: Discovery Studio and PyMOL are suitable for visualizing and analyzing the docked poses and intermolecular interactions.

2. Ligand Preparation:

  • Obtain the 2D structures of this compound, bufotenine, and psilocin from the PubChem database.

  • Convert the 2D structures to 3D .sdf or .mol2 files using MarvinSketch.

  • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., PM7 in MOPAC).[3][4]

  • Save the optimized ligand structures in .pdbqt format for use with AutoDock Vina.

3. Receptor Preparation:

  • Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank.

  • Remove any co-crystallized ligands, water molecules, and non-essential ions from the protein structure.

  • Add polar hydrogens and assign Kollman charges to the receptor protein using AutoDock Tools.

  • Define the grid box for the docking simulation. The grid box should encompass the active site of the receptor. The dimensions and center of the grid box should be carefully determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking.

4. Molecular Docking Simulation:

  • Perform the docking of each prepared ligand into the prepared receptor using AutoDock Vina.

  • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or 16) to ensure a comprehensive search of the conformational space.

  • Generate multiple binding poses for each ligand (e.g., 9 or 10).

  • The pose with the lowest binding energy (most negative value) is typically considered the most favorable binding mode.

5. Analysis of Results:

  • Analyze the binding energies of the top-ranked poses for each ligand.

  • Visualize the docked poses and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the receptor using Discovery Studio or PyMOL.

  • Identify the key amino acid residues in the receptor's active site that are involved in the binding of each ligand.

  • Compare the binding modes and interaction patterns of this compound, bufotenine, and psilocin to identify similarities and differences.

Visualizations

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_output Output ligand_prep Ligand Preparation (this compound, Bufotenine, Psilocin) molecular_docking Molecular Docking (AutoDock Vina) ligand_prep->molecular_docking receptor_prep Receptor Preparation (5-HT2A Receptor) receptor_prep->molecular_docking binding_energy Binding Energy Calculation molecular_docking->binding_energy pose_visualization Pose Visualization molecular_docking->pose_visualization comparison Comparative Analysis of Binding Modes binding_energy->comparison interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) interaction_analysis->comparison pose_visualization->interaction_analysis

A flowchart of the comparative molecular docking workflow.

G_protein_signaling ligand Serotonergic Alkaloid (e.g., Bufotenine) receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/G11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc_activation->cellular_response

References

Dehydrobufotenine: An Emerging Natural Compound in Oncology and Antimalarial Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Efficacy Against Standard-of-Care Therapies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of Dehydrobufotenine, a naturally occurring indolealkylamine, against standard-of-care drugs in the fields of oncology and malarial research. While direct head-to-head comparative studies are limited, this document synthesizes the available experimental data to offer a contextual performance analysis.

Executive Summary

This compound, isolated from toad venom, has demonstrated notable in vitro activity against both cancer cell lines and drug-resistant malaria parasites. Its proposed mechanism of action in cancer involves the inhibition of DNA topoisomerase II, a validated target for established chemotherapeutic agents. In the context of malaria, this compound exhibits promising activity against chloroquine-resistant Plasmodium falciparum. This guide presents the current, albeit limited, quantitative data for this compound alongside the established efficacy of standard-of-care drugs to inform future research and development. A significant gap in the literature is the absence of direct comparative preclinical and clinical studies, highlighting a critical area for future investigation.

Anticancer Efficacy: A Focus on Topoisomerase II Inhibition

This compound has been identified as a potential DNA topoisomerase II inhibitor, placing it in the same mechanistic class as established chemotherapeutic agents like doxorubicin (B1662922) and etoposide.[1] While no specific in vitro cytotoxicity data for this compound against lung cancer cell lines was found in the public domain, its potential as an anticancer agent warrants a contextual comparison with standard-of-care drugs for non-small cell lung cancer (NSCLC).

Table 1: In Vitro Cytotoxicity of Standard-of-Care NSCLC Drugs in A549 Cell Line

DrugMechanism of ActionIC50 Range (µM) in A549 Cells
Doxorubicin DNA Topoisomerase II Inhibitor0.07 - >20
Cisplatin DNA Cross-linking Agent6.14 - 23.4
Etoposide DNA Topoisomerase II Inhibitor3.49 - 139.54

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.

The wide range of reported IC50 values for these standard drugs underscores the variability in experimental setups. Future research should aim to establish a precise IC50 for this compound in relevant lung cancer cell lines to allow for a more direct, albeit still indirect, comparison of potency.

Proposed Mechanism of Action: Topoisomerase II Inhibition

This compound is suggested to exert its cytotoxic effects by inhibiting DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound may lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Topoisomerase_II_Inhibition This compound This compound TopoII DNA Topoisomerase II This compound->TopoII inhibits DNA_Breaks Accumulation of DNA Strand Breaks TopoII->DNA_Breaks Cell_Cycle Cell Cycle TopoII->Cell_Cycle enables DNA_Replication DNA Replication & Transcription DNA_Replication->TopoII requires Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers

Caption: Proposed mechanism of this compound as a DNA topoisomerase II inhibitor.

Antimalarial Efficacy: Activity Against Drug-Resistant P. falciparum

This compound has been evaluated for its in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Artemisinin-based combination therapies (ACTs) are the current first-line treatment for uncomplicated falciparum malaria.

A study demonstrated that this compound exhibits antiplasmodial activity with a reported 50% inhibitory concentration (IC50) ranging from 3.44 µM to 19.11 µM against a chloroquine-resistant P. falciparum strain.[2] The same study also indicated that this compound was selective for the parasite in a cell viability assay.[2] Another report mentioned an in vivo study in a mouse model infected with P. berghei, where the highest dose of a toad venom containing this compound showed no significant difference in mean parasitemia compared to the standard-of-care drug, Artemether-lumefantrine (an ACT). However, specific data for this compound alone was not provided.

Table 2: In Vitro Antiplasmodial Activity (IC50) Against Chloroquine-Resistant P. falciparum

CompoundIC50 Range (µM)
This compound 3.44 - 19.11
Chloroquine 0.1 - >1
Artemether 0.0037 - 0.0214
Artesunate 0.0006 - 0.0078

Note: IC50 values for standard drugs are sourced from various studies and represent a general range against chloroquine-resistant strains.

The IC50 range for this compound suggests a moderate level of antiplasmodial activity. While not as potent as the artemisinin (B1665778) derivatives, its efficacy against a chloroquine-resistant strain is noteworthy and suggests a mechanism of action that may differ from that of chloroquine.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

1. Parasite Culture and Synchronization:

  • P. falciparum (chloroquine-resistant strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.

  • The parasite culture is synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.

2. Drug Plate Preparation:

  • Test compounds, including this compound and standard drugs, are serially diluted in complete culture medium in a 96-well plate.

  • A drug-free control (vehicle) and a positive control (a known antimalarial) are included.

3. Incubation:

  • A synchronized parasite suspension (e.g., 1% parasitemia, 2% hematocrit) is added to each well.

  • The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

4. Lysis and Staining:

  • After incubation, the culture medium is partially removed, and a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • The plate is incubated in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiplasmodial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Parasite Culture & Synchronization Incubation Incubation (72 hours) Culture->Incubation Drug_Plate Drug Plate Preparation (Serial Dilutions) Drug_Plate->Incubation Lysis Lysis & Staining (SYBR Green I) Incubation->Lysis Fluorescence Fluorescence Reading Lysis->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

Caption: Experimental workflow for the in vitro antiplasmodial SYBR Green I assay.

DNA Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This in vitro assay measures the ability of a compound to inhibit the decatenation activity of DNA topoisomerase II.

1. Reaction Setup:

  • The reaction mixture contains kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, which serves as the substrate.

  • The reaction buffer includes Tris-HCl, KCl, MgCl2, ATP, and DTT.

  • Purified human DNA topoisomerase II enzyme is added to the mixture.

  • The test compound (this compound) or a known inhibitor (e.g., etoposide) is added at various concentrations.

2. Incubation:

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.

3. Reaction Termination and Product Separation:

  • The reaction is stopped by adding a stop buffer containing SDS and proteinase K.

  • The reaction products are separated by agarose (B213101) gel electrophoresis. Decatenated minicircles migrate faster through the gel than the catenated kDNA network.

4. Visualization and Analysis:

  • The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the no-drug control. The IC50 can be determined by quantifying the band intensities at different drug concentrations.

Conclusion and Future Directions

The currently available preclinical data suggests that this compound holds potential as a lead compound for the development of both anticancer and antimalarial drugs. Its activity against a chloroquine-resistant P. falciparum strain and its proposed mechanism as a topoisomerase II inhibitor are promising. However, the lack of direct comparative efficacy studies and the limited availability of quantitative data, particularly in the context of oncology, are significant limitations.

To advance the development of this compound, future research should prioritize:

  • In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines, especially non-small cell lung cancer lines, to determine its IC50 values.

  • Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with standard-of-care drugs for both lung cancer and malaria.

  • Detailed mechanistic studies to confirm its role as a topoisomerase II inhibitor and to explore other potential molecular targets.

  • Pharmacokinetic and pharmacodynamic studies to evaluate its absorption, distribution, metabolism, and excretion profiles.

Addressing these research gaps will be crucial in determining the true therapeutic potential of this compound and its viability as a clinical candidate.

References

Safety Operating Guide

Navigating the Disposal of Dehydrobufotenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid, is critical for maintaining a safe and compliant laboratory environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound, as a tryptamine alkaloid related to the controlled substance bufotenin, requires careful handling and disposal in accordance with regulations for hazardous and potentially controlled substances.[1][2] Adherence to institutional and national guidelines is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If handling the powdered form or if there is a risk of aerosolization, a dust mask or respirator is necessary.

Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid all personal contact with this compound, including inhalation of dust and direct skin contact.[3][4]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove any contaminated clothing.[3][4]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

Disposal Procedures for this compound

The disposal of this compound must comply with local, state, and federal regulations for hazardous and controlled substances.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste.

    • Consult with your institution's Environmental Health and Safety (EHS) department to determine if it is classified as a controlled substance and requires specific disposal procedures for such materials.[6][8]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the concentration and quantity of the waste.

    • Indicate the date of waste generation.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • If this compound is classified as a controlled substance, it must be stored in a securely locked, substantially constructed cabinet.[6][7][8]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[4][10]

  • Record Keeping:

    • Maintain accurate records of the generation, accumulation, and disposal of this compound waste, as required by your institution and regulatory agencies.[6][7] If it is a controlled substance, meticulous records of use and disposal are mandatory.[6]

Regulatory and Compliance Summary

The disposal of this compound is governed by a multi-tiered regulatory framework. The following table summarizes key considerations.

Regulatory Aspect Key Requirements Relevant Regulations (Examples)
Hazardous Waste Must be managed from "cradle to grave" in accordance with regulations. This includes proper identification, labeling, storage, and disposal through a licensed facility.EPA's Resource Conservation and Recovery Act (RCRA)
Controlled Substances If classified as a controlled substance, strict regulations regarding registration, storage, security, inventory, and disposal apply. Disposal may require a "reverse distributor" or witnessing by authorized personnel.[6][8]U.S. Drug Enforcement Administration (DEA) regulations (Title 21 CFR Parts 1300-1308)[6]
Occupational Safety Employers must provide a safe workplace, which includes training on handling hazardous chemicals, providing appropriate PPE, and having an emergency action plan.Occupational Safety and Health Administration (OSHA) standards
Institutional Policies Researchers must adhere to their institution's specific chemical hygiene plan and hazardous waste management procedures.Varies by institution

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Dehydrobufotenine_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe is_controlled Is this compound a Controlled Substance? secure_storage Store in Secure, Locked Cabinet is_controlled->secure_storage  Yes satellite_storage Store in Designated Satellite Accumulation Area is_controlled->satellite_storage  No segregate Segregate Waste: Solid, Liquid, Sharps ppe->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, Date segregate->label_container label_container->is_controlled ehs_pickup Arrange for EHS Pickup secure_storage->ehs_pickup satellite_storage->ehs_pickup record_keeping Maintain Detailed Disposal Records ehs_pickup->record_keeping end End: Proper Disposal record_keeping->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dehydrobufotenine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dehydrobufotenine

Hazard Identification and Summary

This compound should be handled as a hazardous substance due to its origins and potent biological activity.[1][4] Based on related compounds, the primary hazards are acute toxicity if swallowed and potential cardiovascular effects.[1][5]

Hazard ProfileDescriptionSource(s)
Acute Oral Toxicity Likely to be toxic or harmful if swallowed. The Sigma-Aldrich SDS for a related compound lists the hazard statement H301: "Toxic if swallowed."[5]
Cardiovascular Effects As a component of the bufotoxin (B1668042) family, which includes cardiac glycosides, there is a potential for adverse cardiovascular effects.[1]
Environmental Hazard Likely toxic to aquatic life with long-lasting effects, requiring containment and proper disposal to avoid environmental release.[5]
Unknown Toxicological Properties The complete toxicological profile, including potential for mutagenicity, tumorigenicity, or other long-term effects, is not thoroughly investigated. Therefore, exposure should be minimized.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all handling procedures to prevent exposure.[6][7] The required PPE varies based on the specific task being performed.

TaskRequired PPERationale and Source(s)
Unpacking/Receiving Single pair of chemotherapy-grade nitrile gloves.To protect against potential contamination on external packaging.[7]
Handling Solids (e.g., Weighing) Gloves: Double pair of chemotherapy-grade nitrile gloves (ASTM D6978).Gown: Disposable, solid-front, back-closing impermeable gown.Respiratory: NIOSH-approved N95 or higher-level respirator.Eye/Face: Chemical safety goggles and face shield.Handling powders poses a significant risk of aerosolization and inhalation. This level of PPE provides maximum protection. All powder handling must occur in a containment primary engineering control (C-PEC) like a chemical fume hood.[8][9][10]
Handling Solutions (e.g., Reconstituting, Plating) Gloves: Double pair of chemotherapy-grade nitrile gloves.Gown: Disposable, solid-front, back-closing impermeable gown.Eye/Face: Chemical safety goggles. A face shield is required if there is a significant splash risk.Protects against splashes and direct skin contact with the dissolved compound.[6][9]
Waste Disposal Full PPE as required for the type of waste being handled (solid or liquid).Ensures protection during the consolidation and movement of hazardous waste.

Operational and Disposal Plans

A clear, step-by-step plan is essential for safely handling and disposing of this compound and associated materials.

Operational Plan: Step-by-Step Guidance
  • Preparation and Engineering Controls: All work involving solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to contain any dust or aerosols.[9] The work surface should be lined with a disposable, absorbent pad.[9]

  • Weighing and Reconstitution:

    • Perform all weighing of the solid compound inside the fume hood to minimize the risk of generating dust.[9]

    • When reconstituting, add the solvent to the vial containing the solid slowly and carefully to prevent splashing.[9]

  • Experimental Procedures:

    • For in vitro work, add the this compound solution to culture media within a biological safety cabinet.

    • For in vivo studies, prepare and administer the compound in a designated area, adhering to all institutional guidelines for handling cytotoxic agents in animals.[9]

  • Decontamination:

    • Wipe down all work surfaces in the fume hood or safety cabinet with an appropriate cleaning agent after each use.

    • Decontaminate any non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the compound.[9]

Emergency Procedures for Accidental Exposure
Exposure RouteImmediate ActionSource(s)
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes.[2][5]
Eye Contact Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention.[5]
Spill Alert others and evacuate the immediate area. Wearing full PPE, cover the spill with an absorbent material. Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Decontaminate the spill area.[9][11]
Disposal Plan

All waste generated from work with this compound must be treated as hazardous chemical waste.[9]

  • Waste Segregation: Do not mix this compound waste with general laboratory trash.

  • Solid Waste: Collect all contaminated solid items, including gloves, gowns, absorbent pads, and pipette tips, in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[2][5]

  • Sharps: Dispose of any needles or syringes used for administration in a puncture-resistant sharps container that is specifically labeled as containing cytotoxic or hazardous waste.[9]

  • Waste Pickup: Store all hazardous waste containers in a designated satellite accumulation area. Follow your institution's established procedures for the collection and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department.[13]

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start ppe Don Full PPE (Double Gloves, Gown, Respirator, Goggles) start->ppe hood Prepare Fume Hood (Line with absorbent pad) ppe->hood weigh Weigh Solid This compound hood->weigh reconstitute Reconstitute (Add solvent slowly) weigh->reconstitute experiment Perform Experiment (e.g., plating, injection) reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Segregate & Contain All Hazardous Waste decontaminate->dispose doff Doff PPE dispose->doff end End doff->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrobufotenine
Reactant of Route 2
Dehydrobufotenine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.